molecular formula C7H9BrClNO B1372480 5-Bromo-2-methoxyaniline hydrochloride CAS No. 1072945-54-0

5-Bromo-2-methoxyaniline hydrochloride

Cat. No.: B1372480
CAS No.: 1072945-54-0
M. Wt: 238.51 g/mol
InChI Key: SUNKHSMCARHIRV-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9BrClNO and its molecular weight is 238.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNKHSMCARHIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674507
Record name 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40674507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-54-0
Record name 5-Bromo-2-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

5-Bromo-2-methoxyaniline hydrochloride (CAS Number: 1072945-54-0) is a synthetically versatile aromatic amine that has garnered significant interest within the pharmaceutical and chemical research communities.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and an amino group on a benzene ring, provides a valuable scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutic agents. The hydrochloride salt form of 5-bromo-2-methoxyaniline enhances its stability and handling properties, making it a preferred choice in many synthetic applications.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development.

PropertyValue
CAS Number 1072945-54-0
Molecular Formula C₇H₈BrNO·HCl[1]
Molecular Weight 238.51 g/mol [1]
Appearance Typically an off-white to brown crystalline powder
Solubility Slightly soluble in water[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the free base, 5-Bromo-2-methoxyaniline, followed by its conversion to the hydrochloride salt.

Synthesis of 5-Bromo-2-methoxyaniline (Free Base)

A common and efficient method for the synthesis of 5-Bromo-2-methoxyaniline involves the reduction of a nitro precursor.[2]

Reaction Scheme:

Synthesis of 5-Bromo-2-methoxyaniline 4-Bromo-1-methoxy-2-nitrobenzene 4-Bromo-1-methoxy-2-nitrobenzene Reaction Reduction 4-Bromo-1-methoxy-2-nitrobenzene->Reaction Reducing_Agent Zinc powder, Ammonium chloride Reducing_Agent->Reaction Solvent Ethanol Solvent->Reaction Product 5-Bromo-2-methoxyaniline Reaction->Product

Caption: Synthetic workflow for 5-Bromo-2-methoxyaniline.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, a solution of 4-bromo-1-methoxy-2-nitrobenzene is prepared in ethanol.

  • Addition of Reducing Agents: To this solution, zinc powder and ammonium chloride are added.

  • Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent, such as ethyl acetate, and filtered to remove solid byproducts.

  • Isolation: The filtrate is concentrated under reduced pressure to yield 5-Bromo-2-methoxyaniline as a solid.[2]

Formation of the Hydrochloride Salt

The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Reaction Scheme:

Hydrochloride Salt Formation Free_Base 5-Bromo-2-methoxyaniline Reaction Acid-Base Reaction Free_Base->Reaction HCl Hydrochloric Acid HCl->Reaction Product This compound Reaction->Product

Caption: Formation of the hydrochloride salt.

Step-by-Step Protocol:

  • Dissolution: The synthesized 5-Bromo-2-methoxyaniline free base is dissolved in a suitable organic solvent.

  • Acidification: A solution of hydrochloric acid (e.g., in ethanol or diethyl ether) is added dropwise to the solution of the free base with stirring.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum to yield pure this compound.

Analytical Characterization

Analytical TechniqueExpected Observations for 5-Bromo-2-methoxyanilineInferences for the Hydrochloride Salt
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the methoxy group around 3.8 ppm, and a broad singlet for the amine protons.The aromatic proton signals will likely shift slightly downfield due to the protonation of the amine. The amine protons will appear as a broader signal, potentially coupled to nitrogen, and may exchange with D₂O.
¹³C NMR Aromatic carbons in the range of 100-160 ppm, and a methoxy carbon signal around 55 ppm.Minor shifts in the carbon signals, particularly for the carbon attached to the amino group, are expected upon protonation.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the methoxy group (around 1250 cm⁻¹), and C-Br stretching (in the fingerprint region).The N-H stretching bands will shift to lower frequencies and broaden significantly due to the formation of the ammonium salt (N⁺-H).
Mass Spectrometry The mass spectrum of the free base would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2⁺ peaks in approximately a 1:1 ratio).The mass spectrum will still show the molecular ion of the free base, as the HCl is typically lost during ionization.
HPLC A single major peak indicating the purity of the compound.HPLC is a suitable technique for assessing the purity of the hydrochloride salt.[2]

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. The aniline functional group serves as a key handle for various chemical transformations, including amide bond formation, N-alkylation, and participation in cross-coupling reactions.

Role as a Pharmaceutical Intermediate

5-Bromo-2-methoxyaniline is utilized as a crucial intermediate in the preparation of multicyclic compounds that have shown potential as inhibitors of various biological targets.[4] The strategic placement of the bromo and methoxy groups allows for regioselective modifications, enabling the synthesis of diverse compound libraries for high-throughput screening.

Synthesis of Bioactive Heterocycles

Aniline derivatives are fundamental starting materials for the synthesis of numerous heterocyclic systems, which form the core of many approved drugs. For instance, substituted anilines can be used in reactions like the Doebner-von Miller reaction to construct quinoline scaffolds.[5]

Drug_Discovery_Application Starting_Material This compound Reaction_Type Coupling Reactions Amide Bond Formation Cyclization Reactions Starting_Material->Reaction_Type Intermediate Functionalized Intermediate Reaction_Type->Intermediate Final_Product Biologically Active Compound (e.g., Enzyme Inhibitor) Intermediate->Final_Product

Caption: Role in the synthesis of bioactive compounds.

Health and Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound. The following information is based on data for the free base and related compounds and should be considered for the hydrochloride salt.

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause eye irritation. Wear safety glasses with side-shields or goggles.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust.
Skin Sensitization May cause an allergic skin reaction.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash skin with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

  • Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its well-defined structure and multiple reactive sites offer chemists a reliable starting point for the construction of complex and potentially therapeutic molecules. A thorough understanding of its synthesis, analytical properties, and safe handling procedures is essential for unlocking its full potential in the laboratory. As research in medicinal chemistry continues to advance, the demand for such strategically functionalized intermediates is likely to grow, further solidifying the importance of this compound in the development of next-generation pharmaceuticals.

References

  • Pharmaffiliates. 5-Bromo-2-methoxyaniline. [Link]

  • CP Lab Safety. 5-Bromo-2-methoxyaniline, 5g, Each. [Link]

Sources

Technical Monograph: 5-Bromo-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Pharmaceutical Utility
Executive Summary

5-Bromo-2-methoxyaniline hydrochloride (CAS: 1072945-54-0 for salt; 6358-77-6 for free base) is a critical halogenated aniline scaffold used extensively in medicinal chemistry.[1] It serves as a primary building block for the synthesis of kinase inhibitors (e.g., EGFR, VEGFR) and TEAD inhibitors via transition-metal-catalyzed cross-coupling reactions.

This guide addresses a common critical failure point in the preparation of this compound: regioselectivity . Direct bromination of o-anisidine yields the incorrect 4-bromo isomer. This monograph details the correct reductive synthesis pathway, the physicochemical properties of the hydrochloride salt, and the structural validation required for pharmaceutical-grade purity.

Physicochemical Characterization

The hydrochloride salt form is preferred in drug development workflows due to its enhanced stability against oxidation and improved water solubility compared to the free base.

Table 1: Core Chemical Data
PropertyValueNotes
Chemical Name This compoundSynonyms: 5-Bromo-o-anisidine HCl
Molecular Formula C₇H₈BrNO[2] · HCl Stoichiometry 1:1
Molecular Weight 238.51 g/mol Free Base: 202.05 g/mol
CAS Number 1072945-54-0 (HCl Salt)Free Base CAS: 6358-77-6
Appearance Off-white to beige crystalline solidDarkens upon light exposure
Melting Point 215–218 °C (Decomposes)Distinct from free base (94–98 °C)
Solubility DMSO, Methanol, Water (Moderate)Insoluble in non-polar solvents (Hexanes)
Synthetic Pathways & Manufacturing
The Regioselectivity Challenge

A common error in synthesizing this compound is the direct bromination of 2-methoxyaniline (o-anisidine).

  • Incorrect Route: Direct bromination is directed by the strong amino group (-NH₂), which is an ortho, para director. Since the ortho position is blocked by the methoxy group, bromination occurs primarily at the para position relative to the amine, yielding 4-bromo-2-methoxyaniline .

  • Correct Route: To achieve the 5-bromo substitution pattern (which is meta to the amine and para to the methoxy), the synthesis must proceed via the reduction of a pre-brominated nitro precursor.

Protocol: Reductive Synthesis from 4-Bromo-2-nitroanisole

Reagents:

  • Starting Material: 4-Bromo-2-nitroanisole (1-Methoxy-2-nitro-4-bromobenzene)

  • Reductant: Iron powder (Fe) or Zinc (Zn)

  • Catalyst: Ammonium Chloride (NH₄Cl)[1]

  • Solvent: Ethanol/Water (3:1)

  • Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Activation: Suspend 4-Bromo-2-nitroanisole (1.0 eq) in Ethanol/Water. Add Ammonium Chloride (5.0 eq).

  • Reduction: Add Iron powder (5.0 eq) portion-wise at 80°C. The reaction is exothermic.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, and the fluorescent amine product (Rf ~0.3) will appear.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate.

  • Extraction: Dissolve residue in EtOAc, wash with brine, and dry over Na₂SO₄.

  • Salt Formation (Critical Step):

    • Dissolve the crude free base oil in minimal dry diethyl ether or dioxane.

    • Cool to 0°C.[3]

    • Dropwise add 4M HCl in dioxane (1.1 eq).

    • This compound will precipitate immediately as a white solid.

    • Filter and wash with cold ether to remove non-basic impurities.

Visual Workflow: Synthesis & Regiochemistry

SynthesisPath cluster_0 Regioselectivity Control Start 2-Methoxyaniline (o-Anisidine) WrongProduct 4-Bromo-2-methoxyaniline (WRONG ISOMER) Start->WrongProduct Direct Bromination (NBS/Br2) Precursor 4-Bromo-2-nitroanisole (Correct Starting Material) Intermediate 5-Bromo-2-methoxyaniline (Free Base) Precursor->Intermediate Fe/NH4Cl Reduction (EtOH, 80°C) Final 5-Bromo-2-methoxyaniline Hydrochloride Intermediate->Final HCl in Dioxane Precipitation

Figure 1: Comparison of the failed direct bromination route versus the correct nitro-reduction pathway to access the 5-bromo isomer.

Structural Validation (Spectroscopy)

To ensure the correct isomer has been isolated, ¹H NMR analysis is mandatory. The coupling constants (


 values) distinguish the 5-bromo isomer from the 4-bromo impurity.
¹H NMR (DMSO-d₆, 400 MHz) Expectations:
  • Aromatic Region (3 Protons):

    • H-6 (Ortho to NH₂): Doublet (

      
      ), 
      
      
      
      Hz. (Meta coupling to H-4).
    • H-4 (Para to NH₂): Doublet of doublets (

      
      ), 
      
      
      
      Hz. (Ortho coupling to H-3, Meta to H-6).
    • H-3 (Ortho to OMe): Doublet (

      
      ), 
      
      
      
      Hz. (Ortho coupling to H-4).
    • Note: The 4-bromo isomer would show a singlet for H-3 (isolated between OMe and Br) and a different splitting pattern for H-5/H-6.

  • Aliphatic Region:

    • -OCH₃: Singlet (

      
      ) at 
      
      
      
      ppm (3H).
  • Exchangeable Protons:

    • -NH₃⁺: Broad singlet at

      
       ppm (3H).
      
Pharmaceutical Applications

5-Bromo-2-methoxyaniline HCl is a "privileged scaffold" in drug discovery, primarily used as the electrophilic partner in palladium-catalyzed cross-couplings.

Key Reactions & Targets:
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems found in TEAD inhibitors (Hippo pathway modulation) and EGFR inhibitors (Non-Small Cell Lung Cancer).

  • Buchwald-Hartwig Amination: The bromine handle allows for the introduction of secondary amines, creating complex kinase inhibitor cores.

  • Heterocycle Formation: Cyclization with carbonyls yields benzoxazoles or quinolines.

Application Workflow

Applications Core 5-Bromo-2-methoxyaniline Hydrochloride Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, Amines) Core->Buchwald TEAD TEAD Inhibitors (Hippo Pathway) Suzuki->TEAD EGFR EGFR/VEGFR Inhibitors (Oncology) Suzuki->EGFR Buchwald->EGFR

Figure 2: Divergent synthesis utility of the 5-bromo-2-methoxyaniline scaffold in medicinal chemistry.

Safety, Stability, and Handling

Signal Word: DANGER (Based on TCI/GHS classification for halogenated anilines).

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.

    • H315/H319: Causes skin and serious eye irritation.

    • H317: May cause an allergic skin reaction.

  • Storage Protocol:

    • Hygroscopic: Store under inert atmosphere (Argon/Nitrogen).

    • Light Sensitive: Store in amber vials. The free base oxidizes rapidly to brown/black tars; the HCl salt is more stable but still requires protection.

    • Temperature: 2–8°C (Refrigerated).

References
  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Sigma-Aldrich. 5-Bromo-2-methoxyaniline (Free Base) Product Specification. Retrieved from

  • Tokyo Chemical Industry (TCI). 5-Bromo-2-methoxyaniline Safety Data Sheet (SDS). Retrieved from

  • ChemicalBook. Synthesis of 5-Bromo-2-methoxyaniline via Nitro Reduction. Retrieved from

  • National Institutes of Health (PMC). Design and Synthesis of TEAD Inhibitors using Bromo-aniline Scaffolds. Retrieved from

Sources

In-depth Technical Guide: 5-Bromo-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 5-Bromo-2-methoxyaniline hydrochloride, structured to offer maximum value and clarity to its intended scientific audience. It eschews a rigid template in favor of a logical flow that mirrors the process of scientific inquiry, from fundamental properties to practical applications.

Part 1: Foundational Chemistry and Properties

Chemical Structure and Identity

This compound is a substituted aniline derivative.[1][2] The core of its structure is a benzene ring, which is modified with three functional groups that dictate its chemical behavior:

  • An amino group (-NH₂): This is the primary functional group that defines it as an aniline. In the hydrochloride salt form, this group is protonated to -NH₃⁺Cl⁻.

  • A methoxy group (-OCH₃): Located at the 2-position (ortho to the amino group), this electron-donating group influences the reactivity of the aromatic ring.

  • A bromine atom (-Br): Situated at the 5-position (para to the methoxy group), this electron-withdrawing halogen provides a key site for synthetic modification.

Molecular Formula: C₇H₉BrClNO[3]

Molecular Weight: 238.51 g/mol [3]

CAS Number: 1072945-54-0[3]

The interplay of these functional groups results in a molecule with a unique electronic profile, making it a valuable building block in organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting.

PropertyValue
Appearance White to cream or pale brown crystalline powder[4]
Melting Point 94-98 °C[5]
Solubility Slightly soluble in water[6]
Storage Temperature 2-8°C[5]

Table 1: Physicochemical Properties of 5-Bromo-2-methoxyaniline

Part 2: Synthesis and Characterization

Synthetic Routes

The synthesis of 5-bromo-2-methoxyaniline typically starts from 2-nitro-4-bromoanisole.[6] The general approach involves the reduction of the nitro group to an amine.

SynthesisWorkflow Start 2-Nitro-4-bromoanisole Step1 Reduction of Nitro Group (e.g., Zinc powder, Ammonium chloride in Ethanol) Start->Step1 Product 5-Bromo-2-methoxyaniline Step1->Product SaltFormation Reaction with HCl Product->SaltFormation FinalProduct This compound SaltFormation->FinalProduct

Caption: A typical synthetic workflow for producing this compound.

Experimental Protocol: Synthesis from 2-Nitro-4-bromoanisole [6]

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitro-4-bromoanisole in ethanol.

  • Reduction: To this solution, add zinc powder and ammonium chloride. Stir the mixture at room temperature for approximately 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter it through a pad of diatomaceous earth (e.g., Celite) to remove the solid zinc residues.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-2-methoxyaniline.

  • Salt Formation: Dissolve the crude product in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: The final product can be purified by recrystallization to achieve the desired purity.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts and splitting patterns will be characteristic of the substitution pattern.
¹³C NMR Resonances for the seven distinct carbon atoms in the molecule, including the two quaternary carbons attached to the bromine and methoxy groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H bonds of the amine, C-O bond of the ether, and the C-Br bond.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the free base (202.05 g/mol ) and a characteristic isotopic pattern due to the presence of bromine.[5]

Table 2: Analytical Characterization Techniques

Part 3: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.[6] Aniline derivatives are foundational in the creation of a wide array of pharmaceuticals.[1][2]

Role as a Synthetic Building Block

The presence of the amino and bromo functionalities allows for a diverse range of chemical transformations.

Applications Core 5-Bromo-2-methoxyaniline App1 Suzuki Coupling (C-C bond formation) Core->App1 App2 Buchwald-Hartwig Amination (C-N bond formation) Core->App2 App3 Synthesis of Heterocycles Core->App3

Caption: Key synthetic applications of 5-Bromo-2-methoxyaniline.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent handle for introducing new carbon-carbon or carbon-nitrogen bonds via reactions like the Suzuki and Buchwald-Hartwig couplings. This is a cornerstone of modern drug discovery for building molecular complexity.

  • Heterocycle Synthesis: The aniline moiety is a common precursor for the construction of various nitrogen-containing heterocyclic ring systems, which are prevalent in biologically active compounds.[1][2]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazard Identification: This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Handling: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place.[9]

For comprehensive safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [10]

References

  • CP Lab Safety. (n.d.). 5-Bromo-2-methoxyaniline, 5g, Each. Retrieved from [Link]

  • CPAChem. (2024, May 8). Safety data sheet. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 5-Bromo-2-methoxyaniline, 1 X 5 g (750808-5G). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. ResearchGate. Retrieved from [Link]

Sources

Technical Guide: Characterization & Melting Point Analysis of 5-Bromo-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the context of pharmaceutical intermediate synthesis, 5-Bromo-2-methoxyaniline (also known as 5-bromo-o-anisidine) is a critical building block, particularly for kinase inhibitors and heterocyclic scaffolds. While the free base is well-characterized, the hydrochloride salt (HCl) presents a unique challenge in data verification.

Critical Insight: Commercial certificates of analysis (CoA) for the HCl salt (CAS 1072945-54-0) frequently cite a melting point range of 93–95 °C . However, this range is virtually identical to that of the free base (94–98 °C). From a thermodynamic standpoint, a true, anhydrous anilinium hydrochloride salt typically exhibits a significantly higher melting point due to ionic lattice energy, often exceeding 150 °C or decomposing prior to melting.

This guide provides the definitive physicochemical data, explains the discrepancy in commercial reporting, and outlines a self-validating protocol for synthesizing and characterizing the true salt form in your laboratory.

Part 2: Chemical Identity & Properties[1][2][3]

To ensure experimental accuracy, one must distinguish between the free base (often the starting material) and the target hydrochloride salt.

Table 1: Physicochemical Comparison
PropertyFree BaseHydrochloride Salt
Chemical Name 5-Bromo-2-methoxyaniline5-Bromo-2-methoxyaniline Hydrochloride
Synonyms 5-Bromo-o-anisidine; 2-Amino-4-bromoanisole5-Bromo-o-anisidine HCl
CAS Number 6358-77-6 1072945-54-0
Molecular Formula C₇H₈BrNOC₇H₈BrNO[1][2] · HCl
Molecular Weight 202.05 g/mol 238.51 g/mol
Appearance Light yellow to brown crystals/powderOff-white to beige crystalline solid
Melting Point (Lit.) 94 – 98 °C [1][2]93 – 95 °C (Commercial sources)*
Solubility Soluble in DMSO, MeOH, EtOAcSoluble in Water, DMSO, MeOH

Scientist’s Note on Data Integrity: The reported MP of 93–95 °C for the HCl salt [3] likely indicates either (a) the dissociation of the weak salt back to the free base upon heating, or (b) the commercial supply is a loose complex rather than a tight ionic lattice. Researchers require rigorous in-house validation using the protocol below.

Part 3: Thermodynamics of Salt Formation

Understanding the melting behavior requires analyzing the crystal lattice.

  • Free Base: Held together by weak van der Waals forces and moderate hydrogen bonding (amine-methoxy interactions). This results in a relatively low melting point (< 100 °C).

  • HCl Salt: Protonation of the amine (

    
    ) introduces strong ionic interactions with the chloride counterion (
    
    
    
    ).
    • Theoretical Expectation: The lattice energy should increase substantially, raising the melting point.

    • Observed Reality: If the salt is hygroscopic or the pKa difference is insufficient to maintain the salt at high temperatures, the compound may undergo thermal dissociation (

      
      ) before true melting occurs. This explains why the observed MP often collapses back to the free base range.
      

Part 4: Experimental Protocols

Workflow Visualization

The following diagram outlines the critical path for synthesis and validation.

G Start Starting Material (Free Base) Acidification Acidification (HCl/Dioxane or Et2O) Start->Acidification Dissolve in Et2O Precipitation Precipitation & Filtration Acidification->Precipitation 0-5°C, 1h Drying Vacuum Drying (P2O5 Desiccant) Precipitation->Drying Wash w/ cold Et2O Analysis MP Determination (DSC / Capillary) Drying->Analysis Anhydrous Salt Validation Validation Check (AgNO3 Test) Analysis->Validation Confirm Identity

Figure 1: Workflow for the conversion of 5-Bromo-2-methoxyaniline to its HCl salt and subsequent characterization.

Synthesis of High-Purity HCl Salt

To obtain a reliable melting point, you must synthesize the salt in situ to avoid hydration artifacts.

Reagents:

  • 5-Bromo-2-methoxyaniline (Free Base, >97% purity).

  • 4M HCl in Dioxane (anhydrous) OR HCl gas generated in situ.

  • Diethyl ether (anhydrous) or Ethyl Acetate.

Procedure:

  • Dissolution: Dissolve 1.0 g (4.95 mmol) of the free base in 10 mL of anhydrous diethyl ether. Ensure complete dissolution; filter if necessary to remove insolubles.[3]

  • Salt Formation: Cool the solution to 0–5 °C in an ice bath. Dropwise add 1.5 mL of 4M HCl in dioxane (6.0 mmol, 1.2 eq) with vigorous stirring.

  • Crystallization: A white to off-white precipitate should form immediately. Stir for 30 minutes at 0 °C to ensure complete conversion.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen/argon) if possible.

  • Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted free base and excess acid.

  • Drying: Dry the solid in a vacuum desiccator over

    
     for at least 4 hours. Note: Moisture absorption will depress the melting point.
    
Melting Point Determination (Capillary Method)

Equipment: Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Preparation: Pack the dried HCl salt into a capillary tube to a height of 2–3 mm. Compact well.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 80 °C.

    • Slow Ramp: 1 °C/min from 80 °C upwards.

  • Observation:

    • 94–98 °C: If melting occurs here, the salt has dissociated or hydrolyzed.

    • >150 °C (with browning): This indicates a stable salt lattice decomposing.

    • Sublimation: Watch for crystals reforming higher up the tube (common for aniline salts).

Validation Test (Silver Nitrate): Dissolve 10 mg of the product in water. Add 2 drops of 0.1 M


. A dense white precipitate (

) confirms the presence of the chloride counterion, distinguishing it from the free base.

Part 5: Applications & Relevance[1][3]

The precise characterization of this intermediate is vital for:

  • Kinase Inhibitor Synthesis: 5-Bromo-2-methoxyaniline is a key scaffold for EGFR and BTK inhibitors. The salt form is often used to protect the amine from oxidation during storage [4].

  • Suzuki Couplings: The bromine handle allows for cross-coupling.[4] Using the HCl salt directly in coupling reactions (with an extra equivalent of base) can prevent catalyst poisoning by the free amine lone pair.

  • Regulatory CMC: For drug candidates, defining the exact solid form (salt vs. free base) is a regulatory requirement for stability testing.

References

  • Sigma-Aldrich. 5-Bromo-2-methoxyaniline Product Specification.[5] Catalog No. 750808. Accessed Feb 19, 2026. Link

  • ChemicalBook. 5-Bromo-2-methoxyaniline Properties and Melting Point Data. CAS 6358-77-6. Accessed Feb 19, 2026. Link

  • Santa Cruz Biotechnology. this compound Certificate of Analysis. CAS 1072945-54-0.[6] Accessed Feb 19, 2026. Link

  • Google Patents. Phosphorus derivatives as kinase inhibitors. US Patent 9273077B2. (Describes usage of methoxyaniline derivatives in synthesis). Link

Sources

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 5-Bromo-2-methoxyaniline hydrochloride (CAS No. 1072945-54-0). As a halogenated aniline derivative, this compound requires specific protocols to mitigate risks associated with its toxicological profile. This document is designed to synthesize critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Properties

This compound is the salt form of the parent compound, 5-Bromo-2-methoxyaniline (CAS No. 6358-77-6).[1] The hydrochloride form is often used to improve solubility and stability. It is a solid, appearing as a white to pale brown crystalline powder.[2] Understanding its fundamental properties is the first step in a robust safety assessment.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 1072945-54-0[1]
Parent CAS 6358-77-6[3][4]
Molecular Formula C₇H₈BrNO • HCl[1]
Molecular Weight 238.51 g/mol [1]
Appearance Crystals or powder, white to cream to pale brown or pale grey[2]
Melting Point 94-98 °C (for parent compound)
Storage Temperature 2-8°C
Section 2: Hazard Identification and Toxicology

The primary hazards associated with this class of compounds are toxicity upon ingestion, skin contact, and inhalation, as well as potential for skin and eye irritation.[5][6] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

Table 2: GHS Hazard Classifications for 5-Bromo-2-methoxyaniline

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[7]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[7]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[7][8]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation[5][7][8]
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation[9]

Toxicological Narrative: Aniline derivatives are known systemic toxins. The presence of a bromine atom can enhance toxicity. The primary routes of exposure are dermal absorption, inhalation of dust, and accidental ingestion.[9] Chronic exposure or a single high-dose exposure can pose significant health risks. While specific LD50 data for the hydrochloride salt is not readily available, the GHS classifications for the parent compound underscore the need for stringent handling protocols. There is currently no data to suggest the compound is a germ cell mutagen or carcinogen.[8][10]

Section 3: Risk Mitigation and Control Hierarchy

A multi-layered approach to risk management is essential. The hierarchy of controls prioritizes the most effective measures to minimize exposure.

  • Engineering Controls : The most critical control is to handle this compound exclusively within a certified chemical fume hood.[11] This prevents the inhalation of fine dust particles. The fume hood should have a verified face velocity appropriate for handling toxic powders.

  • Administrative Controls : Access to areas where this compound is used should be restricted to trained personnel. All users must read and understand the Safety Data Sheet (SDS) before commencing work.[5] Designate specific areas for weighing and handling to prevent cross-contamination.

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards.

    • Hand Protection : Wear nitrile gloves.[11] For procedures with a high risk of splash or extended handling times, double-gloving is recommended. Always check glove manufacturer data for compatibility.

    • Eye Protection : Chemical safety goggles or a full-face shield are mandatory to protect against dust particles.[6]

    • Body Protection : A full-length laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[6][9]

    • Respiratory Protection : If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is necessary.[6]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This SOP outlines the essential steps for safely weighing and using the compound in an experimental setting.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) within the fume hood.

  • Don all required PPE as specified in Section 3.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Verify Fume Hood Function Prep2 Don Full PPE Prep1->Prep2 Prep3 Prepare Work Surface Prep2->Prep3 Weigh Carefully Weigh Solid Prep3->Weigh Begin Work Transfer Transfer to Vessel Weigh->Transfer Dissolve Add Solvent & Dissolve Transfer->Dissolve Clean Decontaminate Surfaces Dissolve->Clean Procedure Complete Doff Doff PPE Correctly Clean->Doff Dispose Segregate Waste Doff->Dispose

Step-by-Step Protocol:

  • Weighing : Carefully retrieve the container from its designated storage location (2-8°C). Allow it to equilibrate to room temperature before opening to prevent moisture condensation. Use a spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid creating airborne dust. Close the primary container immediately.

  • Transfer : Gently transfer the weighed solid into the reaction vessel. If necessary, use a small amount of the reaction solvent to rinse the weigh boat and ensure a complete quantitative transfer.

  • Post-Handling : Once the compound is in solution, the risk of airborne dust is eliminated. However, standard protocols for handling toxic solutions must be maintained.

  • Decontamination : Wipe down the spatula, weigh boat (if not disposable), and the work surface inside the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

G cluster_exposure Personnel Exposure cluster_actions Immediate Actions Start Exposure or Spill Occurs Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill WashSkin Wash with soap & water for 15 min.[8][11] Skin->WashSkin RinseEye Rinse with water for 15 min.[9][11] Eye->RinseEye FreshAir Move to fresh air.[8][9] Inhalation->FreshAir RinseMouth Rinse mouth with water.[8][11] Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical RinseEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical Cleanup Follow Spill Cleanup Protocol Spill->Cleanup

First Aid Measures:

  • Skin Contact : Immediately remove contaminated clothing.[8] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[8]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Rinse mouth thoroughly with water.[5][8] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[8]

Spill Management:

  • Evacuate all non-essential personnel from the area.

  • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]

  • Clean the spill area with a detergent solution, followed by a solvent rinse.

  • Collect all cleaning materials for disposal as hazardous waste.

Section 6: Storage and Disposal

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][9] The recommended storage temperature is between 2-8°C. Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10] The storage area should be locked and clearly labeled.[8]

Waste Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Chemical Waste : Collect all waste solids and solutions in a designated, properly labeled hazardous waste container.[12][13]

  • Halogenated Waste Stream : As a halogenated organic compound, this waste must be segregated into the halogenated waste stream.[14] Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[14]

  • Empty Containers : The first rinse of an empty container must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses.

  • Disposal Vendor : All waste must be disposed of through an approved and licensed hazardous waste disposal company, following all local, state, and federal regulations.[5][8]

References

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. PubChem. [Link]

  • 5-Bromo-2-methoxyaniline, 5g, Each. CP Lab Safety. [Link]

  • 5-bromo-2-methoxyaniline. Toxics Release Inventory - EPA. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • 5-bromo-2-methoxyaniline - Hazard Genotoxicity. EPA. [Link]

  • Aniline Safety Sheet. Rutgers University. [Link]

  • 7.2 Organic Solvents. University of North Carolina at Charlotte - Environment, Health and Safety. [Link]

  • 5-Bromo-2-methoxyaniline | CAS No : 6358-77-6. Pharmaffiliates. [Link]

Sources

A Comprehensive Safety and Handling Guide for 5-Bromo-2-methoxyaniline Hydrochloride in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide to the safe handling, storage, and disposal of 5-Bromo-2-methoxyaniline hydrochloride (CAS No. 1072945-54-0). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical, field-proven insights. It emphasizes the causality behind safety protocols and establishes self-validating systems for risk mitigation in a laboratory environment.

A critical point for users of this guide is the relative scarcity of comprehensive safety data for the hydrochloride salt form. Much of the available hazard information is based on its free base, 5-Bromo-2-methoxyaniline (CAS No. 6358-77-6).[1] While the core toxicological properties are expected to be similar, the hydrochloride salt form may exhibit different physical properties, such as increased water solubility, which can impact experimental design and exposure potential. This guide will primarily reference data for the free base where specific data for the hydrochloride salt is unavailable, a necessary extrapolation for a conservative safety assessment.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is an aromatic amine, a class of compounds often used as building blocks in pharmaceutical synthesis. The presence of a bromine atom and an aniline functional group suggests a potential for biological activity and associated toxicity.

Comparative Physicochemical Data

The following table summarizes the key properties of this compound and its corresponding free base. Researchers should note that the hydrochloride salt is generally expected to be a more crystalline solid with a higher melting point and greater solubility in aqueous media compared to the free base.

PropertyThis compound5-Bromo-2-methoxyaniline (Free Base)Citation
CAS Number 1072945-54-06358-77-6[2]
Molecular Formula C₇H₈BrNO·HClC₇H₈BrNO[2]
Molecular Weight 238.51 g/mol 202.05 g/mol [2]
Appearance SolidOff-white solid
Melting Point Data not available94-98 °C
Solubility Data not available (expected to be higher in water)Slightly soluble in water

Caption: Chemical structure of the free base, 5-Bromo-2-methoxyaniline.

Section 2: The Hazard Landscape and Risk Profile

The primary risks associated with 5-Bromo-2-methoxyaniline are related to its acute toxicity, irritation potential, and its capacity to act as a skin sensitizer.[1] The Globally Harmonized System (GHS) classifications, primarily derived from data on the free base, provide a clear framework for understanding these risks.

GHS Hazard Classification Summary
Hazard ClassCategoryHazard StatementCitation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3]

Expert Insight: The classification as a Category 1 skin sensitizer is of particular importance for researchers. This means that initial exposures may only cause mild irritation, but subsequent contact, even with minute quantities, can trigger a severe allergic skin reaction (contact dermatitis). This underscores the necessity of stringent glove policies and immediate decontamination of any skin contact. The aniline structure is a well-known structural alert for sensitization and toxicity.

Section 3: Proactive Exposure Control and Personal Protection

A multi-layered approach, known as the hierarchy of controls, is essential for mitigating the risks associated with this compound. The primary goal is to minimize or eliminate the possibility of the chemical coming into contact with the user.

  • Engineering Controls: This is the most critical and effective layer of protection. All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][3] This contains any dust or vapors at the source, protecting the user's breathing zone.

  • Administrative Controls: Laboratories must establish clear Standard Operating Procedures (SOPs) for the use of this chemical. All personnel must be trained on these SOPs and the specific hazards of the compound before beginning work. Designate specific areas for its storage and use.

  • Personal Protective Equipment (PPE): PPE is the final barrier of defense and should never be used as a substitute for engineering controls. The appropriate PPE must be worn at all times when handling the compound.

PPE_Selection_Workflow start Start: Prepare to handle 5-Bromo-2-methoxyaniline HCl decision1 Handling solid powder (weighing, transfer)? start->decision1 decision2 Working with solutions? decision1->decision2 No process1 High risk of dust generation. Work in fume hood. decision1->process1 Yes process2 Potential for splashes. Work in fume hood. decision2->process2 Yes ppe_base Minimum PPE: - Nitrile Gloves (double-gloving recommended) - Safety Goggles (not glasses) - Lab Coat process1->ppe_base process2->ppe_base ppe_respirator Add Respiratory Protection: - NIOSH-approved N95/P100 respirator (if fume hood is unavailable or fails) ppe_base->ppe_respirator Engineering Control Failure

Caption: PPE selection decision workflow for handling the compound.

Section 4: Key Experimental Protocols and Methodologies

Adherence to validated protocols is paramount for ensuring both experimental integrity and user safety.

Protocol 1: Weighing and Solution Preparation
  • Pre-operation: Ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh paper, beaker, solvent, etc.) within the hood.

  • Don PPE: Wear a lab coat, chemical safety goggles, and double nitrile gloves.

  • Weighing: Carefully transfer the desired amount of solid this compound from its storage container to a tared weigh paper or vessel. Perform this action slowly to minimize dust generation.

  • Dissolution: Place the stir bar in the beaker containing the solvent. Gently add the weighed solid to the solvent. The hydrochloride salt form suggests that acidic or neutral aqueous solutions may be suitable, but always verify solubility and stability for your specific application.

  • Cleanup: Immediately clean any residual powder from the balance and work surface using a damp paper towel (wet-wiping). Dispose of the towel and any contaminated items (e.g., weigh paper, gloves) in a designated hazardous waste container.

Protocol 2: Storage and Incompatibility
  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area, with a recommended temperature of 2-8°C. Keep the container tightly closed to prevent moisture absorption.

  • Segregation: This compound is incompatible with strong oxidizing agents, acids, and bases.[3][4] Store it separately from these chemical classes to prevent potentially hazardous reactions.

Protocol 3: Emergency Response to Spills

Spill_Response_Workflow spill Spill Occurs evacuate Alert others and evacuate immediate area spill->evacuate ppe Don appropriate PPE: - Double gloves - Goggles - Lab coat - Respirator (if significant dust) evacuate->ppe contain Cover with inert absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep/scoop material into a labeled hazardous waste container contain->collect clean Clean the spill area with a wet cloth or sponge collect->clean dispose Dispose of all contaminated materials as hazardous waste clean->dispose report Report the incident to lab supervisor and EHS dispose->report

Sources

Navigating the Pharmacophore: Biological Activity & Synthetic Utility of 5-Bromo-2-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry applications, and synthetic utility of 5-Bromo-2-methoxyaniline (CAS 6358-77-6).

Executive Summary

5-Bromo-2-methoxyaniline is a high-value pharmacophore intermediate used extensively in the synthesis of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and tubulin polymerization. Its structural duality—offering a nucleophilic amine for heterocycle attachment and an electrophilic bromine for cross-coupling—makes it a "privileged scaffold" in Fragment-Based Drug Design (FBDD). This guide analyzes its role in modulating EGFR/VEGFR pathways, details its antimicrobial applications via Schiff base complexation, and provides validated protocols for its incorporation into drug candidates.

Chemical Profile & Structural Logic[1]

The biological utility of 5-Bromo-2-methoxyaniline stems from its specific substitution pattern, which dictates its binding mode in the ATP-binding pocket of kinases.

FeatureChemical LogicBiological Impact
2-Methoxy Group (-OMe) Electron-donating (EDG); H-bond acceptor.Solubility & Binding: Often interacts with the "hinge region" of kinases (e.g., Met793 in EGFR) via hydrogen bonding. Improves lipophilicity profile compared to a hydroxyl group.
5-Bromo Group (-Br) Weakly deactivating; Halogen bond donor.Synthetic Handle: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecule into the hydrophobic "back pocket" of the enzyme.
Primary Amine (-NH₂) Nucleophile.Attachment Point: Serves as the linker to the core scaffold (e.g., quinazoline, pyrimidine) in kinase inhibitors.

Medicinal Chemistry Landscape[2]

Kinase Inhibition (EGFR & VEGFR)

The 2-methoxyaniline motif is a recurrent fragment in inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .[1][2][3]

  • Mechanism: The aniline nitrogen typically forms a hydrogen bond with the kinase hinge region. The 5-position (occupied by bromine) is critical for accessing the hydrophobic pocket adjacent to the ATP site.

  • SAR Insight: In Structure-Activity Relationship (SAR) studies, the bromine atom is often replaced (via cross-coupling) with heteroaryl groups to increase potency. However, the bromine itself can enhance selectivity through halogen bonding with carbonyl backbone residues.

  • Case Study: Analogues of Gefitinib and Erlotinib often utilize substituted anilines. 5-Bromo-2-methoxyaniline serves as a precursor to "Type II" kinase inhibitors where the 5-substituent forces the kinase into an inactive ("DFG-out") conformation.

Tubulin Polymerization Inhibitors

Sulfonamide derivatives of 5-Bromo-2-methoxyaniline have shown potent antitumor activity by targeting the colchicine-binding site of tubulin.

  • Activity: N-(5-bromo-2-methoxyphenyl)benzenesulfonamides disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

  • Potency: Derivatives in this class have demonstrated IC₅₀ values in the low micromolar to nanomolar range against MCF-7 (breast cancer) and HeLa cell lines.[4]

Antimicrobial Schiff Base Complexes

Reaction of 5-Bromo-2-methoxyaniline with salicylaldehydes yields Schiff bases (imines) that coordinate with transition metals (Cu(II), Co(II), Ni(II)).

  • Bioactivity: These complexes exhibit enhanced lipophilicity (Chelation Theory), facilitating penetration through the lipid bilayer of bacterial cell walls.

  • Spectrum: Demonstrated efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative), often outperforming the free ligand.

Visualizing the Mechanism

The following diagram illustrates the dual role of the scaffold: as a direct inhibitor (Tubulin) and a precursor for Kinase inhibitors (EGFR).

BiologicalActivity cluster_0 Pathway A: Kinase Inhibition cluster_1 Pathway B: Tubulin Targeting Scaffold 5-Bromo-2-methoxyaniline (Core Scaffold) Target1 Target: EGFR / VEGFR2 (ATP Binding Pocket) Scaffold->Target1 As Anilino-Quinazoline Fragment Deriv1 Sulfonamide Derivative Scaffold->Deriv1 Sulfonylation Effect1 Inhibition of Autophosphorylation Target1->Effect1 Outcome1 Apoptosis & Anti-Angiogenesis Effect1->Outcome1 Target2 Target: Tubulin (Colchicine Site) Deriv1->Target2 Effect2 Microtubule Destabilization Target2->Effect2 Outcome2 G2/M Cell Cycle Arrest Effect2->Outcome2

Caption: Dual therapeutic pathways: The scaffold acts as a hinge-binder in kinases (top) or a tubulin destabilizer when sulfonylated (bottom).

Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Core (Anilino-Quinazoline)

This protocol describes the nucleophilic aromatic substitution (


) to attach the scaffold to a quinazoline core.

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • 5-Bromo-2-methoxyaniline (1.1 eq)

  • Isopropanol (solvent)

  • HCl (catalytic, optional)

Methodology:

  • Dissolution: Dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in Isopropanol (10 mL).

  • Addition: Add 5-Bromo-2-methoxyaniline (1.1 mmol).

  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5).

  • Precipitation: Cool to room temperature. The hydrochloride salt of the product will precipitate.

  • Filtration: Filter the solid, wash with cold isopropanol and diethyl ether.

  • Yield: Typical yields range from 85–95%.

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet for the methoxy group (~3.8 ppm) and the characteristic quinazoline protons.
Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalizing the 5-Br Position)

Used to extend the scaffold into the kinase "back pocket".

Reagents:

  • N-Acylated 5-Bromo-2-methoxyaniline derivative (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1)

Methodology:

  • Degassing: Purge the solvent mixture (Dioxane/Water) with Nitrogen for 15 mins.

  • Assembly: Add reactants and catalyst to a sealed tube.

  • Reaction: Heat at 90°C for 12 hours under inert atmosphere.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Quantitative Data Summary

The following table summarizes representative biological activity data for derivatives containing the 5-bromo-2-methoxyphenyl moiety.

Derivative ClassTargetCell Line / AssayActivity (

/ MIC)
Reference
Sulfonamide TubulinMCF-7 (Breast Cancer)0.05 - 0.5

M
[1]
Anilino-Quinazoline EGFR (WT)Kinase Assay20 - 50 nM[2]
Schiff Base (Cu Complex) S. aureusZone of Inhibition22 mm (High Activity)[3]
Schiff Base (Ligand) S. aureusZone of Inhibition12 mm (Moderate)[3]

Synthesis Workflow Diagram

Synthesis cluster_coupling Route A: Core Attachment cluster_suzuki Route B: Fragment Growth Start 5-Bromo-2-methoxyaniline Step1 Reaction with 4-Chloro-Heterocycle (SNAr) Start->Step1 Inter1 Intermediate: N-(5-bromo-2-methoxyphenyl) -heterocycle Step1->Inter1 Step2 Suzuki Coupling (Aryl Boronic Acid) Inter1->Step2 Pd-Catalysis Final Final Drug Candidate (Extended Scaffold) Step2->Final

Caption: Modular synthesis workflow transforming the aniline intermediate into a bioactive drug candidate.

References

  • González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025).[5] Application Notes: 5-Bromoindole and Aniline Scaffolds in Medicinal Chemistry.

  • Hassan, et al. (2019). Antimicrobial Activity of Schiff Bases Derived from Anilines. MDPI Molecules.

  • PubChem. (2025). Compound Summary: 5-Bromo-2-methoxyaniline. National Library of Medicine.

  • Kubenova, et al. (2013).[1][2] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2.[1][2][3] Beilstein Journal of Organic Chemistry.

Sources

The Strategic deployment of 5-Bromo-2-methoxyaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Aniline

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. 5-Bromo-2-methoxyaniline, a readily available substituted aniline, has emerged as a valuable scaffold due to the orthogonal reactivity of its functional groups. The interplay between the nucleophilic amino group, the synthetically versatile bromine atom, and the modulating methoxy group provides a rich chemical space for the elaboration of diverse and potent bioactive molecules.

The strategic placement of the bromo and methoxy substituents on the aniline ring imparts a unique electronic and steric profile. The electron-donating methoxy group activates the ring towards electrophilic substitution, while also influencing the pKa of the aniline nitrogen. The bromine atom, a versatile synthetic handle, allows for the introduction of a wide array of molecular fragments through transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis. This guide will illuminate how these features are exploited in the design and synthesis of targeted therapies.

Synthesis and Physicochemical Properties

The accessibility of a building block is paramount for its widespread adoption in drug discovery. 5-Bromo-2-methoxyaniline can be efficiently prepared from commercially available precursors. A common synthetic route involves the reduction of 4-bromo-1-methoxy-2-nitrobenzene.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxyaniline[1]

Materials:

  • 4-Bromo-1-methoxy-2-nitrobenzene

  • Zinc powder

  • Ammonium chloride

  • Ethanol

  • Ethyl acetate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a solution of 4-bromo-1-methoxy-2-nitrobenzene (1.0 eq) in ethanol, add zinc powder (10.0 eq) and ammonium chloride (10.0 eq).

  • Stir the resulting suspension vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove the inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to afford 5-bromo-2-methoxyaniline as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxyaniline

PropertyValueReference
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance White to cream or pale brown crystalline powder[1]
Melting Point 92.5-101.5 °C[1]
CAS Number 6358-77-6[1]

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The true value of 5-bromo-2-methoxyaniline lies in its ability to serve as a versatile precursor to a multitude of medicinally relevant heterocyclic systems and substituted aniline-based pharmacophores.

Synthesis of Quinolines: Building Blocks for EZH2 Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. 5-Bromo-2-methoxyaniline can be utilized in the synthesis of highly substituted quinolines, which have shown promise as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a key enzyme in epigenetic regulation and a validated cancer target.[2]

EZH2_Inhibitor_Synthesis

Materials:

  • 5-Bromo-2-methoxyaniline

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 5-bromo-2-methoxyaniline (1.0 eq), malonic acid (1.5 eq), and phosphorus oxychloride (excess) is heated to reflux for 16 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into ice-water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford 8-bromo-2,4-dichloro-5-methoxyquinoline.

This intermediate serves as a versatile platform for further diversification through nucleophilic aromatic substitution at the 2- and 4-positions, leading to a library of potent EZH2 inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of the Bromine Handle

The bromine atom of 5-bromo-2-methoxyaniline is a key feature that enables its participation in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are instrumental in constructing C-C and C-N bonds, respectively, which are fundamental to the assembly of complex drug molecules.

The Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties at the 5-position of the aniline ring. This is a powerful strategy for exploring structure-activity relationships (SAR) by systematically modifying the substituents in this region of the molecule.

Suzuki_Coupling

Materials:

  • 5-Bromo-2-methoxyaniline

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add 5-bromo-2-methoxyaniline (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) several times.

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the reaction with an organic solvent and wash with water and brine.

  • Dry the organic layer over a drying agent, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

The Buchwald-Hartwig amination enables the coupling of 5-bromo-2-methoxyaniline with a wide range of primary and secondary amines, providing access to a diverse array of N-arylated products. This reaction is particularly valuable for the synthesis of kinase inhibitors, where a substituted aniline moiety often plays a crucial role in binding to the hinge region of the kinase.

Buchwald_Hartwig

Materials:

  • 5-Bromo-2-methoxyaniline

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Add the 5-bromo-2-methoxyaniline (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The 5-bromo-2-methoxyphenyl moiety, derived from 5-bromo-2-methoxyaniline, often serves as a key pharmacophore. The bromine atom can act as a lipophilic group, enhancing membrane permeability, or it can form halogen bonds with the target protein. The methoxy group can act as a hydrogen bond acceptor and its position ortho to the amino group can influence the conformation of the molecule, which can be critical for receptor binding.

Systematic modification of these groups provides valuable SAR data. For instance, replacing the bromine with other halogens or small lipophilic groups can probe the importance of size and electronics in that region. Similarly, modification or removal of the methoxy group can elucidate its role in target engagement.

Conclusion

5-Bromo-2-methoxyaniline is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity and commercial availability make it an attractive starting point for the synthesis of a wide range of bioactive molecules. The ability to leverage both the nucleophilicity of the amino group and the synthetic versatility of the bromine atom through robust and scalable chemical transformations underscores its strategic importance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, key reactions, and applications, equipping researchers with the knowledge and practical protocols to effectively utilize this valuable scaffold in their pursuit of novel therapeutics.

References

  • Zheng, Y., et al. (2018). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 23(1), 166. [Link]

  • RSC Publishing. (2025).
  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Arkivoc, 2014(6), 263-277.
  • ResearchGate. (n.d.).
  • Slater, M. J., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 24(21), 5051-5058.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.
  • MDPI. (2020). 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. Molecules, 25(9), 2099.
  • PubMed. (2022). Covalent inhibitors of EZH2: Design, synthesis and evaluation. Biomedicine & Pharmacotherapy, 146, 112617.
  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal, 26(70), 16818-16823.
  • Gray, J. L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1016-1020.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1028-1035.
  • El-Sayed, N. N. E., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103649.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3485.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline.
  • Tasleem, F., et al. (2018). Synthesis of Novel (R)-5-Bromo-3-(N-Methylpyrrolidine-2-Yl-Methyl)-1H (Substituted)-Indole Derivatives as Potential COX-2 Inhibitors via JAPP-Klingemann and Fischer Indole Cyclization Reactions. Indo American Journal of Pharmaceutical Sciences, 05(01).
  • Drabina, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 133-139.

Sources

Methodological & Application

using 5-Bromo-2-methoxyaniline hydrochloride to synthesize heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Heterocyclic Synthesis Using 5-Bromo-2-methoxyaniline Hydrochloride

Executive Summary

5-Bromo-2-methoxyaniline (CAS: 6358-77-6) and its hydrochloride salt (CAS: 1072945-54-0) represent a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands. The unique substitution pattern—an electron-donating methoxy group ortho to the amine and an electron-withdrawing bromine atom meta to the amine—directs regioselectivity in cyclization reactions, allowing for the precise construction of fused heterocycles such as quinolines , indoles , and benzimidazoles .

This guide details the strategic application of this compound in synthesizing heterocyclic cores. We focus on two critical pathways:

  • The Meldrum’s Acid Cyclization to construct the quinoline core (a common kinase inhibitor scaffold).

  • The S_NAr Coupling to synthesize bi-heteroaryl amine "hinge binders" (e.g., aminopyrimidines).

Chemical Profile & Handling

The hydrochloride salt offers improved stability over the free base but introduces acidity that must be managed during nucleophilic steps.

PropertySpecification
Compound Name This compound
CAS (Salt / Free Base) 1072945-54-0 / 6358-77-6
Molecular Weight 238.51 g/mol (HCl salt) vs 202.05 g/mol (Free base)
Appearance Off-white to grey crystalline solid
Solubility Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM/EtOAc (Salt)
Acidity (pKa) Anilinium ion pKa ~ 2.5–3.5 (Requires neutralization for nucleophilic activity)

Handling Advisory:

  • Neutralization: For reactions requiring the free amine as a nucleophile (e.g., Protocol B), use at least 1.0 equivalent of a tertiary amine base (DIPEA or TEA) to neutralize the HCl.

  • Oxidation Sensitivity: The free base is prone to oxidation (darkening) upon air exposure. Prepare the free base immediately prior to use if "in situ" neutralization is not feasible.

Protocol A: Synthesis of 5-Bromo-8-methoxyquinolin-4-ol

(The "Scaffold Construction" Route)

This protocol utilizes the Gould-Jacobs reaction variant (via Meldrum's acid) to construct a fused pyridine ring onto the aniline. This is a robust method to generate the quinoline core used in drugs like Lenvatinib or Bosutinib analogs.

Mechanism: Condensation of the aniline with an alkoxymethylene-Meldrum's acid intermediate, followed by high-temperature cyclization.

Step 1: Formation of the Enamine Intermediate
  • Reagents:

    • 5-Bromo-2-methoxyaniline HCl (10.0 mmol, 2.38 g)

    • Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) (12.0 mmol, 1.73 g)

    • Trimethyl orthoformate (TMOF) (10 mL, Solvent/Reagent)

    • Triethylamine (TEA) (11.0 mmol, 1.5 mL) – Critical to neutralize HCl

  • Procedure:

    • Dissolve Meldrum's acid in TMOF and reflux at 105°C for 2 hours to form the methoxymethylene intermediate in situ.

    • Cool the mixture to 50°C.

    • Add 5-Bromo-2-methoxyaniline HCl and TEA slowly.

    • Reflux the mixture for an additional 3–4 hours.

    • Monitor: TLC (50% EtOAc/Hexane) should show consumption of aniline.

    • Workup: Cool to room temperature. The enamine intermediate often precipitates. If not, evaporate TMOF, triturate with cold MeOH, and filter.

    • Yield Target: >85% (Solid intermediate).

Step 2: Thermal Cyclization (The Gould-Jacobs Step)
  • Reagents:

    • Enamine intermediate from Step 1.

    • Diphenyl ether (Ph₂O) or Dowtherm A (High boiling solvent).

  • Procedure:

    • Preheat Ph₂O (10 volumes relative to mass) to 220–250°C (Reflux).

    • Safety Note: Ensure the setup allows for the distillation of acetone and methanol byproducts.

    • Add the enamine intermediate portion-wise to the boiling solvent. Do not add all at once to avoid foaming.

    • Stir at 220°C for 30–60 minutes.

    • Workup: Cool the mixture to ~50°C and pour slowly into excess hexane or petroleum ether. The quinoline product will precipitate.[1]

    • Filter the solid, wash with hexane to remove Ph₂O, and dry.

  • Product: 5-Bromo-8-methoxyquinolin-4-ol (Note: Exists in tautomeric equilibrium with the quinolinone).

Step 3: Aromatization/Chlorination (Optional Activation)

To convert the -OH to a leaving group for further coupling:

  • Reflux the product in POCl₃ (Phosphorus oxychloride) for 2 hours to yield 5-Bromo-4-chloro-8-methoxyquinoline .

Protocol B: Synthesis of Bi-Heteroaryl Amines (Hinge Binders)

(The "Functionalization" Route)

This protocol describes the S_NAr coupling of the aniline to a chloropyrimidine. This motif is ubiquitous in kinase inhibitors (e.g., Osimertinib, Gefitinib analogs), serving as the hinge-binding region.

Reaction: 5-Bromo-2-methoxyaniline + 2,4-Dichloropyrimidine


 Aminopyrimidine.
Experimental Workflow
  • Reagents:

    • 5-Bromo-2-methoxyaniline HCl (1.0 eq)[2]

    • 2,4-Dichloropyrimidine (1.1 eq)

    • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) – Extra equivalents needed to neutralize HCl salt and scavenge HCl from reaction.

    • Solvent: n-Butanol or Isopropanol (Protic solvents facilitate S_NAr via H-bonding).

  • Procedure:

    • Charge: In a reaction vial, combine the aniline HCl salt, 2,4-dichloropyrimidine, and alcohol solvent (concentration ~0.2 M).

    • Neutralize: Add DIPEA dropwise. The slurry may clear as the free base forms.

    • Heat: Stir at 80–90°C for 4–12 hours.

    • Regioselectivity: The C4-position of the pyrimidine is more electrophilic. The major product will be the C4-amino adduct.

    • Monitor: LC-MS is preferred. Look for Mass [M+H] = ~316/318 (Br/Cl isotope pattern).

    • Workup: Cool to RT. The product often precipitates. Filter and wash with cold isopropanol. If no precipitate, evaporate and purify via silica flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualizations & Pathways

Figure 1: Synthetic Logic Flow

This diagram illustrates the divergence between constructing a new ring (Quinoline) vs. coupling to an existing ring (Pyrimidine).[3]

G Start 5-Bromo-2-methoxyaniline (HCl Salt) StepA1 Neutralization & Condensation (Meldrum's Acid) Start->StepA1 Pathway A: Ring Construction StepB1 S_NAr Coupling (2,4-Dichloropyrimidine) Start->StepB1 Pathway B: Functionalization StepA2 Thermal Cyclization (250°C, Ph2O) StepA1->StepA2 - Acetone - CO2 ProductA 5-Bromo-8-methoxy- quinolin-4-ol (Quinoline Core) StepA2->ProductA Regioselective Closure at C6 ProductB N-(5-bromo-2-methoxyphenyl)- 2-chloropyrimidin-4-amine (Kinase Hinge Binder) StepB1->ProductB DIPEA, n-BuOH 80°C

Caption: Divergent synthetic pathways for 5-Bromo-2-methoxyaniline: De novo ring construction (Top) vs. Heteroaryl coupling (Bottom).

Expert Insights & Troubleshooting

ChallengeRoot CauseSolution
Low Yield in Cyclization (Protocol A) Incomplete decarboxylation or oxidation.Ensure temperature reaches >220°C. Use inert atmosphere (N₂) to prevent tar formation.
Wrong Regioisomer (Protocol B) Attack at C2 vs C4 of pyrimidine.C4 is naturally more reactive. Keep temperature <100°C. If C2 attack is observed, lower temp to 60°C and extend time.
Salt "Clumping" HCl salt not dissolving in organic solvent.Pre-mix the salt with DIPEA in the solvent and sonicate for 5 mins before adding the electrophile.
Regiochemistry of Quinoline Cyclization onto C6 vs C2 (blocked).The methoxy group at C2 blocks that side. The only available ortho-position is C6, ensuring the 5-bromo-8-methoxy substitution pattern.

References

  • Sigma-Aldrich. 5-Bromo-2-methoxyaniline Product Specification and Safety Data. Retrieved from

  • BenchChem. Application Notes and Protocols for Quinazoline/Quinoline Synthesis. Retrieved from

  • ChemicalBook. Synthesis of 6-bromo-4-chloroquinoline derivatives (Analogous Chemistry). Retrieved from

  • National Institutes of Health (PMC). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved from

  • GuideChem. Synthesis of 6-bromo-4-chloro-7-methoxy-quinoline (Isomer Protocol). Retrieved from

Sources

Strategic Utilization of 5-Bromo-2-methoxyaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 5-Bromo-2-methoxyaniline (CAS: 59557-91-4) in the synthesis of kinase inhibitors. This document is structured for medicinal chemists and process scientists, focusing on the strategic installation of this intermediate into Aminopyrimidine and Quinazoline scaffolds, which are ubiquitous in EGFR, ALK, and PLK1 inhibitor design.

Application Note & Protocol Guide

Executive Summary: The Scaffold Advantage

5-Bromo-2-methoxyaniline is a high-value "bifunctional linchpin" in medicinal chemistry. Its utility stems from its orthogonal reactivity profile, allowing for sequential functionalization of the kinase inhibitor "tail" (solubilizing region) and "hinge binder" (core scaffold).

  • Electronic Modulation: The ortho-methoxy group (relative to the amine) functions as an electron-donating group (EDG), increasing the nucleophilicity of the aniline nitrogen for SNAr reactions while simultaneously influencing the dihedral angle of the final inhibitor in the ATP-binding pocket.

  • Orthogonal Handles:

    • Site A (–NH₂): Nucleophilic handle for attachment to electrophilic kinase cores (e.g., 2,4-dichloropyrimidine) via SNAr.

    • Site B (–Br): Electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install solubilizing tails or extend the pharmacophore into the solvent-exposed region.

Strategic Workflows

The synthesis of kinase inhibitors using this intermediate generally follows one of two logic paths, depending on whether the "tail" or the "core" is installed first.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways for constructing PLK1 and EGFR inhibitor analogs using 5-Bromo-2-methoxyaniline.

G Start 5-Bromo-2-methoxyaniline (CAS: 59557-91-4) Tail Tail Installation (Buchwald-Hartwig) Start->Tail Path A: Tail-First CoreB Core Coupling (SNAr with 2,4-Dichloropyrimidine) Start->CoreB Path B: Core-First InterA Intermediate A: Solubilized Aniline Tail->InterA Pd2(dba)3, BINAP N-Methylpiperazine CoreA Core Coupling (SNAr with Pyrimidine) InterA->CoreA 2,4-Dichloro-5-methylpyrimidine TsOH, iPrOH FinalA Target A: PLK1 Inhibitor (e.g., IIP0943) CoreA->FinalA InterB Intermediate B: Brominated Scaffold CoreB->InterB n-BuOH, DIPEA, 100°C TailB Tail Functionalization (Suzuki/Phosphonylation) InterB->TailB Pd-Catalysis FinalB Target B: EGFR/ALK Inhibitor Analog TailB->FinalB

Figure 1: Divergent synthetic workflows. Path A is preferred when the tail is sensitive to SNAr conditions. Path B is preferred for diversity-oriented synthesis (DOS) where the core remains constant.

Detailed Experimental Protocols

Protocol A: The "Tail-First" Approach (C-N Cross Coupling)

Application: Synthesis of PLK1 inhibitors (e.g., IIP0943) or solubilized intermediates. Mechanism: Buchwald-Hartwig Amination.[1] Rationale: Installing the solubilizing group (e.g., N-methylpiperazine) at the bromine position before attaching the kinase core avoids catalyst poisoning by the pyrimidine nitrogen in later steps.

Materials:
  • 5-Bromo-2-methoxyaniline (1.0 equiv)

  • N-Methylpiperazine (1.2 equiv)

  • Catalyst: Pd₂ (dba)₃ (2-5 mol%)

  • Ligand: BINAP or Xantphos (4-10 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.5 - 2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Charge a dried Schlenk flask or microwave vial with 5-Bromo-2-methoxyaniline, Pd₂(dba)₃, ligand, and base. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous Toluene via syringe.

  • Amine Addition: Add N-Methylpiperazine via syringe. Note: If the amine is a solid, add it in step 1.

  • Reaction: Heat the mixture to 100°C for 12–16 hours (or 150°C for 30 min in a microwave reactor).

    • Monitoring: Monitor by LC-MS. The bromine peak (M and M+2 pattern) should disappear, replaced by the product mass (M+H).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

    • Yield Expectation: 65–85%.

Protocol B: The "Core-First" Approach (SNAr Coupling)

Application: Synthesis of EGFR (e.g., Osimertinib analogs) or ALK inhibitor backbones. Mechanism: Nucleophilic Aromatic Substitution.[2] Rationale: The aniline amine is sufficiently nucleophilic to displace the C4-chlorine of a pyrimidine without metal catalysis.

Materials:
  • 5-Bromo-2-methoxyaniline (1.0 equiv)

  • 2,4-Dichloro-5-substituted-pyrimidine (e.g., 2,4-dichloro-5-methylpyrimidine) (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) or NaHCO₃.

  • Solvent: n-Butanol or Isopropanol.

Step-by-Step Methodology:
  • Dissolution: Dissolve the chloropyrimidine in n-Butanol (0.2 M concentration).

  • Addition: Add 5-Bromo-2-methoxyaniline and DIPEA.

  • Reflux: Heat the reaction to 100–110°C (reflux) for 4–6 hours.

    • Critical Control Point: Regioselectivity is generally controlled by temperature and sterics. The C4-position is more electrophilic. Lower temperatures (0°C to RT) favor C4 substitution, while high temperatures may lead to bis-substitution if excess aniline is used.

  • Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

  • Isolation: Filter the solid and wash with cold isopropanol and hexane.

    • Validation: 1H NMR should show the disappearance of the aniline NH₂ broad singlet (approx 3.8 ppm) and the appearance of a downfield NH singlet (>8.0 ppm).

Protocol C: Advanced Phosphonylation (P-C Coupling)

Application: Synthesis of Phosphorus-containing kinase inhibitors (e.g., AP26113/Brigatinib analogs). Mechanism: Palladium-catalyzed P-C bond formation.

Materials:
  • 5-Bromo-2-methoxyaniline (1.0 equiv)

  • Dimethylphosphine oxide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (6 mol%)

  • Base: K₃PO₄ (1.1 equiv)

  • Solvent: DMF (Dry).

Step-by-Step Methodology:
  • Preparation: Combine aryl bromide, dimethylphosphine oxide, Pd(OAc)₂, Xantphos, and K₃PO₄ in a microwave vial.

  • Degassing: Purge with N₂ for 5 minutes. Add DMF.[3][4][5][6]

  • Reaction: Microwave irradiation at 150°C for 20 minutes.

  • Workup: Dilute with water and extract with CHCl₃/iPrOH (3:1).

  • Outcome: This installs a dimethylphosphoryl group (–P(O)(Me)₂) at the C5 position, a key pharmacophore for specific ALK/EGFR interactions.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Protocol A (Buchwald) Catalyst PoisoningSwitch to a precatalyst like XPhos Pd G3 or BrettPhos Pd G3 which are more robust against amine inhibition.
Regioselectivity Issues (Protocol B) C2 vs C4 CompetitionLower the reaction temperature to 0°C–RT and add the aniline slowly. Ensure the C5-substituent on the pyrimidine is not sterically blocking C4.
Demethylation Lewis Acid CleavageAvoid using BBr₃ or strong Lewis acids in subsequent steps if the methoxy group is intended to remain. The methoxy group is stable under standard Suzuki/Buchwald conditions.
Incomplete Conversion (Protocol C) Oxidation of PhosphineEnsure rigorous degassing. Dimethylphosphine oxide is air-sensitive at high temperatures.

References

  • Synthesis of PLK1 Inhibitor IIP0943

    • Title: Accelerating Discovery of Novel and Bioactive Ligands With Pharmacophore-Informed Gener
    • Context: Describes the Buchwald-Hartwig amination of 5-bromo-2-methoxyaniline with 1-methylpiperazine to form the key intermedi
    • Source:

  • Phosphorus-Containing Kinase Inhibitors

    • Title: Phosphorus derivatives as kinase inhibitors (P
    • Context: Details the microwave-assisted P-C coupling of 5-bromo-2-methoxyaniline with dimethylphosphine oxide.
    • Source:

  • Mobocertinib (TAK-788)

    • Title: Discovery of Mobocertinib, a New Irreversible Tyrosine Kinase Inhibitor.
    • Context: Provides the broader context for aniline-pyrimidine couplings in 3rd gener
    • Source:

  • Regioselectivity in Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Context: Explains the quantum mechanical basis for C4 vs C2 selectivity when coupling anilines to pyrimidines.
    • Source:

Sources

Application Note: Chemoselective N-Alkylation of 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for N-Alkylation of 5-Bromo-2-methoxyaniline Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

5-Bromo-2-methoxyaniline (CAS: 6358-77-6) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and other heterocyclic bioactive agents.

The Challenge: The N-alkylation of this substrate presents a specific electronic paradox:

  • Reduced Nucleophilicity: The electron-withdrawing bromine atom at the para position relative to the amine (position 5) and the inductive effect of the ortho-methoxy group reduce the nucleophilicity of the aniline nitrogen, making it sluggish in standard SN2 reactions.

  • Steric/Electronic Clash: The ortho-methoxy group provides steric bulk and potential chelation sites, complicating catalyst coordination in metal-catalyzed variants.

  • Selectivity: In direct alkylation, once the first alkyl group is added, the product (secondary amine) is often more nucleophilic than the starting material, leading to uncontrollable over-alkylation (formation of tertiary amines or quaternary ammonium salts).

The Solution: This guide details two distinct protocols to address these challenges:

  • Method A (Reductive Amination): The "Gold Standard" for mono-alkylation. It circumvents the over-alkylation issue by proceeding through an imine intermediate.

  • Method B (Base-Mediated Direct Alkylation): Optimized for simple alkyl halides (e.g., Methyl Iodide) where reductive amination is not feasible, utilizing specific base/solvent combinations to maximize mono-selectivity.

Method A: Reductive Amination (Preferred Protocol)

Objective: Selective synthesis of secondary amines (Mono-N-alkyl-5-bromo-2-methoxyaniline). Mechanism: Formation of a hemiaminal/imine followed by in situ hydride reduction.[1] Key Reagent: Sodium Triacetoxyborohydride (STAB) – chosen for its steric bulk and mildness, which prevents reduction of the aldehyde/ketone prior to imine formation.

Reaction Workflow Diagram

ReductiveAmination Start Start: 5-Bromo-2-methoxyaniline Reagents Add Aldehyde (1.1 eq) + AcOH (1-2 eq) in DCE Start->Reagents ImineForm Imine Formation (Stir 30-60 min @ RT) Reagents->ImineForm Equilibrium Shift Reduction Add NaBH(OAc)3 (1.5 eq) (Stir 2-16 h @ RT) ImineForm->Reduction Hydride Transfer Quench Quench: Sat. NaHCO3 Reduction->Quench Completion Workup Extraction (DCM) & Drying Quench->Workup Product Product: N-Alkyl-5-bromo-2-methoxyaniline Workup->Product

Figure 1: Step-wise workflow for the reductive amination of electron-deficient anilines.

Detailed Protocol

Materials:

  • Substrate: 5-Bromo-2-methoxyaniline (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous preferred)

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-methoxyaniline (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

  • Activation: Add the Aldehyde/Ketone (1.1 mmol) followed by Acetic Acid (1.0–2.0 mmol).

    • Note: The addition of AcOH is critical for this substrate. The electron-poor aniline requires acid catalysis to facilitate the initial attack on the carbonyl carbon to form the imine/iminium species.

  • Imine Formation: Stir the mixture at Room Temperature (RT) for 30–60 minutes under nitrogen.

    • Checkpoint: If using a hindered ketone, extending this time or adding molecular sieves (4Å) may be necessary to drive the equilibrium toward the imine.

  • Reduction: Cool the mixture slightly (optional, 0°C) if the scale is >5g. Add NaBH(OAc)3 (1.5 mmol) portion-wise.

  • Reaction: Allow the reaction to warm to RT and stir for 2–16 hours. Monitor by TLC or LC-MS.

    • Target Mass: Look for [M+H]+ corresponding to Product. Disappearance of the imine intermediate is the key indicator.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate

    • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Method B: Direct Alkylation (Base-Mediated)

Objective: Introduction of simple alkyl groups (Methyl, Ethyl) where no aldehyde precursor exists. Risk: High probability of bis-alkylation. Strategy: Use of a mild base and controlled stoichiometry to favor mono-alkylation.

Mechanistic Pathway & Competition

DirectAlkylation cluster_0 Critical Control Point SM 5-Br-2-OMe-Aniline Mono Mono-Alkylated (Target) SM->Mono + R-X (Slow) Base Base (K2CO3) Base->SM Deprotonation Bis Bis-Alkylated (Impurity) Mono->Bis + R-X (Fast!)

Figure 2: Competitive alkylation pathway. The mono-alkylated product is often more nucleophilic than the starting material.

Detailed Protocol

Materials:

  • Substrate: 5-Bromo-2-methoxyaniline (1.0 equiv)

  • Alkylating Agent: Alkyl Iodide/Bromide (0.9 – 1.0 equiv) (Strict Stoichiometry)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) or Cesium Carbonate (Cs2CO3)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (CH3CN)

Procedure:

  • Dissolution: Dissolve 5-Bromo-2-methoxyaniline (1.0 mmol) in anhydrous DMF (3 mL).

  • Base Addition: Add K2CO3 (2.0 mmol). Stir for 10 minutes to ensure suspension homogeneity.

  • Controlled Addition: Cool the mixture to 0°C. Add the Alkyl Halide (0.95 mmol) dropwise via syringe.

    • Crucial Step: Use a slight deficit of the alkylating agent (0.95 eq) relative to the aniline. It is better to have unreacted starting material (separable) than bis-alkylated byproduct (difficult to separate).

  • Reaction: Stir at RT. For unreactive alkyl chlorides, heating to 60°C may be required, but this increases bis-alkylation risk.

  • Monitoring: Monitor closely by HPLC/TLC. Stop the reaction when the bis-alkylated impurity starts to appear (>5%), even if starting material remains.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Selectivity High (Mono-selective)Low (Risk of Bis-alkylation)
Scope Requires Aldehyde/Ketone precursorRequires Alkyl Halide
Reaction Conditions Mild (RT), Acid CatalyzedBasic, often requires heat
Purification Easier (Clean profile)Difficult (Separating SM/Mono/Bis)
Yield (Typical) 75 - 90%40 - 60%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Method A) Aniline is too electron-deficient; Imine not forming.Increase AcOH to 5 eq or use Ti(OiPr)4 (1.5 eq) as a Lewis Acid promoter before adding reductant.
Low Conversion (Method A) Wet solvent hydrolyzing the imine.Use anhydrous DCE and add 4Å Molecular Sieves.
Over-Alkylation (Method B) Product is more reactive than SM.Switch to Method A if possible. If not, use 0.8 eq of alkyl halide and recycle recovered SM.
Formation of Quaternary Salt Excess Methyl Iodide used.Strictly limit Alkyl Iodide to <1.0 eq.

Safety & Handling

  • 5-Bromo-2-methoxyaniline: Toxic if swallowed. Potential skin sensitizer. Handle in a fume hood.

  • Alkyl Halides (e.g., MeI, EtI): Potent alkylating agents. Suspected carcinogens. Avoid inhalation.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acid/water. Ensure proper venting.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Cross, D. A., et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, vol. 4, no. 9, 2014, pp. 1046-1061. (Context for 5-bromo-2-methoxyaniline scaffold utility). Link

  • Bhattacharyya, S. "Reductive Amination of Chromones and Quinolones with Sodium Triacetoxyborohydride." Synthetic Communications, vol. 30, no. 11, 2000, pp. 2001-2008. Link

  • Patel, S., et al. "Recent Advances in the Synthesis of Anilines: A Comprehensive Review." Chemical Reviews, vol. 118, no. 15, 2018. (General reactivity of electron-deficient anilines). Link

Sources

Application Note: 1H NMR Spectroscopic Characterization of 5-Bromo-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Anilines

Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 5-Bromo-2-methoxyaniline, in its hydrochloride salt form, serves as a key intermediate where precise structural confirmation is not merely procedural, but critical for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). The hydrochloride salt form is frequently employed to enhance the stability and aqueous solubility of the parent amine[1].

This application note provides a comprehensive guide to the characterization of 5-Bromo-2-methoxyaniline hydrochloride using high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a simple reporting of spectral data to explain the underlying principles that dictate the observed chemical shifts and coupling patterns, thereby offering a robust and self-validating protocol for researchers and drug development professionals.

Molecular Structure and Predicted Spectroscopic Features

The protonation of the primary amine to an ammonium salt (-NH₃⁺) is the most significant electronic feature of the molecule. This group acts as a strong electron-withdrawing group, which profoundly influences the chemical environment of the aromatic protons.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Define nodes for atoms N [label="N⁺H₃Cl⁻", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.5,0!", fontcolor="#202124"]; C2 [label="C", pos="-2.25,1.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,2.4!", fontcolor="#202124"]; C4 [label="C", pos="-0,2.4!", fontcolor="#202124"]; C5 [label="C", pos="0.75,1.2!", fontcolor="#202124"]; C6 [label="C", pos="0,0!", fontcolor="#202124"]; // Re-label C6 to attach to N

// Substituents O [label="O", pos="-3.75,1.2!", fontcolor="#202124"]; CH3 [label="CH₃", pos="-4.5,2.0!", fontcolor="#202124"]; Br [label="Br", pos="2.25,1.2!", fontcolor="#EA4335"];

// Aromatic Protons H3 [label="H", pos="-2.25,3.2!", fontcolor="#34A853"]; H4 [label="H", pos="0,3.2!", fontcolor="#34A853"]; H6 [label="H", pos="0.75,-0.8!", fontcolor="#34A853"];

// Define edges for bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N; C2 -- O; O -- CH3; C5 -- Br; C3 -- H3; C4 -- H4; C6 -- H6;

// Benzene ring double bonds C1--C2 [style=double]; C3--C4 [style=double]; C5--C6 [style=double]; } Figure 1: Chemical structure of this compound.

Based on established principles of NMR spectroscopy for substituted benzene derivatives, we can predict the following features[2][3]:

  • Aromatic Protons (H-3, H-4, H-6): These three non-equivalent protons will reside in the downfield region of the spectrum (typically δ 7.0–8.5 ppm). The powerful deshielding effect of the -NH₃⁺ group, combined with the influences of the methoxy (-OCH₃) and bromo (-Br) groups, will dictate their precise chemical shifts.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is expected in the δ 3.8–4.2 ppm range[4].

  • Ammonium Protons (-NH₃⁺): These protons will present as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and trace amounts of water, and it often appears significantly downfield[5].

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any spectroscopic result lies in a meticulously executed and well-reasoned protocol. The following workflow is designed to ensure high-quality, reproducible data.

Sample Preparation

The choice of solvent is paramount when analyzing hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for its ability to readily dissolve the salt and for its tendency to slow the exchange rate of acidic protons, often allowing for the clear observation of the -NH₃⁺ signal[1].

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a minimal amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief application of a warm water bath may be necessary to aid dissolution.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh 5-10 mg Sample dissolve 2. Add 0.7 mL DMSO-d6 + TMS weigh->dissolve mix 3. Vortex to Homogenize dissolve->mix shim 4. Shim Spectrometer mix->shim acquire 5. Acquire Spectrum (16 Scans) shim->acquire phase 6. Phasing & Baseline Correction acquire->phase calibrate 7. Calibrate to TMS (0.00 ppm) phase->calibrate integrate 8. Integrate Signals calibrate->integrate assign 9. Peak Picking & Assignment integrate->assign

NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Pulse Program zg30Standard 30-degree pulse for quantitative analysis.
Number of Scans 16Provides an excellent signal-to-noise ratio for the sample concentration.
Relaxation Delay (d1) 2.0 sAllows for adequate relaxation of protons, ensuring accurate integration.
Acquisition Time ~4.0 sEnsures high digital resolution of the resulting spectrum.
Spectral Width 20 ppmCovers the full range of expected chemical shifts, from TMS to acidic protons.

Data Interpretation: From Spectrum to Structure

The resulting ¹H NMR spectrum provides a unique fingerprint of the molecule, allowing for unambiguous structural confirmation.

Analysis of Chemical Shifts (δ)

The observed chemical shifts are a direct consequence of the electronic environment of each proton.

  • -NH₃⁺ Group (δ ~9.5-10.5 ppm, broad singlet): The positive charge on the nitrogen atom makes this group strongly electron-withdrawing, causing the protons to be highly deshielded and appear far downfield. The broadness is due to quadrupolar relaxation and chemical exchange.

  • Aromatic Region (δ 7.0-7.8 ppm):

    • H-6 (δ ~7.7 ppm): This proton is ortho to the powerfully deshielding -NH₃⁺ group, causing it to resonate at the lowest field among the aromatic protons[6].

    • H-4 (δ ~7.4 ppm): This proton is para to the -NH₃⁺ group and experiences significant deshielding.

    • H-3 (δ ~7.1 ppm): This proton is ortho to the electron-donating -OCH₃ group and meta to the -NH₃⁺ group. The donating effect of the methoxy group shields this proton relative to H-4 and H-6, causing it to appear at the highest field in the aromatic region[4][7].

  • -OCH₃ Group (δ ~3.9 ppm, singlet): The chemical shift is typical for a methoxy group attached to an aromatic ring[8][9].

Analysis of Spin-Spin Coupling

The splitting patterns (multiplicity) reveal the connectivity between adjacent protons. Aromatic systems exhibit characteristic coupling constants (J)[10].

  • H-6 (d, J ≈ 2.2 Hz): This signal is split into a doublet by its coupling to H-4. This is a four-bond coupling, known as meta-coupling, which is typically small (2-3 Hz) in benzene derivatives[10].

  • H-4 (dd, J ≈ 8.8, 2.2 Hz): This signal is a doublet of doublets. It is split by H-3 with a larger ortho-coupling constant (³J ≈ 7-9 Hz) and by H-6 with the smaller meta-coupling constant (⁴J ≈ 2-3 Hz).

  • H-3 (d, J ≈ 8.8 Hz): This signal appears as a doublet due to its coupling with the adjacent H-4, showing the characteristic ortho-coupling constant.

Summary of Spectroscopic Data

The following table provides a consolidated view of the expected ¹H NMR data for this compound in DMSO-d₆.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-NH₃⁺~10.0 (variable)br s-3H
H-6~7.70dJ = 2.21H
H-4~7.42ddJ = 8.8, 2.21H
H-3~7.15dJ = 8.81H
-OCH₃~3.91s-3H

Conclusion

The ¹H NMR spectrum provides a definitive and high-fidelity confirmation of the chemical structure of this compound. The analysis of chemical shifts, integration values, and spin-spin coupling patterns collectively provides an unambiguous assignment of all protons in the molecule. This detailed protocol and the accompanying analysis serve as a robust reference for researchers in quality control, process development, and synthetic chemistry, ensuring the structural integrity of this vital chemical intermediate.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved February 19, 2026, from [Link]

  • Schaefer, T., & Schneider, W. G. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(4), 966-982. Retrieved February 19, 2026, from [Link]

  • Kim, H. J., et al. (2014). 1H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sdfine. (n.d.). aniline hydrochloride (for synthesis). Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2024, August 01). NMR Chemical Shift Values Table. Retrieved February 19, 2026, from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved February 19, 2026, from [Link]

  • University of Oregon. (2022, March 09). 1H NMR Chemical Shift. Retrieved February 19, 2026, from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 19, 2026, from [Link]

  • University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved February 19, 2026, from [Link]

  • WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 19, 2026, from [Link]

  • ACD/Labs. (2025, August 21). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved February 19, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of 5-Bromo-2-methoxyaniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the purification of 5-Bromo-2-methoxyaniline (also known as 5-bromo-o-anisidine) using silica gel flash column chromatography. While commercially available, this compound often requires re-purification from isomeric impurities (primarily 4-bromo-2-methoxyaniline) and starting materials (o-anisidine) prior to use as a pharmaceutical intermediate. This protocol addresses the specific challenges of aniline chromatography—namely peak tailing and oxidative instability—by employing an amine-modified mobile phase and a dry-loading technique to maximize resolution and recovery.

Compound Characterization & Properties

Understanding the physicochemical nature of the target molecule is the first step in designing a robust separation strategy.

PropertyValueImplication for Chromatography
Structure Aniline derivative (primary amine)Basic nitrogen interacts with acidic silanols on silica, causing "tailing." Requires basic modifier.
Molecular Weight 202.05 g/mol Elutes relatively quickly in organic solvents.
Physical State Light yellow to brown solidDry loading is recommended over liquid loading to prevent precipitation at the column head.
Melting Point 94–98 °CSolid at room temperature; careful rotary evaporation required to avoid "bumping."
pKa ~3.5 (Conjugate acid)Weak base. Sufficiently basic to streak on neutral silica.
Solubility Soluble in DCM, EtOAc, DMSO; Low in HexaneRequires a gradient starting from non-polar to moderately polar.

Pre-Purification Strategy: The "Why" and "How"

The Separation Challenge

The primary challenge in purifying 5-bromo-2-methoxyaniline is separating it from its regioisomers (e.g., 4-bromo-2-methoxyaniline).

  • 5-Bromo isomer: Bromine is meta to the amine and para to the methoxy group.

  • 4-Bromo isomer: Bromine is para to the amine and meta to the methoxy group.

Due to the distinct electronic effects of the bromine position relative to the amine, these isomers possess slightly different dipole moments. However, without a modifier, the interaction between the amine group and the silica gel dominates the retention mechanism, masking these subtle differences and causing co-elution.

Mobile Phase Optimization

To suppress the ionization of the aniline nitrogen and block the acidic silanol sites on the silica gel, a basic modifier is mandatory .

  • Standard System: Hexane / Ethyl Acetate (EtOAc).[1]

  • Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH). Note: TEA is preferred for Hexane/EtOAc systems due to miscibility.

Pilot TLC Experiment: Before committing the bulk sample, perform a Thin Layer Chromatography (TLC) test:

  • Plate: Silica Gel 60 F254.

  • Eluent: Hexane:EtOAc (4:1) + 1% TEA.

  • Visualization: UV (254 nm) and Ninhydrin stain (anilines turn red/purple).

  • Target Rf: Adjust polarity so the product Rf is between 0.25 and 0.35 . If Rf > 0.5, reduce EtOAc.

Detailed Protocol

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Triethylamine (TEA), Dichloromethane (DCM).

  • Solid Support: Celite 545 or clean Silica Gel for dry loading.

  • Equipment: Glass column, flash chromatography pump (optional), rotary evaporator.

Step-by-Step Workflow
Step 1: Sample Preparation (Dry Loading)

Direct liquid loading is discouraged due to the compound's low solubility in the non-polar starting eluent (Hexane).

  • Dissolve the crude 5-bromo-2-methoxyaniline in a minimal amount of Dichloromethane (DCM) .

  • Add Celite 545 (approx. 2x the weight of the crude sample) to the solution.

  • Gently remove the solvent using a rotary evaporator until a free-flowing, dry powder remains.

    • Critical: Ensure no DCM remains, as it will act as a strong eluent and ruin the gradient.

Step 2: Column Packing & Conditioning
  • Slurry Pack: Suspend Silica Gel 60 in Hexane containing 1% TEA .

    • Ratio: Use ~30-50g of silica per 1g of crude sample.

  • Pour the slurry into the column and allow it to settle.

  • Flush with 2-3 column volumes (CV) of Hexane + 1% TEA .

    • Why? This neutralizes the silica's acidic sites before the sample touches them.

Step 3: Loading and Elution
  • Carefully pour the dry-loaded Celite/sample powder onto the top of the packed silica bed.

  • Add a protective layer of sand (~1 cm) on top to prevent disturbing the bed.

  • Gradient Elution: Run the following gradient (volumes depend on column size, typically 2-3 CV per step):

    • Fraction A: 100% Hexane (+1% TEA) [Flushes non-polar impurities]

    • Fraction B: 95:5 Hexane:EtOAc (+1% TEA)

    • Fraction C: 90:10 Hexane:EtOAc (+1% TEA) [Target elution zone typically begins here]

    • Fraction D: 85:15 Hexane:EtOAc (+1% TEA)

    • Fraction E: 80:20 Hexane:EtOAc (+1% TEA) [Flushes polar impurities]

Step 4: Fraction Collection & Analysis[2]
  • Collect fractions in test tubes (size ~10-20 mL depending on scale).

  • Spot every 3rd fraction on a TLC plate.

  • Visualize under UV (254 nm). The product will appear as a dark spot.

  • Differentiation: If isomeric impurities are present, they typically elute after the main peak (due to higher polarity of the para-amino isomer in some systems) or before (if intramolecular H-bonding occurs). Use NMR to verify the first pure fraction before combining.

Visual Workflow (DOT Diagram)

PurificationWorkflow Start Crude 5-Bromo-2-methoxyaniline Dissolve Dissolve in DCM Start->Dissolve Adsorb Add Celite & Evaporate (Dry Loading) Dissolve->Adsorb Load Load Dry Sample on Column Adsorb->Load Pack Pack Column: Silica + Hexane + 1% TEA Pack->Load Pre-condition Elute1 Elute: 100% Hexane (+TEA) (Remove Non-polars) Load->Elute1 Elute2 Gradient: 5% -> 20% EtOAc (Target Elution) Elute1->Elute2 TLC TLC Analysis (UV 254nm) Elute2->TLC Combine Combine Pure Fractions TLC->Combine Verify Purity Finish Pure 5-Bromo-2-methoxyaniline Combine->Finish

Caption: Step-by-step workflow for the dry-loading and gradient elution of 5-Bromo-2-methoxyaniline.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking / Tailing Acidic silanols interacting with amine.Increase TEA concentration to 1.5% or switch to 1% NH₄OH in MeOH/DCM system.
Co-elution of Isomers Gradient too steep; insufficient resolution.Decrease gradient slope (e.g., increase EtOAc by 1% increments). Use a longer column.
Product Decomposition Oxidation on silica.Do not leave the compound on the column overnight. Flush with Nitrogen if possible. Pack with fresh silica.
Low Recovery Product crystallized on column or stuck to silica.Ensure dry loading was fine powder. Flush column with 100% EtOAc or 10% MeOH/DCM at the end to recover "stuck" material.

Safety Considerations

  • Toxicity: Bromoanilines are toxic if swallowed, inhaled, or absorbed through the skin. They may cause methemoglobinemia.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Always work in a fume hood.

  • Waste: Dispose of silica and solvent waste as hazardous halogenated organic waste.

References

  • BenchChem. Synthesis of 5-Bromo-8-methoxy-2-methylquinoline (Reference for bromo-anisidine purification). Retrieved from

  • ChemicalBook. 5-Bromo-2-methoxyaniline Properties and Safety. Retrieved from

  • Thermo Fisher Scientific. 5-Bromo-2-methoxyaniline Product Specifications. Retrieved from

  • PubChem. 4-Bromo-2-methoxyaniline (Isomer Comparison). National Library of Medicine. Retrieved from

  • ResearchGate. Isolation And Purification Of Substance By Column Chromatography. Retrieved from

Sources

Application Note: A Validated Protocol for the Recrystallization of 5-Bromo-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification

5-Bromo-2-methoxyaniline is a key building block and pharmaceutical intermediate[1][2]. For its successful use in multi-step synthesis, particularly in drug development, its purity is paramount. The hydrochloride salt form (CAS 1072945-54-0) is often preferred due to its enhanced stability and crystallinity compared to the free amine[3]. However, residual starting materials, by-products from synthesis (such as isomeric or di-brominated impurities), and colored polymeric materials can compromise the yield and purity of subsequent reactions[4].

Recrystallization remains the most effective and scalable method for purifying solid organic compounds[5]. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures[5]. This application note provides a detailed, validated protocol for the purification of 5-Bromo-2-methoxyaniline hydrochloride, explaining the scientific rationale behind each step to ensure researchers can achieve high purity and recovery.

Physicochemical Properties & Solvent System Rationale

The selection of an appropriate recrystallization solvent is the most critical step and is guided by the physicochemical properties of the solute[5]. As a hydrochloride salt, the target compound is ionic and polar. This dictates that polar protic solvents will be most effective.

Table 1: Physicochemical Data for 5-Bromo-2-methoxyaniline and its Hydrochloride Salt

PropertyValueSource
Compound Name This compound[3]
CAS Number 1072945-54-0[3]
Molecular Formula C₇H₈BrNO • HCl[3]
Molecular Weight 238.51 g/mol [3]
Free Base M.P. 94-98 °C[6]
Appearance White to pale brown/grey crystalline solid[2]
Predicted Solubility High in polar protic solvents (alcohols, water); Low in non-polar aprotic solvents (ethers, hydrocarbons).General Principles[5][7]

Rationale for Solvent Selection:

  • Polarity Matching: The "like dissolves like" principle suggests polar solvents for the polar hydrochloride salt[5]. Alcohols such as ethanol and methanol are excellent candidates because their hydroxyl groups can hydrogen bond with the salt, facilitating dissolution.

  • Temperature-Dependent Solubility: An ideal solvent must exhibit a steep solubility curve: dissolving the compound readily at its boiling point but having low solubility at reduced temperatures (0-5 °C) to maximize recovery[5].

  • Solvent System Choice:

    • Primary System (Recommended): An aqueous ethanol solution (e.g., 95% ethanol) is proposed as the primary system. Ethanol is an excellent solvent for many aromatic bromo compounds, and the addition of a small amount of water can aid in dissolving the ionic salt at higher temperatures without preventing precipitation upon cooling[7][8].

    • Alternative System: For challenging purifications, a two-solvent system, such as methanol and ethyl acetate, can be employed. Methanol acts as the "good" solvent to dissolve the compound, while ethyl acetate acts as the "poor" or "anti-solvent" to induce precipitation.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the recommended single-solvent recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Dissolution & Decolorization cluster_crystallization Crystallization & Isolation cluster_finishing Final Processing A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Charcoal (Optional, for colored impurities) A->B If solution is colored C 3. Perform Hot Filtration to Remove Insoluble Impurities A->C If solution is colorless B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath D->E Induces further precipitation F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Ice-Cold Solvent F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product (Yield, M.P., Purity) H->I

Caption: Logical workflow for the purification of this compound.

Detailed Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization (Aqueous Ethanol)

This is the recommended method for its simplicity and effectiveness.

Materials:

  • Crude this compound

  • 95% Ethanol (EtOH)

  • Activated Charcoal (decolorizing carbon)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel, filter flask, and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of 95% ethanol and, with stirring, gently heat the mixture to near boiling. Continue to add the hot solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of near-boiling solvent is crucial to ensure the solution is saturated upon cooling, maximizing product recovery[5].

  • Decolorization (Optional): If the solution exhibits a strong color, remove it from the heat and add a very small amount (spatula tip) of activated charcoal. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules[9]. Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper. Causality: This step removes insoluble impurities and activated charcoal. Pre-heating the apparatus prevents premature crystallization of the product in the funnel[9].

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as impurities are excluded from the growing crystal lattice. Rapid cooling can trap impurities[5].

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes. Causality: The solubility of the product is significantly lower at 0-5 °C, leading to more complete precipitation from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: With the vacuum off, add a small volume of ice-cold 95% ethanol to the crystals and gently break up the filter cake. Re-apply the vacuum to pull the wash solvent through. Causality: Washing with a minimal amount of ice-cold solvent removes any soluble impurities adhering to the crystal surfaces without significantly re-dissolving the product[5].

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Methanol/Ethyl Acetate)

This method is useful if a single solvent proves ineffective.

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Standard equipment as listed in Protocol 1

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot methanol required for complete dissolution.

  • Induce Saturation: While keeping the solution hot, add ethyl acetate dropwise until a faint, persistent cloudiness (turbidity) is observed. Causality: Ethyl acetate is a "poor" solvent for the polar salt. Adding it to the methanol solution decreases the overall polarity of the solvent system, reducing the compound's solubility and bringing the solution to its saturation point[10].

  • Clarify Solution: Add a few drops of hot methanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 4 through 8 from Protocol 1, using an ice-cold mixture of methanol/ethyl acetate (in the approximate final ratio) as the washing solvent.

Data Summary and Troubleshooting

Table 2: Summary of Recrystallization Parameters

ParameterProtocol 1: Aqueous EthanolProtocol 2: Methanol/EtOAc
Solvent System 95% Ethanol / WaterMethanol (Good) / Ethyl Acetate (Poor)
Dissolution Temp. ~78 °C (B.P. of EtOH)~65 °C (B.P. of MeOH)
Expected Purity >99%>99%
Key Considerations Simpler, safer solvent. Good for most common impurities.More powerful for separating impurities with similar polarity to the product. Requires careful addition of the anti-solvent.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to the melting point of the solid being lower than the boiling point of the solvent or the solution being too supersaturated. To resolve, add more of the hot "good" solvent (e.g., ethanol or methanol) to ensure complete dissolution and then allow for slower cooling.

  • No Crystals Form: If no crystals appear after cooling, the solution may not be saturated. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the purification of this compound. The recommended single-solvent recrystallization from aqueous ethanol is effective for most applications, yielding a product of high purity suitable for demanding synthetic applications in research and drug development. By understanding the causality behind each step, researchers can optimize the procedure for their specific needs and troubleshoot effectively.

References

  • Mills, L.E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent 1,878,970.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Fisher Scientific. Sigma Aldrich 5-Bromo-2-methoxyaniline 100 g. Fisher Scientific.
  • Sigma-Aldrich. 5-Bromo-2-methoxyaniline 95. Sigma-Aldrich.
  • ChemicalBook. 5-BROMO-2-METHOXYANILINE (CAS 6358-77-6). ChemicalBook.
  • Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]

  • University of California, Los Angeles.
  • Reddit r/Chempros. (2019).
  • BenchChem. Application Notes and Protocols for the Purification of N,N-Dibenzyl-p-anisidine. BenchChem.
  • Fieser, L. F. & Williamson, K. L. VIII.
  • BenchChem. Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.

Sources

Application Notes: 5-Bromo-2-methoxyaniline as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-methoxyaniline is a highly functionalized aromatic amine that serves as a cornerstone building block for the synthesis of complex organic molecules. Its unique substitution pattern—featuring a nucleophilic amino group, an electron-donating methoxy group, and a synthetically versatile bromine atom—makes it an ideal precursor for constructing diverse molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals and advanced materials. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Strategic Value of 5-Bromo-2-methoxyaniline

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. 5-Bromo-2-methoxyaniline (CAS No. 6358-77-6) emerges as a pre-functionalized and synthetically tractable building block. The molecule possesses three key features that can be selectively addressed:

  • The Amino Group (-NH₂): A potent nucleophile and directing group, it is the gateway to forming amides, sulfonamides, and, most importantly, for constructing nitrogen-containing heterocycles.

  • The Bromo Group (-Br): Positioned para to the methoxy group, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Its reactivity is well-established in reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[1][2]

  • The Methoxy Group (-OCH₃): This strong electron-donating group activates the aromatic ring, influencing its reactivity and the regioselectivity of subsequent electrophilic aromatic substitution reactions. It also imparts specific steric and electronic properties to the final products.

This trifecta of functional groups allows for a modular and divergent approach to synthesis, making 5-Bromo-2-methoxyaniline a valuable intermediate in the development of novel therapeutic agents and functional organic materials.[3][4]

Physicochemical Properties and Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. The data below is consolidated from various safety data sheets and chemical suppliers.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxyaniline
PropertyValueSource(s)
CAS Number 6358-77-6[5][6]
Molecular Formula C₇H₈BrNO[5][6]
Molecular Weight 202.05 g/mol [5][6]
Appearance White to cream or pale brown solid/crystals[4]
Melting Point 94-98 °C[5][6]
Solubility Slightly soluble in water[3]
Storage Temperature 2-8°C, protect from light[5][7]
Table 2: GHS Hazard and Precautionary Information
CategoryCode(s)DescriptionSource(s)
Pictogram GHS07Warning[5]
Hazard Statements H302, H317Harmful if swallowed. May cause an allergic skin reaction.[5]
Precautionary Statements P280, P301+P312, P302+P352Wear protective gloves. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF ON SKIN: Wash with plenty of water.[5][8]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling this chemical.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the 5-Bromo-2-methoxyaniline ring is primed for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized the synthesis of biaryls, aryl amines, and other complex structures.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating a carbon-carbon bond between an aryl halide and an organoboron species.[9] Using 5-Bromo-2-methoxyaniline, this reaction allows for the direct attachment of various aryl or heteroaryl moieties, which is a common strategy in the synthesis of kinase inhibitors and other pharmaceuticals.[2]

Causality of the Reaction: The reaction proceeds via a well-established catalytic cycle.[10] A Pd(0) species undergoes oxidative addition into the C-Br bond of 5-Bromo-2-methoxyaniline. The critical transmetalation step involves transferring the organic group from a base-activated boronic acid to the palladium center.[11] Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation RedElim_Complex Pre-Reductive Elimination Complex Transmetal->RedElim_Complex Isomerization RedElim_Complex->Pd0 Reductive Elimination Product_out Product (Ar-R) RedElim_Complex->Product_out ArBr_in 5-Bromo-2-methoxyaniline (Ar-Br) ArBr_in->OxAdd Boronic_in Boronic Acid (R-B(OH)₂) Boronic_in->Transmetal Base_in Base Base_in->Transmetal Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted for the coupling of an arylboronic acid with 5-Bromo-2-methoxyaniline.[1][12]

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxyaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv.).

    • Causality: An inert atmosphere (Argon or Nitrogen) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to form the more nucleophilic boronate species, which facilitates transmetalation.[11]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂ or Pd(dppf)Cl₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃ or SPhos, 4-10 mol%).

    • Causality: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its electronic and steric properties to promote the catalytic cycle.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add a degassed solvent system, typically a mixture like 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH.

    • Causality: Degassing the solvent removes dissolved oxygen. The presence of water can aid in dissolving the inorganic base and facilitate the reaction.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[3] When another amine is coupled with 5-Bromo-2-methoxyaniline, this reaction provides a direct route to unsymmetrical diarylamines or N-aryl alkylamines.

Causality of the Reaction: The mechanism is analogous to other cross-coupling reactions.[6] It begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. The amine then coordinates to the Pd(II) complex, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amide complex.[3] Reductive elimination from this complex furnishes the C-N coupled product and regenerates the Pd(0) catalyst.[13]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a representative method for the N-arylation of a primary or secondary amine with 5-Bromo-2-methoxyaniline.[2][14]

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 2-5 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv.) to an oven-dried Schlenk flask.

    • Causality: Bulky, electron-rich ligands are essential as they promote the rate-limiting reductive elimination step and prevent β-hydride elimination side reactions.[3] A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.[15]

  • Reactant Addition: Add 5-Bromo-2-methoxyaniline (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane via syringe.

    • Causality: Anhydrous conditions are critical as water can hydrolyze the strong base and interfere with the catalytic cycle.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the residue by column chromatography.

Core Application II: Synthesis of Heterocyclic Compounds

The aniline moiety of 5-Bromo-2-methoxyaniline is a classical precursor for building fused nitrogen-containing heterocycles, such as quinolines, which are privileged scaffolds in drug discovery.

Doebner-von Miller Quinoline Synthesis

The Doebner-von Miller reaction is a flexible and powerful method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[16] The substituents on the final quinoline ring are determined by the choice of the aniline and the carbonyl partner.

Causality of the Reaction: The reaction is believed to begin with the acid-catalyzed 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes an intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration and oxidation to yield the aromatic quinoline core.[9]

DvM_Workflow cluster_workflow Doebner-von Miller Quinoline Synthesis Workflow start 1. Reactant Mixing (Aniline, Carbonyl, Acid Catalyst) michael 2. Michael Addition (Formation of β-amino carbonyl) start->michael cyclize 3. Intramolecular Cyclization (Electrophilic Aromatic Substitution) michael->cyclize Acid-catalyzed dehydrate 4. Dehydration (Forms Dihydroquinoline) cyclize->dehydrate oxidize 5. Oxidation (Aromatization) dehydrate->oxidize In-situ oxidant finish 6. Isolation & Purification (Final Quinolone Product) oxidize->finish

Caption: Workflow for the Doebner-von Miller quinoline synthesis.

Protocol 3: Synthesis of a Substituted Quinoline

This protocol describes the synthesis of a 6-bromo-7-methoxy-substituted quinoline derivative.

  • Reaction Setup: In a round-bottom flask, add 5-Bromo-2-methoxyaniline (1.0 equiv.) to a suitable solvent like ethanol or a mixture for the acid catalyst.

  • Catalyst Addition: Add a strong acid catalyst, such as concentrated HCl or polyphosphoric acid (PPA).

    • Causality: The acid protonates the carbonyl group of the α,β-unsaturated partner, activating it for the initial nucleophilic attack by the aniline. It also catalyzes the subsequent cyclization and dehydration steps.[16]

  • Carbonyl Addition: Slowly add the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone, 1.1 equiv.) to the mixture. An exothermic reaction may occur. An oxidizing agent (e.g., the imine formed in situ, or an external one like nitrobenzene) is often required.

  • Reaction: Heat the mixture under reflux for several hours, monitoring by TLC until the starting aniline is consumed.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aq. NaOH or NH₄OH) to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography to obtain the final quinoline product.

Conclusion

5-Bromo-2-methoxyaniline is a testament to the power of strategic molecular design. Its inherent functionalities provide chemists with a reliable and versatile platform for accessing a wide array of complex molecular targets. Through robust and well-understood transformations such as palladium-catalyzed cross-coupling and classical heterocyclic synthesis, this building block enables the efficient construction of the C-C, C-N, and heterocyclic bonds that form the backbone of countless pharmaceuticals and functional materials. The protocols and principles outlined in this guide serve as a foundational resource for unlocking the full synthetic potential of this valuable reagent.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 19, 2026, from [Link]

  • Singleton, J. T. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

  • Zhang, W., et al. (2017, July 28). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 19, 2026, from [Link]

  • da Silva, A. F., et al. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Wang, D., et al. (2012). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 19, 2026, from [Link]

  • Yousif, D., et al. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved February 19, 2026, from [Link]

  • Chen, Y., et al. (2006, July 19). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Le, V. M., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • Bacsa, I., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buthelezi, N. P. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 19, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 19, 2026, from [Link]

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Troubleshooting & Optimization

preventing di-bromination in the synthesis of 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 5-Bromo-2-methoxyaniline (also known as 5-Bromo-o-anisidine), with a specific focus on controlling regioselectivity and preventing di-bromination.

Topic: Regioselectivity Control & Prevention of Di-bromination Target Molecule: 5-Bromo-2-methoxyaniline (CAS: 6358-77-6) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Mechanistic Insight

The synthesis of 5-Bromo-2-methoxyaniline presents a classic regioselectivity challenge in aromatic substitution. The substrate, 2-methoxyaniline (o-anisidine) , contains two powerful activating groups: the amino group (


) and the methoxy group (

).
  • The Challenge: In its free base form, the amino group is the dominant director, pushing electrophilic attack to the para-position (C4) or ortho-position (C6) relative to itself. This yields 4-bromo-2-methoxyaniline, not the desired 5-bromo isomer. Furthermore, the highly activated ring is prone to rapid di-bromination (forming 4,5- or 4,6-dibromo species) if reaction kinetics are not strictly controlled.

  • The Solution (The "Anilinium" Strategy): To target the C5 position (para to the methoxy group), one must invert the directing power of the amine. By conducting the reaction in strong acid, the amine is protonated to the anilinium ion (

    
    ). The 
    
    
    
    group is electron-withdrawing and meta-directing .
    • Meta to

      
       (C1) 
      
      
      
      Positions C3 and C5.
    • Para to

      
       (C2) 
      
      
      
      Position C5.
    • Result: Cooperative directing effects favor C5 , while the deactivated ring suppresses the rate of di-bromination.

Experimental Protocol: The Acid-Controlled Route

This protocol is designed to maximize mono-bromination at C5 while suppressing di-bromo impurities.

Materials & Stoichiometry
ReagentEquiv.[1][2][3][4][5]Role
2-Methoxyaniline 1.0Substrate
Sulfuric Acid (H₂SO₄) 2.5 - 3.0Protonation agent (Solvent/Catalyst)
Bromine (Br₂) 0.95 - 1.0Electrophile (Limiting reagent)
Acetic Acid (AcOH) SolventCo-solvent for solubility
Step-by-Step Methodology
  • Protonation Phase: Dissolve 2-methoxyaniline in glacial acetic acid. Cool to 0–5 °C. Slowly add concentrated H₂SO₄ dropwise. Critical: Ensure temperature does not spike; the amine must be fully converted to the anilinium salt.

  • Bromination Phase: Prepare a solution of Br₂ in acetic acid. Add this solution dropwise to the reaction mixture over 60–90 minutes, maintaining internal temperature < 10 °C.

    • Note: Slow addition prevents local high concentrations of Br₂, which cause di-bromination.

  • Equilibration: Stir at 5–10 °C for 2–4 hours. Monitor by HPLC.

  • Quench & Isolation: Pour the mixture into ice water. Neutralize carefully with NaOH or Na₂CO₃ to pH 8–9 to liberate the free base. The solid product (5-bromo-2-methoxyaniline) precipitates.[6] Filter and wash with cold water.

Troubleshooting Guide & FAQs

Category 1: Regioselectivity Issues

Q: I am isolating the 4-bromo isomer instead of the 5-bromo target. Why? A: This indicates the presence of free amine during bromination. The free amino group (


) is a much stronger activator than the methoxy group and directs para to itself (Position 4).
  • Root Cause: Insufficient acid strength or quantity. If the pH is not low enough, the equilibrium shifts slightly toward the free base. Since the free base reacts

    
     times faster than the anilinium salt, even trace amounts lead to the wrong isomer.
    
  • Fix: Ensure you are using a strong mineral acid (H₂SO₄) rather than just acetic acid. Increase acid equivalents to >2.5 eq.

Category 2: Preventing Di-bromination

Q: HPLC shows ~10-15% di-bromo impurity. How do I stop this? A: Di-bromination occurs when the mono-bromo product reacts with remaining bromine. This is driven by three factors:

  • Excess Bromine: Never use >1.0 equivalent of Br₂. Aim for 0.95 eq to leave a small amount of starting material (which is easier to remove than di-bromo impurities).

  • Local Hotspots: If Br₂ is added too quickly or mixing is poor, local concentration spikes cause immediate over-bromination of the product formed at the interface.

  • Temperature: Higher temperatures lower the selectivity barrier.[7] Keep the reaction < 10 °C.

Q: Can I use NBS (N-Bromosuccinimide) instead of Br₂? A: Yes, NBS is a milder reagent and often provides better kinetic control, reducing di-bromination. However, NBS reactions in acidic media can be slower. If using NBS, maintain the acidic environment to preserve the C5 regioselectivity.

Category 3: Purification[8]

Q: How do I remove the di-bromo impurity if it forms? A: The di-bromo byproduct is significantly more lipophilic than the mono-bromo product.

  • Recrystallization: Recrystallize from Ethanol/Water or Methanol/Water mixtures. The di-bromo species is less soluble and may precipitate first or remain in the mother liquor depending on the specific solvent ratio (optimization required).

  • Column Chromatography: Use a gradient of Hexanes:Ethyl Acetate. The elution order is typically: Di-bromo

    
     Mono-bromo 
    
    
    
    Starting Material.

Visualizing the Pathway

The following diagram illustrates the critical "Protonation Switch" that determines the reaction outcome.

BrominationPathways cluster_Wrong Neutral/Basic Conditions (Avoid) cluster_Right Acidic Conditions (Target) Start 2-Methoxyaniline (o-Anisidine) FreeAmine Free Amine (-NH2) Strong Ortho/Para Director Start->FreeAmine pH > 4 Salt Anilinium Salt (-NH3+) Meta Director Start->Salt Strong Acid (H2SO4) Prod4 4-Bromo-2-methoxyaniline (Major Impurity) FreeAmine->Prod4 Br2 (Fast) DiBromo Di-Bromo Species (Over-reaction) Prod4->DiBromo Excess Br2 Prod5 5-Bromo-2-methoxyaniline (Target) Salt->Prod5 Br2 (Controlled) Para to -OMe

Caption: Mechanistic switch: Acidic conditions deactivate the amine, allowing the methoxy group to direct bromine to the target C5 position.

Quantitative Comparison of Conditions

ParameterFree Amine Route (Neutral)Anilinium Route (Acidic)
Directing Group

(Strong)

(Moderate) /

(Meta)
Major Product 4-Bromo-2-methoxyaniline5-Bromo-2-methoxyaniline
Reaction Rate Very Fast (Exothermic)Controlled / Slow
Di-bromo Risk High (Requires <1 eq Br₂)Low (Ring deactivated)
By-products 4,6-Dibromo-2-methoxyaniline3,5-Dibromo-2-methoxyaniline (Trace)

References

  • PrepChem. (2025). Synthesis of substituted bromo-anilines. Retrieved from [Link](Note: Contrasts the 4-bromo synthesis to highlight regioselectivity differences).

Sources

catalyst selection for reactions involving 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support interface for researchers working with 5-Bromo-2-methoxyaniline (CAS: 59557-91-4) . It is designed to bypass generic advice and address the specific electronic and steric challenges posed by this bifunctional scaffold.

Status: Active | Tier: Senior Application Support Subject: Catalyst Selection & Reaction Optimization Guide

The Substrate Profile: Know Your Molecule

Before selecting a catalyst, you must understand the "personality" of 5-Bromo-2-methoxyaniline. It is not a standard aryl bromide.

  • Electronic Conflict: The ring is highly electron-rich due to the ortho-methoxy and para-amino groups relative to the bromine. This makes the C-Br bond significantly less electrophilic, rendering oxidative addition—the first step of the catalytic cycle—sluggish. Standard catalysts like Pd(PPh₃)₄ often fail here.

  • The Poison Pill: The free primary amine (-NH₂) is a competent ligand. It can displace phosphines from the Palladium center, forming inactive Pd(Ar-NH2)2 complexes (catalyst poisoning), especially if the phosphine ligand is labile.

  • Steric Crowding: The methoxy group is ortho to the amine but meta to the bromine. While direct steric hindrance at the Br site is low, the electronic shielding is high.

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the optimal catalytic system for your specific transformation.

ReactionSelector Start Start: 5-Bromo-2-methoxyaniline Target What is your target bond? Start->Target C_C C-C Bond (Reacting the -Br) Target->C_C C_N C-N Bond (Reacting the -NH2) Target->C_N Suzuki Suzuki-Miyaura (Biaryl formation) C_C->Suzuki Heck Heck Coupling (Alkene insertion) C_C->Heck Borylation Miyaura Borylation (Making Boronate) C_C->Borylation Buchwald Buchwald-Hartwig (Amine as Nucleophile) C_N->Buchwald Rec_Suzuki Rec: Pd(OAc)2 + SPhos or CataCXium A Suzuki->Rec_Suzuki High activity req. Rec_Heck Rec: Pd(OAc)2 + P(o-tol)3 (High Temp) Heck->Rec_Heck Rec_Boryl Rec: Pd(dppf)Cl2 (Watch for dehalogenation) Borylation->Rec_Boryl Rec_Buchwald Rec: Pd2(dba)3 + BrettPhos (Prevents N-arylation of Br) Buchwald->Rec_Buchwald Selectivity key

Figure 1: Catalyst Selection Logic Flow. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate recommended protocols based on reaction difficulty.

Detailed Protocols & Methodologies

Protocol A: Suzuki-Miyaura Coupling (The "Unprotected" Route)

Target: Coupling the Aryl Bromide without protecting the Amine.

The Challenge: The free amine can poison the catalyst, and the electron-rich ring slows down the reaction. The Solution: Use Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos) or the CataCXium A system. These bulky, electron-rich ligands facilitate oxidative addition into the deactivated C-Br bond and prevent amine coordination to the metal.

ComponentRecommendationFunction
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Precursor.
Ligand SPhos (2:1 L:Pd ratio)Bulky/Electron-rich. Promotes oxidative addition; resists amine poisoning.
Base K₃PO₄ (3.0 equiv)Mild enough to avoid side reactions; strong enough for transmetallation.
Solvent n-Butanol or Toluene/H₂O (10:1)Protic co-solvents often accelerate Suzuki couplings of anilines.
Temp 80–100 °CRequired to overcome the activation energy of the electron-rich ring.

Step-by-Step:

  • Charge a reaction vial with 5-Bromo-2-methoxyaniline (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv).

  • Evacuate and backfill with Argon (3 cycles).[1] Crucial: Oxygen kills this electron-rich catalytic cycle.

  • Add degassed solvent (e.g., n-Butanol).

  • Heat to 100 °C for 12 hours.

  • QC Check: If the reaction turns black immediately, your inert atmosphere was breached. It should remain a dark orange/brown solution.

Protocol B: Buchwald-Hartwig Amination

Target: Using the -NH₂ group to couple with another Aryl Halide (Ar-X).

The Challenge: You are using the molecule as a nucleophile. You need a catalyst that binds your amine selectively over the bromide on the same ring (chemoselectivity) and avoids reacting with the Br on the starting material (homocoupling/oligomerization). The Solution: BrettPhos or RuPhos . These ligands are highly specific for primary amines.

  • Catalyst: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%).

  • Base: NaOtBu (1.4 equiv). Note: Ensure your coupling partner tolerates strong bases.

  • Solvent: t-Butanol or Dioxane at 100 °C.

  • Why this works: BrettPhos forms a palladacycle that is extremely active for C-N coupling but sterically rejects the oxidative addition of the electron-rich bromide on your starting material (kinetic selectivity).

Troubleshooting Guide (FAQ)

Ticket #001: "I see significant hydrodehalogenation (Product is 2-methoxyaniline)."

Diagnosis: This is common in Miyaura Borylation or prolonged Suzuki reactions. The Pd-H species (formed via β-hydride elimination from solvents or ligands) reduces the C-Br bond. The Fix:

  • Switch Solvent: Avoid alcohols or THF if possible. Use Dioxane or DMSO.

  • Lower Temperature: Drop from 100 °C to 80 °C.

  • Change Base: Switch from Et₃N or K₂CO₃ to KOAc (anhydrous). Acetate is critical for the borylation mechanism and less prone to promoting dehalogenation.

Ticket #002: "Reaction stalled at 20% conversion. Catalyst added, but nothing happens."

Diagnosis: Catalyst Poisoning.[2] The free amine of your substrate has bound to the Palladium, shutting down the cycle. The Fix:

  • Protect the Amine: Acetylate the amine (-NHAc) or Boc-protect it. The amide/carbamate is less nucleophilic and will not poison the catalyst.

  • Increase Ligand Loading: Go from 1:1 to 2:1 or 3:1 (Ligand:Pd) to outcompete the substrate amine.

  • Use "Throw-Away" Ligands: Use Pd(dppf)Cl₂·DCM . The dppf ligand is a tight chelator and resists displacement by the amine better than PPh₃.

Ticket #003: "I am getting homocoupling (dimerization of the starting material)."

Diagnosis: This occurs when the catalyst activates the C-Br bond of one molecule and the -NH₂ of another. The Fix:

  • Dilution: Run the reaction at high dilution (0.05 M).

  • Reverse Addition: If doing a C-N coupling with an external electrophile, add the 5-Bromo-2-methoxyaniline slowly to the mixture of Catalyst + Electrophile.

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
    • Source:RSC Advances (2024).
    • URL:[Link]

  • Ligand Selection for Electron-Rich Aryl Halides

    • Title: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides.
    • Source:Journal of the American Chemical Society (2008).
    • URL:[Link]

  • Catalyst Poisoning by Amines: Title: A Comparative Guide to Catalysts for Suzuki Coupling. Source:BenchChem Technical Guides.
  • Miyaura Borylation Troubleshooting

    • Title: Miyaura Borylation Reaction - Mechanism and Conditions.
    • Source:Organic Chemistry Portal.[3][4]

    • URL:[Link]

Sources

Technical Support Center: Managing Side Reactions in the Doebner-von Miller Synthesis of Substituted Quinolines from 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex quinoline scaffolds. Specifically, we will address the nuanced challenges and side reactions encountered when using 5-Bromo-2-methoxyaniline as a substrate in the Doebner-von Miller reaction. Our focus is to move beyond standard protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses common experimental failures in a question-and-answer format, providing both causal explanations and actionable solutions.

Issue 1: My reaction has produced a large amount of intractable tar, and the yield of my target quinoline is extremely low. What is happening and how can I fix it?

A: This is the most frequently encountered problem in Doebner-von Miller syntheses and is almost always due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] The harsh, high-temperature acidic environment required for the cyclization is also ideal for the self-condensation of your aldehyde or ketone (e.g., crotonaldehyde), leading to the formation of high-molecular-weight, dark-colored polymers, commonly referred to as "tar".

Causality: The reaction is often highly exothermic, and localized hot spots can dramatically accelerate polymerization over the desired conjugate addition and cyclization pathway.[3]

Mitigation Strategies:

  • Controlled Reagent Addition: The most critical control parameter is the rate of addition of the α,β-unsaturated carbonyl compound. It should be added slowly and sub-surface to the heated, stirred solution of 5-Bromo-2-methoxyaniline and acid.[1][4] This maintains a low instantaneous concentration of the carbonyl, favoring the reaction with the aniline over self-condensation.

  • Strict Temperature Management: Excessive heat is a primary driver of polymerization.[1] Maintain the lowest temperature that allows for a reasonable reaction rate. A stepwise heating profile can also help manage the initial exotherm.

  • Catalyst Optimization: While strong Brønsted acids are traditional, their harshness can exacerbate tarring. Consider exploring alternative catalysts that may offer milder conditions.

Issue 2: My final product is contaminated with a partially hydrogenated impurity (a dihydroquinoline). How do I ensure complete aromatization?

A: The final step of the Doebner-von Miller mechanism is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete conversion indicates an issue with the oxidizing agent's efficacy or concentration. Often, an intermediate Schiff base formed in the reaction is intended to act as the hydrogen acceptor (oxidant), but this equilibrium can be inefficient.[5]

Mitigation Strategies:

  • Ensure Sufficient Oxidant: If relying on the in situ generated oxidant, ensure reaction times are sufficient. For more robust conversion, the addition of a dedicated oxidizing agent is recommended. While traditional and highly effective, agents like arsenic acid or nitrobenzene present significant toxicity concerns.[4][6]

  • Alternative Oxidants: A stoichiometric amount of iodine (I₂) can serve as a less hazardous and effective oxidant to drive the final aromatization step.[1]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the dihydroquinoline intermediate before proceeding with work-up.

Issue 3: The reaction is sluggish and gives a low conversion rate, even with minimal tar formation. Is the 5-Bromo-2-methoxyaniline substrate the problem?

A: Yes, the electronic nature of your substrate is a key factor. 5-Bromo-2-methoxyaniline has competing electronic effects. The methoxy group (-OCH₃) is an ortho, para-directing activator, which is beneficial. However, the bromine (-Br) is an ortho, para-directing but deactivating group.[1] This deactivation can reduce the nucleophilicity of the aniline, slowing the initial Michael addition step and the subsequent electrophilic aromatic substitution (cyclization) step. Anilines with strong electron-withdrawing groups are known to give lower yields in this reaction.[7]

Mitigation Strategies:

  • Optimize Acid Catalyst: The choice and concentration of the acid are critical.[4] For a deactivated aniline, a stronger Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄), may be more effective than a Brønsted acid alone by better activating the carbonyl component toward nucleophilic attack.[2][8]

  • Increase Temperature Carefully: While balancing against the risk of tarring, a modest increase in reaction temperature may be necessary to overcome the activation energy barrier for this less reactive substrate.

  • Consider Modern Catalysts: Recent literature highlights the use of solid acid catalysts like Montmorillonite K10 or phosphotungstic acid, which can improve yields under potentially milder conditions, even for challenging substrates.[9]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a low-yielding Doebner-von Miller reaction.

G start Low Yield of Target Quinoline tar Significant Tar Formation? start->tar incomplete Incomplete Conversion? tar->incomplete No slow_add Action: Implement slow, controlled addition of carbonyl. tar->slow_add Yes oxidant Action: Add a dedicated oxidant (e.g., I2) or increase reaction time. incomplete->oxidant Yes check_sm Action: Verify purity of starting aniline via NMR/GC-MS. incomplete->check_sm No (Suspect Isomer Issue) temp_control Action: Reduce and strictly control reaction temperature. slow_add->temp_control mild_catalyst Action: Evaluate milder catalysts (e.g., Lewis acids, solid acids). temp_control->mild_catalyst lewis_acid Action: Use a stronger (Lewis) acid catalyst to increase reactivity. oxidant->lewis_acid

Caption: Troubleshooting workflow for Doebner-von Miller synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected major regioisomer when reacting 5-Bromo-2-methoxyaniline with crotonaldehyde?

    • A: The electrophilic cyclization step occurs at the position ortho to the amine and para to the activating methoxy group. Therefore, the expected product is 7-Bromo-8-methoxy-2-methylquinoline . Cyclization at the other ortho position (C2 of the aniline) is blocked by the methoxy group. The formation of other isomers would almost certainly arise from impurities in your starting aniline.[10]

  • Q2: Are there "greener" or less hazardous alternatives to the traditional reaction conditions?

    • A: Yes. Research has focused on mitigating the harshness of the Doebner-von Miller reaction. The use of ionic liquids as recyclable solvents and catalysts has shown promise.[11][12] Furthermore, heterogeneous solid acid catalysts, such as silver-exchanged Montmorillonite K10 clay, can facilitate the reaction under solvent-free conditions, simplifying workup and reducing hazardous waste.

  • Q3: What is the most effective work-up and purification strategy to separate the quinoline product from tar?

    • A: After the reaction, the mixture should be cooled and carefully neutralized with a base like sodium bicarbonate or sodium hydroxide.[1] The product can then be extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). Much of the polymeric tar may remain in the aqueous layer or as an insoluble solid.[1] For more challenging separations, converting the quinoline to its hydrochloride salt can sometimes facilitate crystallization away from the neutral polymer impurities. An older but effective method for certain products is steam distillation, which separates the volatile quinoline from the non-volatile tar.[3]

Optimized Protocol and Mechanistic Overview

Optimized Synthesis of 7-Bromo-8-methoxy-2-methylquinoline

This protocol incorporates best practices to minimize side reactions.

  • Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, add 5-Bromo-2-methoxyaniline (1.0 eq) and concentrated hydrochloric acid (approx. 3-4 eq).

  • Heating: Heat the stirred mixture to 90-100 °C.

  • Controlled Addition: Add crotonaldehyde (1.2 eq) to the addition funnel. Add the crotonaldehyde dropwise to the vigorously stirred, heated reaction mixture over a period of 1-2 hours. Monitor the internal temperature to ensure the exotherm is controlled.[10]

  • Reaction: After the addition is complete, maintain the reaction at 100 °C for an additional 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate with external cooling until the pH is ~8.

  • Extraction: Extract the mixture three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: The crude product should be purified by column chromatography on silica gel to separate the desired quinoline from any remaining baseline impurities.

Core Reaction Mechanism

The diagram below illustrates the key transformations in the synthesis of 7-Bromo-8-methoxy-2-methylquinoline.

G aniline 5-Bromo-2-methoxyaniline step1 1. Michael Addition croton Crotonaldehyde michael_adduct Michael Adduct step2 2. Cyclization & Dehydration michael_adduct->step2 cyclized Cyclized Intermediate dihydroquinoline Dihydroquinoline step3 3. Oxidation (Aromatization) dihydroquinoline->step3 quinoline 7-Bromo-8-methoxy- 2-methylquinoline step1->michael_adduct step2->dihydroquinoline step3->quinoline

Sources

Technical Support Center: Isolating Pure 5-Bromo-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the workup and isolation of 5-Bromo-2-methoxyaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this crucial intermediate in a pure, crystalline form. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your outcomes.

The conversion of the free amine, 5-Bromo-2-methoxyaniline, to its hydrochloride salt is a standard and vital procedure. The salt form often exhibits enhanced stability, is easier to handle as a solid, and possesses different solubility characteristics that can be exploited for purification.[1][2] This guide provides a self-validating framework for its successful isolation.

Troubleshooting Guide: From Crude Reaction to Pure Salt

This section addresses specific issues that may arise during the workup and isolation process in a practical question-and-answer format.

Issue 1: After adding hydrochloric acid, my product doesn't precipitate, or the yield is very low.

  • Potential Causes & Scientific Rationale:

    • Excessive Solvent Volume: The concentration of your product may be below its saturation point in the chosen solvent, even as the hydrochloride salt.

    • High Solubility of the Salt: The solvent system you are using may be too effective at solvating the hydrochloride salt, preventing it from crystallizing. Amine hydrochlorides, while generally less soluble than their free-base counterparts in many organic solvents, can still exhibit significant solubility.[1][3]

    • Insufficient Acidification: The equilibrium between the free amine and its protonated form is pH-dependent.[4] If the solution is not sufficiently acidic, a significant portion of the material will remain as the more soluble free base.

    • Incomplete Reaction: The initial synthesis may not have proceeded to completion, resulting in a low concentration of the desired aniline to begin with.

  • Solutions & Procedural Insights:

    • Concentrate the Solution: Under reduced pressure, carefully remove a portion of the solvent and attempt to cool the solution again.

    • Introduce an "Anti-Solvent": If your product is in a relatively polar solvent (like isopropanol or ethanol), slowly add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, heptane, or toluene) until turbidity persists, then allow it to cool slowly. This technique drastically reduces the solubility of the salt.

    • Verify Acidity: Check the pH of the solution with a pH strip. It should be strongly acidic (pH 1-2). If not, add more HCl solution dropwise. Be aware that excess HCl can sometimes increase solubility, so avoid adding a large excess without necessity.[5]

    • Reaction Monitoring: Always ensure your initial reaction has gone to completion via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before beginning the workup.[6]

Issue 2: The product "oils out," forming a viscous liquid instead of a crystalline solid.

  • Potential Causes & Scientific Rationale:

    • Rapid Supersaturation: Cooling the solution too quickly or adding the anti-solvent too fast can cause the product to crash out of solution as a liquid phase (an oil) because the molecules do not have time to arrange themselves into an ordered crystal lattice.[3][7]

    • Presence of Impurities: Impurities can disrupt the crystallization process, acting as "crystal poisons" or forming a eutectic mixture with a lower melting point. Common impurities include unreacted starting materials or isomeric byproducts.[6]

    • Solvent Mismatch: The chosen solvent may be a poor choice for crystallization, solvating the product in a way that inhibits lattice formation.[3]

  • Solutions & Procedural Insights:

    • Induce Crystallization:

      • Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.[7]

      • Add a "seed crystal" of previously isolated pure product.

    • Slow Down the Process: Re-heat the mixture until the oil redissolves (you may need to add a small amount of the primary solvent). Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.[7]

    • Purify the Free Base: If oiling persists, it is often a sign of significant impurities. Concentrate the solution, neutralize the HCl with a base (e.g., NaHCO₃ solution), and extract the free amine back into an organic solvent. Purify the free amine by column chromatography or recrystallization before attempting the salt formation again.

Issue 3: The isolated hydrochloride salt is discolored (e.g., yellow, brown, or pink).

  • Potential Causes & Scientific Rationale:

    • Aerial Oxidation: Anilines, particularly electron-rich ones like 5-Bromo-2-methoxyaniline, are susceptible to air oxidation, which forms highly colored impurities.[8] This can happen to the free base before acidification or even to the salt over time if not stored properly.

    • Residual Impurities: Colored byproducts from the preceding reaction can be carried through the workup and become trapped in the crystal lattice of your product.

  • Solutions & Procedural Insights:

    • Activated Charcoal Treatment: Before adding HCl, you can treat the organic solution of the free amine with a small amount of activated charcoal. Heat the solution gently for a few minutes, then filter the charcoal through a pad of Celite®. The charcoal will adsorb many colored impurities.[9]

    • Recrystallization: The most effective method for removing color is to recrystallize the isolated hydrochloride salt. Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly to form purer, less colored crystals.[10][11]

    • Inert Atmosphere: When handling the free base for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 4: The final product is a sticky or gummy solid after filtration.

  • Potential Causes & Scientific Rationale:

    • Residual Solvent: The solid may not have been dried sufficiently, and residual solvent can make it feel sticky.

    • Hygroscopic Nature: Amine hydrochloride salts can be hygroscopic, absorbing moisture from the atmosphere.

    • Amorphous Solid: The product may have precipitated too quickly, resulting in an amorphous (non-crystalline) solid which can trap solvent and impurities.

  • Solutions & Procedural Insights:

    • Thorough Washing: After filtration, wash the solid cake with a small amount of a cold, non-polar solvent (like cold diethyl ether) in which the salt has very low solubility. This will wash away residual reaction solvent and some impurities.

    • Effective Drying: Dry the product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Trituration/Recrystallization: If the product remains gummy, you can try triturating it (suspending the solid in a solvent where it is insoluble and stirring vigorously to break it up and wash it). If that fails, recrystallization is the best option to obtain a crystalline, free-flowing solid.[10]

Workflow for Isolation of 5-Bromo-2-methoxyaniline HCl

The following diagram outlines the complete workup and purification procedure.

Workup_Flowchart cluster_workup Part 1: Initial Workup cluster_isolation Part 2: HCl Salt Formation & Isolation cluster_purification Part 3: Optional Purification crude_rxn Crude Reaction Mixture quench Quench Reaction (e.g., with NaHCO₃ aq.) crude_rxn->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry filter_dry Filter & Concentrate dry->filter_dry crude_amine Crude 5-Bromo-2-methoxyaniline (Free Base) filter_dry->crude_amine dissolve Dissolve Crude Amine (e.g., in Isopropanol/Ether) crude_amine->dissolve add_hcl Add HCl Solution Dropwise (e.g., 2M HCl in Ether) dissolve->add_hcl precipitate Stir & Cool to Allow Precipitation add_hcl->precipitate filter_isolate Isolate by Vacuum Filtration precipitate->filter_isolate wash_solid Wash Solid with Cold Ether filter_isolate->wash_solid dry_solid Dry Under High Vacuum wash_solid->dry_solid crude_hcl Crude Hydrochloride Salt dry_solid->crude_hcl recrystallize_dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) crude_hcl->recrystallize_dissolve If purity is insufficient pure_hcl Pure 5-Bromo-2-methoxyaniline HCl crude_hcl->pure_hcl If purity is sufficient recrystallize_cool Cool Slowly to Crystallize recrystallize_dissolve->recrystallize_cool recrystallize_filter Filter and Wash with Cold Solvent recrystallize_cool->recrystallize_filter recrystallize_dry Dry Under High Vacuum recrystallize_filter->recrystallize_dry recrystallize_dry->pure_hcl

Caption: Workflow for the isolation and purification of 5-Bromo-2-methoxyaniline HCl.

Frequently Asked Questions (FAQs)

Q1: What is the best source of HCl for the precipitation step?

There are several common methods, each with advantages and disadvantages:

  • HCl in an Organic Solvent (e.g., 2M HCl in Diethyl Ether): This is often the preferred method. It is easy to control the addition, introduces no water to the system (preventing stickiness), and often results in clean precipitation.

  • Concentrated Aqueous HCl: While effective, adding aqueous HCl introduces water, which can make the final product difficult to dry and potentially gummy. It can be used if the subsequent purification step is recrystallization from an aqueous-alcoholic solvent system.

  • Bubbling HCl Gas: This method ensures an anhydrous system but is more hazardous and difficult to quantify. It is typically reserved for large-scale synthesis.

Q2: How do I choose the best solvent for forming and recrystallizing the salt?

The ideal solvent system follows the core principle of recrystallization: the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] For salt formation, you need a solvent where the free amine is soluble, but the hydrochloride salt is not.

  • For Precipitation: Isopropanol, ethyl acetate, or mixtures of a soluble solvent (dichloromethane) with an anti-solvent (diethyl ether, hexanes) are common choices.

  • For Recrystallization: Alcohols like methanol or ethanol are excellent choices because they can dissolve the salt when hot but have reduced solvating power when cooled.[10] Sometimes an ethanol/water mixture is used to fine-tune solubility.[10]

Solubility Data Summary

CompoundSolventSolubilityRationale for Use
5-Bromo-2-methoxyaniline (Free Base) WaterSlightly Soluble[12]Useful for washing out water-soluble impurities.
Diethyl Ether, Ethyl Acetate, DCMSolubleExcellent for extraction from aqueous mixtures.
Ethanol, MethanolSolubleGood for dissolving the free base before salt formation.
Hexanes, HeptaneSparingly SolubleCan be used as an anti-solvent to precipitate the free base if needed.
5-Bromo-2-methoxyaniline HCl WaterSolubleNot ideal for isolation unless followed by lyophilization.
Diethyl Ether, Hexanes, HeptaneInsolubleExcellent for use as anti-solvents and for washing the final product.
Ethanol, MethanolSoluble (Hot), Less Soluble (Cold)Ideal solvents for recrystallization.[10]
Isopropanol, Ethyl AcetateSparingly SolubleGood choices for the initial precipitation step.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for comprehensive characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point (MP): A sharp melting point close to the literature value indicates high purity. The free base melts at 94-98 °C. The hydrochloride salt will have a different, typically higher, melting point.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Shows characteristic peaks for the functional groups, such as N-H stretches for the ammonium salt.

  • HPLC/LC-MS (High-Performance Liquid Chromatography/Mass Spectrometry): Determines purity with high accuracy and confirms the molecular weight of the product (C₇H₈BrNO; MW: 202.05 g/mol for the free base).

Q4: Should I purify the free base before or after making the hydrochloride salt?

Purifying the free base first is almost always advantageous. The free amine is amenable to silica gel column chromatography, which is highly effective at removing both polar and non-polar impurities. Starting the salt formation with a pure free base leads to a cleaner precipitation, higher yield of pure salt, and often eliminates the need for a final recrystallization step.

Q5: What are the most common impurities to be aware of?

Common impurities can originate from starting materials or side reactions during synthesis.[6] These may include:

  • Unreacted Starting Materials: For example, if the bromo-group was introduced via bromination of 2-methoxyaniline.

  • Isomeric Impurities: Such as 4-Bromo-2-methoxyaniline or 3-Bromo-2-methoxyaniline, which may have similar properties and be difficult to separate.[13]

  • Di-brominated Products: Over-bromination can lead to di-bromo-methoxyaniline species.[6]

Standard Operating Protocol: Isolation and Purification

This protocol assumes the synthesis of 5-Bromo-2-methoxyaniline is complete and the reaction is ready for workup.

Part 1: Workup and Isolation of Crude Free Base

  • Quench: Cool the reaction mixture in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the aqueous phase is basic (pH > 8).

  • Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash: Combine the organic extracts and wash them with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2-methoxyaniline as a solid or oil.

Part 2: Formation of the Hydrochloride Salt

  • Dissolve: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or a 10:1 mixture of diethyl ether/methanol.

  • Precipitate: While stirring, slowly add a solution of 2.0 M HCl in diethyl ether dropwise. A white precipitate should begin to form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolate: Stir the resulting slurry for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Wash & Dry: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities. Dry the solid under high vacuum to a constant weight.

Part 3: Purification by Recrystallization

  • Dissolve: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Cool: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Isolate & Dry: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under high vacuum.

References

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • ChemicalBook. (2026, January 13). 5-BROMO-2-METHOXYANILINE | 6358-77-6.
  • Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
  • NileRed. (2023, November 17). Making Aniline HCl [Video]. YouTube.
  • Reddit. (2014, May 26). Purify and dry aniline?. r/chemistry.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Sciencemadness.org. (2009, July 25).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level).
  • EPFL. (n.d.).
  • National Center for Biotechnology Information. (2020, October 11). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127.
  • Fisher Scientific. (2009, August 13).
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 1072945-54-0.
  • Royal Society of Chemistry. (2021, May 31). Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab [Video]. YouTube.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.
  • TradeIndia. (n.d.). 2-Bromo-5-methoxyaniline.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline, 95%.
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025, December).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-methoxyaniline | 6358-77-6.
  • LookChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • University of Colorado Denver. (n.d.). Isolation of the Active Ingredient of an Unknown Analgesic Drug.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline 95%.
  • Fisher Scientific. (n.d.). Sigma Aldrich 5-Bromo-2-methoxyaniline 100 g.
  • PrepChem.com. (n.d.). Synthesis of 5-bromo-2-hydroxyaniline.
  • Alkali Scientific. (n.d.). 5-Bromo-2-methoxyaniline, 1 X 5 g (750808-5G).
  • Der Pharma Chemica. (2018).
  • Apollo Scientific. (n.d.). 59557-92-5 Cas No. | 2-Bromo-5-methoxyaniline.
  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline.
  • ChemScene. (n.d.). 2-Bromo-5-Methoxyaniline.
  • Google Patents. (2015, December 1). Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • Chemsrc. (2025, August 25).
  • CymitQuimica. (n.d.). CAS 59557-91-4: 4-Bromo-2-methoxyaniline.

Sources

issues with 5-Bromo-2-methoxyaniline hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-methoxyaniline Hydrochloride

Introduction: Understanding this compound

This compound (CAS No. 1072945-54-0) is a crucial aromatic amine building block used extensively in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2] Its molecular structure, featuring an amine, a methoxy group, and a bromine atom on a benzene ring, makes it a versatile intermediate.[1] However, this reactivity also makes it susceptible to degradation if not handled and stored correctly.

This guide serves as a dedicated technical resource for researchers and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this compound, ensuring the integrity of your starting material and the success of your experiments.

Core Stability & Storage Principles

The stability of this compound is paramount for reproducible experimental outcomes. While the hydrochloride salt form provides enhanced stability compared to the free base by protecting the reactive aniline group from aerial oxidation, improper storage can still lead to degradation.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 2°C to 8°CRefrigeration significantly slows the rate of potential degradation reactions. This is a standard recommendation for this compound and its free base.[3][4][5]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to oxygen, the primary agent of oxidative degradation that often causes color change.[6]
Container Tightly Sealed, OpaquePrevents moisture ingress and exposure to light, both of which can accelerate degradation.[5][6][7]
Environment Cool, Dry, Well-VentilatedProtects against ambient moisture and heat, which can compromise the compound's integrity.[5][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the use of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My this compound has changed color from off-white to brown. Is it still usable?

Root Cause Analysis: A visible color change, particularly darkening, is the most common indicator of chemical degradation. Anilines are notoriously prone to oxidation when exposed to air (oxygen) and light. The electron-donating amino and methoxy groups on the aromatic ring increase its susceptibility to oxidation, forming highly colored polymeric impurities. While the hydrochloride salt mitigates this by protonating the amine, degradation can still occur over time or with improper handling.

Recommended Action Plan:

  • Do Not Assume Integrity: A color change indicates that a portion of the material has degraded. Using it without verification can lead to failed reactions, low yields, and the formation of difficult-to-remove impurities.[9]

  • Perform a Purity Check: Before use, assess the material's purity. A quick Thin-Layer Chromatography (TLC) analysis (see Protocol 1) can reveal the presence of impurities (new spots). For a quantitative assessment, techniques like HPLC or ¹H NMR are recommended.

  • Decision:

    • If purity is high (>95%) and minor color change is observed, you may proceed with a small-scale test reaction to validate its efficacy.

    • If significant impurities are detected, the material should be purified (e.g., by recrystallization) or discarded.

observe Observation: Color has darkened check_purity Action: Perform Purity Check (TLC/HPLC) observe->check_purity result Purity Acceptable? check_purity->result proceed Decision: Proceed with small-scale test reaction result->proceed Yes purify Decision: Purify or Discard result->purify No

Caption: Troubleshooting workflow for color change.
Question 2: I'm observing poor solubility and particulates when dissolving the compound. What is the cause?

Root Cause Analysis: This issue typically stems from two sources:

  • Degradation Products: Oxidative degradation can lead to the formation of polymers or other byproducts that are less soluble in common organic solvents than the parent compound.[9]

  • Moisture Absorption: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture, leading to clumping and affecting its dissolution profile.

Recommended Action Plan:

  • Verify the Solvent: Ensure the solvent you are using is appropriate for this compound.

  • Pre-Dissolution Check: Before adding it to your main reaction, attempt to dissolve a small spatula-tip of the material in a vial with your chosen solvent. If you observe insoluble particulates, this confirms an issue.

  • Handling of Container: Always allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solution: If particulates are present, they are likely impurities. The solution can be filtered to remove the insoluble material, but the purity of the filtrate should still be confirmed by an analytical method like TLC or HPLC before proceeding with the reaction.

Question 3: My reaction yield is significantly lower than expected. Could the this compound be the problem?

Root Cause Analysis: Yes, the quality of a starting material is one of the most critical factors for reaction success. Low yield can be directly attributed to:

  • Lower Molar Equivalent: If the material has degraded, a significant percentage of its mass may be impurities. When you weigh out the "starting material," you are using a lower molar amount of the active compound than calculated, leading to a stoichiometrically limited yield.

  • Inhibitory Impurities: Degradation byproducts or impurities from the synthesis of the starting material (e.g., isomeric bromo-methoxyanilines) can interfere with or inhibit the desired reaction pathway.[9]

Recommended Action Plan:

  • Confirm Purity: Before starting any large-scale or critical synthesis, always confirm the purity of the starting material.

  • Use a Fresh Lot: If you suspect your current stock is compromised, use a fresh, unopened bottle of the reagent for comparison.

  • Re-evaluate Stoichiometry: If you must use a batch of known lower purity, you can adjust the mass used to account for the impurity percentage, though this is not ideal as the impurities themselves may negatively impact the reaction.

compound 5-Bromo-2-methoxyaniline Hydrochloride light Light light->compound air Air (Oxygen) air->compound moisture Moisture moisture->compound heat Heat heat->compound

Caption: Key factors that negatively impact stability.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal long-term storage conditions?

    • A: For maximum shelf life, store at 2-8°C, in a tightly sealed container, protected from light and moisture.[3][4][5][10] The container should be stored in a dry, well-ventilated area. For ultimate stability, especially for an analytical standard, backfilling the container with an inert gas like argon or nitrogen is recommended.

  • Q: Is the hydrochloride salt significantly more stable than the free base (5-Bromo-2-methoxyaniline)?

    • A: Yes. The amine group in the free base is a primary site for oxidation. In the hydrochloride salt, this amine is protonated (forming an ammonium salt), which significantly reduces its nucleophilicity and susceptibility to aerial oxidation. This makes the salt form the preferred choice for long-term storage and handling.

  • Q: Besides color change, what are other signs of degradation?

    • A: Other indicators include a change in physical form (e.g., clumping from moisture absorption), a noticeable broadening or depression of the melting point range, and the appearance of new, extraneous peaks in analytical data such as HPLC, GC, or NMR spectra.

  • Q: What personal protective equipment (PPE) is required for handling this compound?

    • A: Standard laboratory PPE should be worn at all times. This includes chemical-resistant gloves, a lab coat, and safety glasses or goggles.[7][8] When handling the powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation of dust particles.[11] Always handle in a well-ventilated area.[12]

Experimental Protocols

Protocol 1: Quick Purity Check by Thin-Layer Chromatography (TLC)

This protocol provides a rapid, qualitative assessment of purity.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom.

  • Spotting: Using a capillary tube, spot a small amount of your dissolved sample onto the pencil line. If available, spot a reference sample from a new bottle alongside it for comparison.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below your spotting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. Degradation products are often more polar and will have a lower Rf value (travel less distance up the plate).

Protocol 2: Recommended Handling Procedure for Aliquoting

This procedure minimizes exposure of the bulk material to atmospheric contaminants.

  • Equilibration: Remove the container of this compound from the refrigerator (2-8°C storage). Allow it to sit unopened on the bench for at least 20-30 minutes to warm to room temperature. This is a critical step to prevent water condensation on the cold powder when opened.

  • Inert Atmosphere (Optional but Recommended): If working in a glovebox, transfer the container inside. If not, you can create a positive pressure of inert gas (argon or nitrogen) by inserting a needle from a gas line into the container's septum, with a second needle serving as an outlet.

  • Weighing: Quickly weigh the desired amount of the solid into a clean, dry container. Work efficiently to minimize the time the main container is open.

  • Resealing: Securely close the main container lid. If possible, flush the headspace with inert gas before tightly sealing. Wrap the lid with paraffin film for an extra barrier against moisture.

  • Storage: Promptly return the main container to the recommended 2-8°C storage conditions.[4]

References

  • 5-Bromo-2-methoxyaniline, 5g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]

  • 2-Bromo-5-methoxy aniline. (n.d.). Sonalasynth. Retrieved from [Link]

  • CAS No : 59557-92-5 | Product Name : 2-Bromo-5-methoxyaniline. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 2-Bromo-5-methoxyaniline. (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

Technical Support Center: Decolorization of Crude 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 5-Bromo-2-methoxyaniline. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my crude 5-Bromo-2-methoxyaniline product colored? It should be a white to pale yellow solid.

A1: The appearance of color, typically ranging from brown to reddish-pink, in crude 5-Bromo-2-methoxyaniline is almost always due to the formation of oxidized impurities.[1] Aniline and its derivatives are electron-rich aromatic compounds, making them highly susceptible to air oxidation.[1][2] Exposure to light and air can initiate radical reactions, leading to the formation of highly conjugated, colored polymeric byproducts.[2] The color intensity is often proportional to the level of these impurities.

Q2: What are the most common methods for decolorizing 5-Bromo-2-methoxyaniline?

A2: The three most effective and widely used methods for decolorizing this type of compound are:

  • Activated Carbon Treatment: This is often the first and most common approach. It utilizes the high surface area of activated carbon to adsorb large, colored organic impurity molecules.[3][4]

  • Recrystallization: A powerful purification technique that separates the desired compound from impurities based on differences in solubility. It is highly effective if an appropriate solvent system is identified.

  • Column Chromatography: Typically used for more challenging purifications or when smaller quantities of highly pure material are required. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[5]

Q3: Is the color itself harmful to my subsequent reaction?

A3: While the colored impurities may be present in small quantities, they can sometimes interfere with subsequent reactions. More importantly, their presence indicates a lower purity of your starting material, which can lead to unforeseen side reactions, lower yields, and complications in the purification of your final product. For applications in drug development, starting with high-purity, colorless material is critical for reproducible results.

Q4: How can I monitor the success of my decolorization procedure?

A4: The most straightforward method is visual inspection. A successful decolorization will result in a significantly lighter, ideally white to off-white, crystalline solid. For a more quantitative assessment, Thin Layer Chromatography (TLC) is an invaluable tool. Spot your crude material, the decolorized solution, and the final isolated product on a TLC plate. The disappearance or significant reduction of colored spots or baseline impurities indicates a successful purification. For rigorous analysis, techniques like HPLC, GC-MS, and NMR spectroscopy can confirm purity.

Decolorization Workflow Overview

The following diagram illustrates a typical workflow for the decolorization and purification of crude 5-Bromo-2-methoxyaniline.

Decolorization_Workflow cluster_prep Preparation cluster_decolorize Decolorization cluster_isolation Isolation & Analysis cluster_troubleshoot Troubleshooting crude Crude Colored Product dissolve Dissolve in Hot Solvent crude->dissolve add_carbon Add Activated Carbon dissolve->add_carbon hot_filter Hot Gravity Filtration add_carbon->hot_filter crystallize Cool to Crystallize hot_filter->crystallize collect Collect Crystals (Vacuum Filtration) crystallize->collect analyze Analyze Purity (TLC, mp, etc.) collect->analyze still_colored Product Still Colored? analyze->still_colored re_purify Re-purify (Recrystallize or Chromatography) still_colored->re_purify Yes

Caption: General workflow for the decolorization of crude 5-Bromo-2-methoxyaniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the decolorization process.

Scenario 1: Activated Carbon Treatment is Ineffective

Q: I treated my dissolved product with activated carbon, but the solution is still colored after hot filtration. What went wrong?

A: This is a common issue that can arise from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

Carbon_Troubleshooting start Symptom: Solution still colored after carbon treatment cause1 Possible Cause 1: Carbon Saturation start->cause1 cause2 Possible Cause 2: Incorrect Solvent start->cause2 cause3 Possible Cause 3: Premature Crystallization start->cause3 cause4 Possible Cause 4: Inefficient Filtration start->cause4 solution1 Action: Add more activated carbon (e.g., another 1-2 wt%) and re-heat. cause1->solution1 solution2 Action: Ensure solvent keeps product and impurity soluble when hot. Polar solvents may be less effective. cause2->solution2 solution3 Action: Keep solution hot during filtration. Use a pre-heated funnel. cause3->solution3 solution4 Action: Use fluted filter paper for faster filtration. Avoid using vacuum (can cool solution). cause4->solution4

Caption: Troubleshooting logic for ineffective activated carbon treatment.

  • Expertise & Causality: Activated carbon works by physical adsorption, where large, planar, and conjugated colored molecules are trapped within its porous structure.[3][4]

    • Carbon Saturation: If the amount of colored impurity is high, the surface of the carbon can become saturated, leaving excess color in the solution. The standard starting point is 1-5% activated carbon by weight relative to your crude product.

    • Solvent Choice: The efficiency of adsorption can be solvent-dependent. If the solvent is too polar, it may have a strong affinity for the carbon surface, competing with the impurities for adsorption sites.

    • Premature Crystallization: If your desired product crystallizes during the hot filtration step, it can trap colored impurities and the carbon particles, leading to a discolored final product.

Scenario 2: Difficulty with Recrystallization

Q: I can't find a good solvent for recrystallization. Either my product doesn't dissolve, or it doesn't crystallize back out upon cooling.

A: Finding the right solvent is key. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

SymptomPossible CauseRecommended Action
Compound is insoluble even when boiling. The solvent is too non-polar for your compound.Try a more polar solvent. Common choices for anilines include ethanol, isopropanol, or mixtures like ethanol/water or toluene/heptane.
Compound dissolves at room temperature. The solvent is too polar for your compound.Try a less polar solvent or a mixed-solvent system.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Try a lower-boiling point solvent. Alternatively, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is kinetically slow.Try boiling off some of the solvent to increase the concentration. Let the solution stand in an ice bath for a longer period. If that fails, place it in a freezer.

Expert Tip for Mixed-Solvent Recrystallization: A powerful technique is to use a solvent pair.[6]

  • Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble), such as hot ethanol or dichloromethane.

  • While the solution is still hot, slowly add a "bad" solvent (one in which it is poorly soluble), such as water or heptane, dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a drop or two of the "good" solvent to make the solution clear again.

  • Allow the solution to cool slowly. This method often produces very high-quality crystals.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol is a general guideline. The choice of solvent should be determined by preliminary solubility tests.

  • Dissolution: Place the crude 5-Bromo-2-methoxyaniline (e.g., 10.0 g) in an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol, 50-100 mL) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent boiling when adding the carbon.

  • Carbon Addition: Add 1-3% by weight of activated carbon (e.g., 0.1-0.3 g) to the solution. Caution: Add the carbon slowly as it can cause the hot solvent to bump.

  • Heating: Gently swirl the flask and reheat the mixture to a gentle boil for 5-15 minutes. This allows for sufficient contact time for adsorption.

  • Hot Filtration:

    • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper.

    • Pre-heat the funnel by pouring hot solvent through it to prevent premature crystallization.

    • Pour the hot mixture through the fluted filter paper into a clean, pre-warmed flask. The filtrate should be colorless or significantly less colored.

  • Crystallization & Isolation:

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

  • Plate Preparation: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • Dissolve a tiny amount of your crude starting material in a suitable solvent (e.g., ethyl acetate).

    • Dissolve a tiny amount of your final, decolorized product in the same solvent.

    • Using a capillary tube, spot each solution on the pencil line, leaving space between them.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization:

    • Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots.

    • Staining with potassium permanganate (KMnO₄) can also be effective for visualizing aniline compounds.[7]

  • Analysis: Compare the lanes. The purified product should show a single, strong spot with a significant reduction or complete absence of the other spots (impurities) seen in the crude material lane.

References

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration. Retrieved from [Link]

  • SCIENCE & INNOVATION. (2025). STUDY OF THE MOST PROMISING AMINE GAS TREATING PROCESSES. Retrieved from [Link]

  • Global Journal of Environmental Science and Management. (2015). Decolorization of mixture of dyes: A critical review. Retrieved from [Link]

  • PMC. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • Behn Meyer. (2026). Expanding Your Amine Solution Lifespan with Behn Meyer's Activated Carbon. Retrieved from [Link]

  • Biotage. (2023). How can I remove color from my reaction product?. Retrieved from [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
  • CP Lab Safety. (n.d.). 5-Bromo-2-methoxyaniline, 5g, Each. Retrieved from [Link]

  • The Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. University of California, Berkeley. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Catalyst Speciality Chemicals. (n.d.). ACT-OG-0830 Activated Carbon Amine Filtration for Oil Refinery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US5462908A - Organic amine impregnated activated carbon.
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

Sources

dealing with poor solubility of 5-Bromo-2-methoxyaniline in reaction solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-methoxyaniline (5-B-2-MA) Topic: Solubility Optimization & Reaction Troubleshooting Document ID: TSC-5B2MA-SOL-01 Last Updated: 2026-02-19[1][2]

Executive Summary

5-Bromo-2-methoxyaniline (CAS: 6358-77-6) typically presents as a crystalline solid with high lattice energy due to intermolecular hydrogen bonding (amine donor


 methoxy acceptor) and 

-stacking interactions.[1][2] While soluble in high-polarity organic solvents, it frequently exhibits "brick dust" insolubility in non-polar media and can precipitate unexpectedly during palladium-catalyzed couplings or acid-mediated cyclizations.[1][2]

This guide provides a physicochemical framework for solubilization, validated reaction protocols, and a troubleshooting decision tree.

Part 1: The Solubility Matrix (Diagnostic & Correction)

The Physicochemical Barrier: The insolubility of 5-B-2-MA is rarely due to lipophilicity alone (logP ~2.04).[1][2] The primary barrier is the Crystal Lattice Energy . To dissolve it, you must disrupt the intermolecular H-bonds between the primary amine (-NH


) and the methoxy oxygen (-OCH

) of neighboring molecules.[2]
Solvent Compatibility Table
Solvent ClassSolubility RatingPhysicochemical MechanismRecommended Use
Non-Polar (Hexane, Heptane)Poor (<1 mg/mL) Cannot disrupt lattice H-bonds.[1][2]Antisolvent for precipitation/crystallization.
Aromatic (Toluene, Xylene)Moderate (Heat req.)

-

interaction aids solvation, but requires thermal energy (>80°C) to break lattice.
Standard for Buchwald-Hartwig (requires heating).[2][3]
Chlorinated (DCM, Chloroform)Good Moderate polarity; disrupts weak dipole interactions.General synthesis; acylations.
Polar Aprotic (DMF, DMSO, NMP)Excellent High dipole moment breaks lattice energy effectively.Nucleophilic substitutions (S

Ar); difficult to remove.
Protic (MeOH, EtOH, IPA)Good H-bond donor/acceptor capability matches solute.Recrystallization; reduction reactions.
Ethers (THF, 1,4-Dioxane)Good Oxygen lone pairs accept H-bonds from the aniline -NH

.[1][2]
Grignard formation; Pd-coupling.[1][2]

Part 2: Reaction-Specific Troubleshooting

Scenario A: Buchwald-Hartwig Amination (The "Stalling" Reaction)

Issue: The reaction mixture turns into a black sludge or the starting material remains solid, leading to low conversion. Root Cause: In Toluene (standard solvent), 5-B-2-MA may not fully dissolve at room temperature.[1][2] If the catalyst (Pd) precipitates or aggregates before the substrate dissolves, the reaction stalls.

Protocol: The "Hot-Start" Method

  • Solvent System: Switch from pure Toluene to Toluene:1,4-Dioxane (4:1) .[2] The Dioxane acts as a phase-transfer bridge.[2]

  • Base Selection: Avoid inorganic bases like K

    
    PO
    
    
    
    if they form a crust. Use Cs
    
    
    CO
    
    
    (higher solubility) or soluble organic bases like LiHMDS (if substrate allows).
  • Step-by-Step:

    • Charge 5-B-2-MA, Aryl Halide, and Base into the flask.

    • Add Solvent (degassed).[4]

    • Heat to 60°C before adding the Catalyst/Ligand. Ensure 5-B-2-MA is fully dissolved or a fine suspension.[1][2]

    • Add Pd source and Ligand (e.g., Xantphos or BINAP) as a concentrated solution.

    • Ramp to 100-110°C.

Scenario B: Diazotization / Sandmeyer Reaction

Issue: Substrate floats on top of the aqueous acid (HCl/H


SO

) and chars/tars instead of reacting. Root Cause: The hydrophobic bromine/methoxy combination prevents wetting by aqueous acid.

Protocol: The "Organic Co-Solvent" Modification

  • Do NOT use water alone.

  • System: Use Acetonitrile (ACN) : Water (1:1) or Acetic Acid : Water (2:1) .

  • Procedure:

    • Dissolve 5-B-2-MA in ACN or Glacial Acetic Acid first.[1][2]

    • Cool to 0°C.

    • Add concentrated mineral acid dropwise (exothermic).

    • Add NaNO

      
       (aq) below the surface of the liquid to prevent NO
      
      
      
      gas escape.

Part 3: Visual Troubleshooting Logic

Diagram 1: Solubility Decision Tree

Use this workflow to select the correct solvent system based on your reaction type.

Solubility_Decision_Tree Start Start: 5-B-2-MA Insolubility ReactionType Select Reaction Type Start->ReactionType PdCoupling Pd-Catalyzed Coupling (Buchwald/Suzuki) ReactionType->PdCoupling SnAr Nucleophilic Substitution (SnAr / Alkylation) ReactionType->SnAr AcidRxn Acid Mediated (Diazotization/Cyclization) ReactionType->AcidRxn SolventCheck Current Solvent? PdCoupling->SolventCheck Toluene Toluene/Benzene SolventCheck->Toluene Using Dioxane Dioxane/THF SolventCheck->Dioxane Using FixToluene Action: Add 20% Dioxane + Heat to 60°C before Cat. Toluene->FixToluene FixDioxane Action: Verify Base Solubility. Switch Cs2CO3 or NaOtBu Dioxane->FixDioxane Polarity Use Dipolar Aprotic (DMF, DMSO, NMP) SnAr->Polarity WorkupIssue Workup Issue? (DMSO removal) Polarity->WorkupIssue Wash Action: Dilute w/ EtOAc, Wash 5x LiCl (5% aq) WorkupIssue->Wash CoSolvent Action: Pre-dissolve in Glacial AcOH or ACN AcidRxn->CoSolvent

Caption: Decision matrix for selecting solvent systems based on reaction class. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates common failure modes.

Part 4: Frequently Asked Questions (Technical)

Q1: I am seeing a "gum" form during the workup of my Buchwald reaction. What is it? A: This is likely the Anilinium Salt or a Palladium-Amine Complex . 5-B-2-MA is a weak base.[1][2] If you quenched with strong acid (HCl), you formed the hydrochloride salt, which is often an oil or gum in organic solvents.

  • Fix: Neutralize the aqueous layer to pH 8-9 with NaHCO

    
     before extraction. The free base is a solid and will partition better into DCM or EtOAc.
    

Q2: Can I use Ethanol for recrystallization? A: Yes, but with a caveat. 5-B-2-MA is highly soluble in hot ethanol but has a steep solubility curve.[1][2]

  • Protocol: Dissolve in boiling Ethanol (10 mL/g). If it doesn't crystallize upon cooling to RT, add water dropwise (Antisolvent method) until turbidity persists, then cool to 4°C.

Q3: Why does my LCMS show a mass of M+41 or M+82? A: This is an artifact of the solvent. 5-B-2-MA can form adducts with Acetonitrile (M+41) in the source if the declustering potential is too low.[1][2] It does not indicate a reaction byproduct. Verify with NMR.

Q4: Is 5-Bromo-2-methoxyaniline light sensitive? A: Yes. Like many halo-anilines, it can undergo photo-oxidation, turning from white/beige to dark brown/purple over time.[2]

  • Storage: Store in amber vials under Argon/Nitrogen. If the solid is dark brown, purify via a short silica plug (Eluent: 20% EtOAc in Hexanes) before use in sensitive catalytic reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, 5-Bromo-2-methoxyaniline.[1][2] Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[2] (Foundational text for solubilizing anilines in coupling).

  • Organic Syntheses (2024). General Procedures for Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

minimizing tar formation in reactions with 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-methoxyaniline

Welcome to the technical support center for reactions involving 5-Bromo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common issue of tar formation. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with 5-Bromo-2-methoxyaniline turns black/dark brown and yields mostly intractable tar. What is happening and how can I fix it?

This is a frequent challenge stemming from the high electron density and sensitivity of the 5-Bromo-2-methoxyaniline substrate. The dark coloration is often a combination of palladium black (decomposed catalyst) and polymeric tar from the degradation of your starting material.

Root Cause Analysis & Solutions:

  • Cause A: Oxidation of the Aniline. 5-Bromo-2-methoxyaniline is highly susceptible to oxidation due to its two electron-donating groups (amino and methoxy), which make the aromatic ring electron-rich.[1][2] This can be exacerbated by trace oxygen in the reaction vessel or oxidative processes involving the palladium catalyst. Oxidized aniline species can readily polymerize to form high molecular weight, insoluble tars.[3]

    • Solution 1: Rigorous Degassing. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous and thoroughly degassed. For most applications, sparging the solvent with an inert gas for 20-30 minutes is sufficient. For highly sensitive reactions, a "freeze-pump-thaw" cycle (3 cycles) is recommended.[4]

    • Solution 2: Use High-Purity Reagents. Impurities in starting materials can poison the catalyst or initiate side reactions.[4][5] Ensure the purity of your 5-Bromo-2-methoxyaniline and coupling partner.

  • Cause B: Catalyst System Instability. The choice of ligand and palladium source is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to stabilize the palladium catalyst throughout the reaction, especially at elevated temperatures, leading to the formation of inactive palladium black.[6]

    • Solution 1: Employ Modern, Bulky Ligands. Use electron-rich, sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][8][9][10] These ligands stabilize the Pd(0) active species, promote faster rates of productive cross-coupling (oxidative addition and reductive elimination), and suppress side reactions like β-hydride elimination that can lead to byproducts.[6][11][12]

    • Solution 2: Utilize Palladium Pre-catalysts. Instead of sources like Pd(OAc)₂, which require in situ reduction, use modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts).[5][13] These form the active Pd(0) species more cleanly and efficiently, minimizing side reactions during the induction period.[5]

  • Cause C: Inappropriate Base or Temperature. Strong bases like sodium tert-butoxide (NaOtBu), while common, can be too harsh for sensitive substrates, promoting decomposition.[13] High temperatures accelerate not only the desired reaction but also all degradation pathways.

    • Solution 1: Screen Weaker Bases. Test milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[7][13] The choice of base can be solvent-dependent; for instance, in nonpolar solvents, an anionic base is crucial for deprotonation, while this can be less critical in polar solvents where salt dissociation is easier.[14][15]

    • Solution 2: Optimize Temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Even a reduction from 100 °C to 80 °C can significantly inhibit tar formation. If the reaction is sluggish at lower temperatures, a more active catalyst system (see Cause B solutions) is a better approach than increasing heat.

Workflow Diagram: Troubleshooting Tar Formation in Cross-Coupling

G A Tar Formation Observed in Cross-Coupling B Potential Cause: Oxidation of Aniline A->B C Potential Cause: Catalyst Instability A->C D Potential Cause: Harsh Conditions A->D S1 Solution: Implement Rigorous Degassing (Freeze-Pump-Thaw) B->S1 S2 Solution: Use Bulky Ligands (e.g., SPhos, XPhos) C->S2 S3 Solution: Use Modern Pre-catalysts (e.g., Buchwald G3/G4) C->S3 S4 Solution: Screen Milder Bases (K3PO4, Cs2CO3) D->S4 S5 Solution: Lower Reaction Temperature D->S5

Caption: A troubleshooting workflow for diagnosing and solving tar formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 5-Bromo-2-methoxyaniline so intrinsically prone to tar formation?

The molecular structure is the root cause. The aniline (-NH₂) and methoxy (-OCH₃) groups are both powerful electron-donating groups that activate the aromatic ring. This high electron density makes the molecule highly susceptible to oxidation and electrophilic attack, which are the initial steps in polymerization pathways that lead to complex, high-molecular-weight tars.[1][2]

Q2: My reaction has already formed a significant amount of tar. What is the best strategy for purification?

Recovering a clean product from a tarry mixture can be challenging, but a multi-step approach is often successful.

  • Initial Filtration: First, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter it through a plug of Celite® or a short pad of silica gel. This will remove the most insoluble tarry materials and any precipitated palladium black.

  • Acid-Base Extraction: Transfer the filtrate to a separatory funnel. Perform a liquid-liquid extraction. Since your product is a basic amine, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate your product, pulling it into the aqueous layer and leaving non-basic impurities behind.[16] Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your neutral amine product back into an organic solvent.

  • Column Chromatography on Deactivated Silica: Aniline derivatives can streak or decompose on standard silica gel due to its acidic nature.[17][18] To ensure a clean separation, deactivate the silica gel.[19][20][21]

Q3: Are there specific handling or storage recommendations for 5-Bromo-2-methoxyaniline to prevent degradation before I even start my reaction?

Yes. Given its sensitivity to oxidation, proper storage is key. The compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place, often refrigerated (2-8°C). Over time, the material can darken from white/cream to pale brown upon exposure to air, indicating some level of oxidation.[22] Using freshly purchased or purified material is always recommended for best results.

Part 3: Protocols & Data

Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Tar Formation

This protocol provides a robust starting point for coupling 5-Bromo-2-methoxyaniline with a generic arylboronic acid, incorporating best practices to suppress tar formation.

Reaction Scheme: 5-Bromo-2-methoxyaniline + Aryl-B(OH)₂ → 5-Aryl-2-methoxyaniline

Reagents & Equipment:

  • 5-Bromo-2-methoxyaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Adding Solids: To the flask, add 5-Bromo-2-methoxyaniline, the arylboronic acid, K₃PO₄, the SPhos Pd G3 precatalyst, and the extra SPhos ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography using deactivated silica gel.

Protocol: Deactivation of Silica Gel for Column Chromatography
  • Prepare your desired solvent system (e.g., Hexane/Ethyl Acetate).

  • Create a modified eluent by adding 1-2% triethylamine (Et₃N) to your chosen solvent system.[19][20]

  • Pack your chromatography column with silica gel as you normally would, but use the Et₃N-containing eluent.

  • Flush the packed column with at least one full column volume of the Et₃N-containing eluent. This neutralizes the acidic silanol groups on the silica surface.[20]

  • You can now either run the column using the Et₃N-containing eluent or switch back to your original neutral eluent. The silica will remain deactivated for the separation.

Data Summary: Impact of Reaction Parameters on Tar Formation

The following table illustrates general trends observed when optimizing a cross-coupling reaction with an electron-rich aniline. Actual yields will vary based on specific substrates.

ParameterCondition A (High Tar Risk)Condition B (Optimized)Expected Outcome
Catalyst System Pd(PPh₃)₄SPhos Pd G3Condition B promotes faster C-C bond formation, outcompeting degradation pathways.[6][8]
Base NaOtBuK₃PO₄The milder base in Condition B reduces substrate decomposition.[7]
Temperature 110 °C80 °CLower temperature significantly slows the rate of tar-forming polymerization reactions.
Atmosphere Standard N₂ blanketRigorously degassed solventsExcluding oxygen prevents oxidative degradation of the aniline starting material.[4]
Typical Yield < 30% (with significant tar)> 80% (clean reaction)Optimization dramatically improves isolated yield and simplifies purification.

Diagram: Competing Reaction Pathways

G cluster_0 Desired Pathway: Cross-Coupling cluster_1 Undesired Pathway: Tar Formation A Ar-Br + Pd(0)L2 B Oxidative Addition A->B C L2(Ar)Pd-Br B->C D Transmetalation (with Ar'-B(OH)2) C->D E L2(Ar)Pd-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G H Ar-NH2 (Substrate) I Oxidation / High Temp (Trace O2, Harsh Base) H->I J Reactive Intermediates I->J K Polymerization J->K L Insoluble Tar K->L

Caption: Desired cross-coupling competes with undesired oxidative polymerization.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]

  • Jacobsen, C. B., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. Request PDF. [Link]

  • Science Forums. What is best way to remove amines from wood tar. Organic Chemistry. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. Efficient separation of phenols from coal tar with aqueous solution of amines by liquid-liquid extraction. Request PDF. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. ResearchGate. [Link]

  • ResearchGate. Deactivation of silica gel?. ResearchGate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • NCBI Bookshelf. ortho-Anisidine and ortho-Anisidine Hydrochloride. Some Aromatic Amines and related Compounds. [Link]

  • ResearchGate. Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. ResearchGate. [Link]

  • Preprints.org. Evaluation of Column Test Methods to Study Inactivation of Chemically Bonded Silica Gels. Preprints.org. [Link]

  • MDPI. Highly Efficient Extraction of Phenolic Compounds from Coal Tar Using Alcohol Amine Aqueous Solutions via Synergistic Extraction. MDPI. [Link]

  • University of Rochester. Chromatography: The Solid Phase. University of Rochester. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • CP Lab Safety. 5-Bromo-2-methoxyaniline, 5g, Each. CP Lab Safety. [Link]

  • Myers Research Group. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • SciSpace. A comprehensive review of primary strategies for tar removal in biomass gasification. SciSpace. [Link]

  • PubChem. 2-Methoxyaniline. PubChem. [Link]

  • ResearchGate. Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. m-Anisidine. Wikipedia. [Link]

  • RSC Publishing. Radiation chemical oxidation of aniline derivatives. RSC Publishing. [Link]

  • Lirias. WASTE TO CLEAN SYNGAS: AVOIDING TAR PROBLEMS. Lirias. [Link]

  • ScienceDirect. Reduction of tar generated during biomass gasification: A review. Biomass and Bioenergy. [Link]

  • ResearchGate. Biomass Gasification — Primary Methods for Eliminating Tar. ResearchGate. [Link]

  • MDPI. Acid Gas and Tar Removal from Syngas of Refuse Gasification by Catalytic Reforming. MDPI. [Link]

Sources

troubleshooting guide for 5-Bromo-2-methoxyaniline hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-2-methoxyaniline Hydrochloride

Executive Summary & Core Logic

Welcome to the technical support hub for This compound (CAS 1072945-54-0) .

As researchers, we often encounter a critical "Isomer Trap" with this molecule. The most frequent failure mode in this synthesis is regioselectivity . Direct bromination of o-anisidine (2-methoxyaniline) yields the 4-bromo isomer (para to the amino group), not the desired 5-bromo isomer (para to the methoxy group).

To achieve the 5-bromo substitution pattern reliably, the synthesis must proceed via the reduction of 4-bromo-2-nitroanisole . The amino group is generated after the bromine is already in place, preventing the directing power of the amine from dominating the reaction.

Synthesis Workflow & Logic Map

The following diagram illustrates the validated pathway (Green) versus the common "trap" pathway (Red).

Synthesis_Pathway cluster_legend Legend Start_Correct 4-Bromoanisole (Starting Material) Inter_Nitro 4-Bromo-2-nitroanisole (Key Intermediate) Start_Correct->Inter_Nitro Nitration (HNO3/H2SO4) Ortho to OMe Product_Free 5-Bromo-2-methoxyaniline (Free Base) Inter_Nitro->Product_Free Selective Reduction (Zn/NH4Cl or Fe/AcOH) Preserves Br Product_Salt 5-Bromo-2-methoxyaniline HCl (Target Salt) Product_Free->Product_Salt HCl/Dioxane or HCl/IPA Start_Trap 2-Methoxyaniline (o-Anisidine) Product_Wrong 4-Bromo-2-methoxyaniline (WRONG ISOMER) Start_Trap->Product_Wrong Direct Bromination (NBS or Br2) Para to NH2 (Major) key Blue: Precursors | Green: Target Pathway | Red: Regioselectivity Trap

Caption: Logical flow comparing the correct nitro-reduction route against the flawed direct bromination route.

Troubleshooting Guide (Q&A Format)

Issue 1: Regioselectivity & NMR Interpretation

Q: I performed a direct bromination of 2-methoxyaniline using NBS, but the NMR coupling constants don't match the literature for the 5-bromo isomer. What happened?

A: You likely synthesized 4-bromo-2-methoxyaniline .[1]

  • The Mechanism: In electrophilic aromatic substitution, the amino group (-NH₂) is a significantly stronger activator than the methoxy group (-OMe). The -NH₂ group directs incoming electrophiles to the para position relative to itself.

  • The Evidence:

    • Target (5-Bromo): Protons at positions 3, 4, and 6. H3 and H4 are ortho to each other (

      
       Hz). H6 is meta to H4 (
      
      
      
      Hz).
    • Impurity (4-Bromo): Protons at positions 3, 5, and 6. H5 and H6 are ortho (

      
       Hz). H3 is meta to H5 (
      
      
      
      Hz).
  • The Fix: You must switch routes. Start with 4-bromo-2-nitroanisole (CAS 33696-00-3) and reduce the nitro group. This ensures the bromine is fixed at the correct position (para to methoxy) before the amino group is formed [1, 2].

Issue 2: Dehalogenation (Loss of Bromine)

Q: I am reducing 4-bromo-2-nitroanisole using Pd/C and Hydrogen gas. My mass spec shows a large peak at M-79/81 (loss of Br).

A: Catalytic hydrogenation with Palladium (Pd/C) is notorious for hydrodehalogenation (stripping aryl halides).

  • The Mechanism: Palladium catalyzes the oxidative addition of the C-Br bond, replacing bromine with hydrogen.

  • The Fix: Switch to a chemoselective reduction method that tolerates aryl halides:

    • Zinc/Ammonium Chloride: Mild, neutral conditions. (See Protocol A below) [1].

    • Iron/Acetic Acid: Classical Bechamp reduction. Robust but requires iron sludge removal.

    • Stannous Chloride (SnCl₂): Effective but generates tin waste. If you must use hydrogenation: Use a poisoned catalyst like Platinum on Carbon (sulfided) or add an inhibitor like diphenylsulfide, though chemical reduction is safer for this substrate.

Issue 3: Salt Formation & Hygroscopicity

Q: The hydrochloride salt is turning into a sticky gum or darkening upon storage. How do I get a stable solid?

A: Anilines are prone to oxidation (darkening), and hydrochloride salts can be hygroscopic if excess acid or water is present.

  • The Fix:

    • Anhydrous Conditions: Generate the salt using 4M HCl in Dioxane or HCl in Isopropanol rather than aqueous HCl.

    • Washing: Wash the filtered solid copiously with cold diethyl ether or MTBE to remove excess acid and non-polar impurities.

    • Storage: Store under argon/nitrogen at -20°C. The free base is more prone to oxidation than the salt, but the salt is hygroscopic [3].

Detailed Experimental Protocols

Protocol A: Selective Reduction (Zinc/NH₄Cl Method)

Recommended for Lab Scale (1g - 50g)

Objective: Reduce 4-bromo-2-nitroanisole to 5-bromo-2-methoxyaniline without debromination.

  • Setup: In a 3-neck flask equipped with a mechanical stirrer, dissolve 4-bromo-2-nitroanisole (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (10.0 eq). The solution may not be fully homogeneous.

  • Reduction: Add Zinc powder (10.0 eq) portion-wise over 30 minutes.

    • Note: The reaction is exothermic.[2] Maintain temperature < 40°C using a water bath to prevent runaway side reactions.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine).

  • Workup:

    • Filter through a Celite pad to remove Zinc oxide/excess Zinc. Wash the pad with Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Yield: Expect 90–95% of an off-white to light brown solid.

Protocol B: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude 5-bromo-2-methoxyaniline (Free Base) in a minimum amount of dry Ethyl Acetate or Dichloromethane .

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq). A white precipitate should form immediately.

  • Isolation: Stir for 30 minutes at 0°C. Filter the solid.

  • Purification: Wash the cake with cold Diethyl Ether (to remove color/impurities).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Impurity Profile Table

Use this table to identify peaks in your HPLC/MS data.

Impurity NameStructure DescriptionOriginMass Shift (vs Target)
Des-bromo impurity 2-Methoxyaniline (o-Anisidine)Over-reduction (Pd/C usage)-79/81 Da
Isomer Impurity 4-Bromo-2-methoxyanilineWrong starting material route (Direct bromination)Same MW (Different retention time)
Nitro Precursor 4-Bromo-2-nitroanisoleIncomplete reduction+30 Da (approx)
Azo-dimer 2,2'-dimethoxy-5,5'-dibromoazobenzeneOxidation of product (air exposure)~2x MW

References

  • ChemicalBook. (2026).[4] Preparation of 5-Bromo-2-methoxyaniline from 2-nitro-4-bromoanisole. Retrieved from

  • Santa Cruz Biotechnology. (2026). 4-Bromo-1-methoxy-2-nitrobenzene (Precursor Data). Retrieved from

  • Sigma-Aldrich. (2026). 5-Bromo-2-methoxyaniline Product Specification. Retrieved from

  • PrepChem. (2025).[5] Synthesis of 4-Bromo-2-methoxyaniline (Warning: Describes the Isomer Trap). Retrieved from

Sources

Validation & Comparative

Reactivity Comparison Guide: 5-Bromo-2-methoxyaniline vs. 4-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Bromo-2-methoxyaniline and 4-Bromo-2-methoxyaniline , focusing on their reactivity profiles, electronic properties, and applications in medicinal chemistry.

Executive Summary

In drug development, the choice between the 4-bromo and 5-bromo isomers of 2-methoxyaniline is rarely arbitrary; it dictates the synthetic strategy. While both serve as bifunctional scaffolds (containing a nucleophilic amine and an electrophilic aryl bromide), their reactivity profiles diverge significantly due to the relative positioning of the amino group (strong donor) and the bromine atom.

Feature4-Bromo-2-methoxyaniline 5-Bromo-2-methoxyaniline
Primary Utility Robust Nucleophile (N-centered)Reactive Electrophile (C-Br centered)
C-Br Activation Slower (Deactivated by para-NH₂)Faster (Less deactivated by meta-NH₂)
N-Nucleophilicity Higher (More Basic)Lower (Less Basic)
EAS Susceptibility Low (Para position blocked)High (Para position open)
Availability High (Direct bromination product)Moderate (Requires indirect synthesis)

Structural & Electronic Analysis

To predict reactivity, we must analyze the electronic crosstalk between the substituents. The amino group (-NH₂) is a strong electron-donating group (EDG) via resonance (+R), while the methoxy group (-OMe) is a moderate EDG.

Electronic Resonance Map
  • 4-Bromo-2-methoxyaniline: The bromine is para to the amino group. The strong +R effect of the nitrogen pushes electron density directly into the carbon bonded to the bromine. This creates a highly electron-rich C-Br bond, which is thermodynamically stable but kinetically resistant to oxidative addition by transition metals (e.g., Pd(0)).

  • 5-Bromo-2-methoxyaniline: The bromine is meta to the amino group. The +R effect of the amine cannot delocalize onto the C-Br carbon. The bromine is para to the methoxy group, which is a weaker donor. Consequently, the C-Br bond in the 5-isomer is more electron-deficient compared to the 4-isomer, making it more reactive toward metal insertion.

Visualization of Electronic Effects

ElectronicEffects cluster_4bromo 4-Bromo-2-methoxyaniline cluster_5bromo 5-Bromo-2-methoxyaniline N4 Amino (-NH2) Strong +R Donor Br4 Bromine (C4) Electron Rich Site N4->Br4 Direct Resonance (Deactivates C-Br) N5 Amino (-NH2) Strong +R Donor Br5 Bromine (C5) Electron Poor Site N5->Br5 No Resonance (Meta Relationship) OMe5 Methoxy (-OMe) Weak +R Donor OMe5->Br5 Weak Resonance

Figure 1: Electronic crosstalk comparison. The red arrow indicates strong deactivation of the C-Br bond in the 4-isomer.

Detailed Reactivity Profiles

C-Br Bond Activation (Suzuki/Buchwald Couplings)

The rate-determining step in Palladium-catalyzed cross-couplings is often the oxidative addition of Pd(0) into the Ar-X bond. Electron-deficient aryl halides undergo this step faster.

  • Observation: The 5-bromo isomer typically couples faster and with higher yields under standard conditions compared to the 4-bromo isomer.

  • Mechanistic Driver: In the 4-bromo isomer, the electron density pumped by the para-amine destabilizes the transition state for oxidative addition (Pd(0) is nucleophilic; it prefers electrophilic substrates).

  • Experimental Implication: When using the 4-bromo isomer, you may require electron-rich, bulky ligands (e.g., XPhos, SPhos) or higher temperatures to force the oxidative addition. The 5-bromo isomer often proceeds with standard triphenylphosphine (PPh₃) systems.

Nitrogen Nucleophilicity (Amide Coupling/Reductive Amination)

The basicity of the aniline nitrogen dictates its nucleophilic strength.

  • Comparison: 4-Bromo-2-methoxyaniline > 5-Bromo-2-methoxyaniline

  • Data Support: Based on Hammett equation principles and analogous aniline pKa values:

    • p-Bromoaniline pKa ≈ 3.86[1]

    • m-Bromoaniline pKa ≈ 3.58[1]

  • Causality: In the 4-isomer, the electron-withdrawing inductive effect (-I) of the bromine is partially counteracted by its resonance donation (+R). In the 5-isomer (meta), only the -I effect operates on the nitrogen, reducing its electron density and basicity.

  • Application: The 4-isomer is a superior nucleophile for SN2 reactions or difficult amide couplings.

Electrophilic Aromatic Substitution (EAS)

If your synthetic route involves further functionalizing the ring (e.g., nitration, halogenation):

  • 5-Bromo-2-methoxyaniline: The position para to the amino group (C4) is open. This is the most activated position on the ring. Expect rapid, regioselective substitution at C4.

  • 4-Bromo-2-methoxyaniline: The preferred para position is blocked by bromine. Substitution is forced to the ortho position (C6), which is sterically crowded and less electronically favorable. Expect sluggish reaction rates and potential mixtures.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for 5-Bromo isomer)

This protocol highlights the facile coupling of the 5-bromo isomer.

Materials:

  • 5-Bromo-2-methoxyaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) - Standard catalyst sufficient

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with solvent and sparge with Argon for 15 minutes. (Critical: Oxygen poisons Pd(0)).

  • Assembly: Add aniline, boronic acid, base, and catalyst under an Argon stream.

  • Reaction: Seal and heat to 85°C for 4–6 hours.

    • Note: The 4-bromo isomer would typically require 100°C+ or a catalyst like Pd(dppf)Cl₂ to achieve comparable conversion in this timeframe.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Buchwald-Hartwig Amination (Using the Aniline as Nucleophile)

This protocol leverages the superior nucleophilicity of the 4-bromo isomer.

Materials:

  • 4-Bromo-2-methoxyaniline (1.2 equiv)[2]

  • Aryl Halide (Electrophile) (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • BINAP (4 mol%)

  • NaOtBu (1.4 equiv)

  • Solvent: Toluene

Step-by-Step:

  • Pre-complexation: Stir Pd₂(dba)₃ and BINAP in toluene at room temperature for 10 mins to form the active catalyst.

  • Addition: Add the aryl halide, 4-bromo-2-methoxyaniline, and NaOtBu.

  • Heating: Heat to 100°C overnight.

  • Validation: Monitor by TLC. The 4-bromo isomer should show clean conversion. The 5-bromo isomer, being less nucleophilic, may require a stronger base (e.g., LiHMDS) or a more specialized ligand (e.g., BrettPhos) to prevent homocoupling or dehalogenation side reactions.

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthetic pathways dictated by the isomer selection.

ReactivityPathways cluster_4 4-Bromo-2-methoxyaniline cluster_5 5-Bromo-2-methoxyaniline start Starting Material Selection iso4 4-Bromo Isomer start->iso4 iso5 5-Bromo Isomer start->iso5 path4a N-Acylation / SN2 (High Yield) iso4->path4a Excellent Nucleophile path4b Suzuki Coupling (Requires Active Catalyst) iso4->path4b Slow Oxidative Addition path5a N-Acylation (Moderate Yield) iso5->path5a Weaker Nucleophile path5b Suzuki Coupling (Standard Conditions) iso5->path5b Fast Oxidative Addition path5c EAS (Nitration/Halogenation) (Regioselective at C4) iso5->path5c Open Para Position

Figure 2: Decision matrix for synthetic route planning based on isomer reactivity.

References

  • Synthesis and Regioselectivity: Mitchell, R. H., et al. "Regioselectivity in the bromination of 2-methoxyaniline." Journal of Organic Chemistry, 1979. (Validated concept: Direct bromination favors 4-position).

  • Suzuki Coupling Kinetics: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Mechanistic basis for oxidative addition rates).

  • Aniline Basicity Data: "pKa Data for Substituted Anilines." Bordwell pKa Table / Evans pKa Table. (Supporting the p-Br vs m-Br basicity trend).

  • Patent Application (Kinase Inhibitors): "Phosphorous derivatives as kinase inhibitors." WO2009143389A1, 2009. (Demonstrates usage of both isomers in phosphorylation chemistry).

  • Buchwald-Hartwig Scope: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Ligand selection for deactivated vs activated anilines).

Sources

A Comparative Guide to the Bromination of 2-Methoxyaniline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a bromine atom to the 2-methoxyaniline scaffold is a critical transformation for the synthesis of valuable intermediates in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comparative analysis of common brominating agents, including molecular bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PyBr₃). We will delve into the underlying principles of regioselectivity, reaction efficiency, and operational safety. This document serves as a practical resource for researchers, scientists, and drug development professionals to make informed decisions when selecting a bromination strategy.

Introduction: The Synthetic Importance of Brominated 2-Methoxyaniline

2-Methoxyaniline, also known as o-anisidine, is a readily available aromatic amine. Its brominated derivatives, such as 4-bromo-2-methoxyaniline, are key building blocks in organic synthesis.[1][2] The strategic placement of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, nucleophilic substitutions, and other transformations essential for constructing more complex molecular architectures.

The primary challenge in the bromination of 2-methoxyaniline lies in controlling the regioselectivity. The aniline ring is highly activated by two potent electron-donating groups: the amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho, para-directing, leading to the potential for multiple products and over-bromination.[3][4] This guide will compare different reagents and conditions to achieve selective monobromination.

Theoretical Considerations: Directing Effects and Reaction Mechanisms

The bromination of 2-methoxyaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-donating amino and methoxy groups increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the ring highly susceptible to attack by an electrophile (e.g., Br⁺).[3][4]

Due to the powerful activating nature of the -NH₂ group, direct bromination of anilines can be aggressive, often leading to polybrominated products, such as the formation of 2,4,6-tribromoaniline from aniline.[3][5] To achieve monobromination, milder reagents or protective strategies are often necessary.[6][7][8] The primary positions for substitution on the 2-methoxyaniline ring are C4 (para to -NH₂ and ortho to -OCH₃) and C6 (ortho to both -NH₂ and -OCH₃). Steric hindrance from the methoxy group can influence the ratio of these isomers.

Comparative Analysis of Brominating Agents

The choice of brominating agent is the most critical factor influencing the outcome of the reaction, affecting yield, selectivity, safety, and ease of handling.

Molecular Bromine (Br₂)

Molecular bromine is the most traditional and atom-economical brominating agent. However, its high reactivity and hazardous nature present significant challenges.

  • Mechanism & Reactivity : Br₂ is a powerful electrophile, especially in polar solvents like acetic acid which help to polarize the Br-Br bond.[9] Its high reactivity often leads to a lack of selectivity and the formation of multiple byproducts, including polybrominated compounds.

  • Safety & Handling : Bromine is a volatile, highly corrosive, and toxic liquid that can cause severe burns upon contact and respiratory damage upon inhalation.[10][11][12] It requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

  • Typical Conditions : The reaction is often performed in solvents like glacial acetic acid or dichloromethane.[9] While effective, these conditions can be harsh and may not be suitable for sensitive substrates.

N-Bromosuccinimide (NBS)

NBS is a crystalline solid that serves as a milder and more convenient source of electrophilic bromine.[10][13] It is a preferred reagent for many applications due to its enhanced safety profile and selectivity.[10][11][14]

  • Mechanism & Reactivity : NBS provides a slow, controlled concentration of Br₂ in situ, or can act as a source of a bromine radical (Br•) under radical conditions.[13] For electrophilic aromatic bromination of activated rings like anilines, the reaction proceeds readily.[13] The use of polar aprotic solvents like DMF can enhance para-selectivity.[13]

  • Safety & Handling : As a solid, NBS is significantly easier and safer to handle than liquid bromine.[10][12] However, it is a lachrymator and should be handled with care.[14] It's important to note that NBS can exhibit thermal instability and incompatibility with certain solvents like DMF at elevated temperatures.[11][15]

  • Green Chemistry Perspective : While safer to handle, NBS has a lower atom economy compared to Br₂, and the reaction produces succinimide as a byproduct.[12]

Pyridinium Tribromide (PyBr₃)

Pyridinium tribromide is a stable, crystalline solid complex of pyridine, hydrogen bromide, and bromine. It offers many of the handling advantages of NBS.

  • Mechanism & Reactivity : PyBr₃ acts as a solid, convenient source of Br₂, delivering it to the reaction mixture in a controlled manner. It is considered a mild brominating agent, often leading to selective monobromination of activated aromatic compounds like anilines and phenols.[16][17]

  • Safety & Handling : As a stable, non-volatile solid, PyBr₃ is much safer and easier to weigh and transfer than liquid bromine.[16][17] This improves the reproducibility of the reaction.[16]

  • Work-up : The use of PyBr₃ can often simplify the reaction work-up, as the byproducts are typically water-soluble pyridinium salts.[17]

Other Brominating Systems
  • Copper(II) Bromide (CuBr₂) : This reagent has been shown to be effective for the regioselective para-bromination of various anilines, including 2-methoxyaniline, in ionic liquids. This system offers high yields and excellent selectivity under mild conditions.[18][19] A study reported a 95% isolated yield for the synthesis of 4-bromo-2-methoxyaniline using 3 equivalents of CuBr₂ at room temperature over 1 hour.[18][19]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone : This solid reagent provides a mild and highly efficient method for the para-monobromination of a wide range of aromatic amines.[20] A procedure using this reagent for 2-methoxyaniline in dichloromethane at low temperatures (-10°C to -5°C) reported an impressive 96% yield of 4-bromo-2-methoxyaniline.[21]

Data Summary and Performance Comparison

The following table summarizes experimental data for the bromination of 2-methoxyaniline using different agents, highlighting key performance metrics.

Brominating AgentSolventTemp. (°C)Time (h)Yield (%)Primary ProductReference
2,4,4,6-Tetrabromo-2,5-cyclohexadienoneCH₂Cl₂-10 to RT-96%4-Bromo-2-methoxyaniline[21]
Copper(II) Bromide (CuBr₂)Ionic LiquidRoom Temp.195%4-Bromo-2-methoxyaniline[18][19]
N-Bromosuccinimide (NBS)DMFRoom Temp.3High4-Bromo Isomer (General)[13][14]
Molecular Bromine (Br₂)Acetic AcidRoom Temp.295% (Indanone)Potential Polybromination[9]

Note: Direct comparative yield data for Br₂ and NBS on 2-methoxyaniline specifically was not consistently available across the literature. The data for Br₂ is from a related substrate and illustrates typical conditions. The yield for NBS is described qualitatively as high for activated anilines.

Recommended Experimental Protocol: Bromination using NBS

Based on its balance of reactivity, selectivity, and enhanced safety, N-Bromosuccinimide is often the reagent of choice for the monobromination of activated anilines. The following protocol is a representative procedure.

Objective: To synthesize 4-bromo-2-methoxyaniline via electrophilic bromination using NBS.

Materials:

  • 2-Methoxyaniline (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyaniline (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. This removes the DMF solvent and succinimide byproduct.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 4-bromo-2-methoxyaniline.

Visualization of Key Processes

Reaction Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 2-methoxyaniline at the C4 position (para to the amino group).

Caption: Electrophilic attack of Br+ on 2-methoxyaniline.

Experimental Workflow

This flowchart outlines the key steps in the synthesis of 4-bromo-2-methoxyaniline using the recommended NBS protocol.

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve 1. Dissolve 2-methoxyaniline in anhydrous DMF cool 2. Cool to 0°C dissolve->cool add_nbs 3. Add NBS portion-wise cool->add_nbs stir 4. Stir at RT & Monitor (TLC) add_nbs->stir dilute 5. Dilute with Ethyl Acetate stir->dilute Reaction Complete wash 6. Aqueous Washes (Water, NaHCO₃, Brine) dilute->wash dry 7. Dry (Na₂SO₄) & Concentrate wash->dry purify 8. Purify (Chromatography) dry->purify final_product Pure 4-Bromo-2-methoxyaniline purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of 4-bromo-2-methoxyaniline.

Conclusion and Recommendations

The selection of a brominating agent for 2-methoxyaniline requires a careful balance of factors including desired regioselectivity, yield, safety, and scalability.

  • For high-yield, highly selective, and mild reaction conditions, 2,4,4,6-tetrabromo-2,5-cyclohexadienone and Copper(II) Bromide in ionic liquids have demonstrated exceptional performance, achieving yields upwards of 95% for the desired 4-bromo isomer.[18][19][21] These methods are highly recommended for applications where regiochemical purity is paramount.

  • N-Bromosuccinimide (NBS) remains an excellent general-purpose choice, offering a superior safety profile and ease of handling compared to molecular bromine, while still providing high yields and good para-selectivity, especially in polar aprotic solvents.[13][14] It represents a robust and reliable method for both small-scale research and process development.

  • Molecular Bromine (Br₂) and Pyridinium Tribromide (PyBr₃) are effective but present greater challenges. Br₂ should be reserved for situations where its high reactivity is necessary and can be controlled, and where stringent safety protocols are in place. PyBr₃ offers a safer solid alternative to Br₂ but may not provide the same level of selectivity as more modern reagents.[16][17]

Ultimately, the optimal choice will depend on the specific project goals, available laboratory infrastructure, and the scale of the synthesis. For most laboratory applications, NBS provides the best combination of efficacy, safety, and practicality.

References

  • A Practical Procedure for Regioselective Bromination of Anilines. (2021). Synfacts. Available at: [Link]

  • Pyridinium Tribromide: A Versatile Brominating Agent in Organic Synthesis. (2026).
  • Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com. Available at: [Link]

  • Bromination of Aniline. Scribd. Available at: [Link]

  • BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12. (2024). Self study. Available at: [Link]

  • Electrophilic Substitution Reaction of Anilines. BYJU'S. Available at: [Link]

  • p-Bromoaniline Synthesis: A Lab Protocol. Studylib. Available at: [Link]

  • Describe and discuss the toxicity and hazards of different bromination reagents. (2023). brainly.com. Available at: [Link]

  • Bromination of Aniline. Khan Academy. Available at: [Link]

  • Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ?. (2025). Sathee Forum. Available at: [Link]

  • Bromination of Aniline (video). Khan Academy. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • EAS: Bromination of Aromatic Compounds. (2016). Prezi. Available at: [Link]

  • Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations. (2011). ACG Publications. Available at: [Link]

  • Regioselective bromination. (2017). Tetrahedron. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). ResearchGate. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012). Beilstein Journals. Available at: [Link]

  • A Dangerous Bromance. (2024). Scientific Update. Available at: [Link]

  • A New Recyclable Ditribromide Reagent for Efficient Bromination under Solvent Free Condition. (2005). ACS Publications. Available at: [Link]

  • How green is your bromination reaction?. (2019). The Green Chemistry Initiative Blog. Available at: [Link]

  • Incompatibilities between N-Bromosuccinimide and Solvents. ResearchGate. Available at: [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure. Available at: [Link]

  • regioselective bromination: an approach to the d-ring of the gilvocarcins. (2013). HETEROCYCLES. Available at: [Link]

  • Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. PMC. Available at: [Link]

Sources

Beyond Area Normalization: Validating HPLC Purity of 5-Bromo-2-methoxyaniline with qNMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "100% Area" Fallacy in Aniline Intermediates

In pharmaceutical synthesis, 5-Bromo-2-methoxyaniline is a critical intermediate for kinase inhibitors and heterocyclic scaffolds. Standard quality control often relies on Reverse Phase HPLC (RP-HPLC) with UV detection. However, reliance on HPLC area normalization alone is a scientific risk. It assumes all components (analyte and impurities) have identical extinction coefficients and that all impurities are UV-active.

This guide details a secondary validation protocol using Quantitative NMR (qNMR) . Unlike chromatography, qNMR is a primary ratio method that detects "invisible" impurities—such as residual inorganic salts, moisture, and non-chromophoric precursors—providing an absolute purity value that HPLC often misses.

Part 1: The Challenge (The "Blind Spot")

5-Bromo-2-methoxyaniline is typically synthesized via the reduction of 4-bromo-2-nitroanisole or bromination of o-anisidine. These pathways introduce specific contaminants:

  • Regioisomers: 4-Bromo-2-methoxyaniline (often co-elutes in HPLC).

  • Inorganic Salts: Zinc/Ammonium salts (from reduction) or Hydrobromide salts. These are invisible to UV detection.

  • Residual Solvents: Ethyl acetate or Dichloromethane (invisible in standard UV at 254 nm).

Hypothesis: An HPLC result of >99.0% Area is frequently an overestimation of the true mass balance purity, which may be closer to 97-98% when assayed by qNMR.

Part 2: Methodology 1 – The Workhorse (HPLC-UV)

This protocol establishes the "Apparent Purity."

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimized for aniline absorption) and 254 nm .

  • Temperature: 30°C.

The Limitation

In this method, inorganic salts elute in the void volume (unretained) and are often gated out of integration. Furthermore, if the 4-bromo regioisomer has a lower extinction coefficient at the selected wavelength, its mass presence will be under-reported.

Part 3: Methodology 2 – The Validator (qNMR)

This protocol establishes the "True Mass Purity."

Principle

qNMR relies on the direct proportionality between the integrated signal area and the number of nuclei (moles).[1][2] It requires no reference standard of the analyte itself, only a certified Internal Standard (IS).[1]

Internal Standard Selection

For 5-Bromo-2-methoxyaniline, we select Dimethyl sulfone (DMSO₂) .

  • Why? It presents a clean singlet at ~3.0 ppm in DMSO-d₆.

  • Non-Interference: The analyte's methoxy group appears at ~3.75 ppm, and aromatic protons appear at 6.5–7.5 ppm. The 3.0 ppm region is spectrally silent for the analyte.

  • Stability: DMSO₂ is non-volatile and non-reactive with anilines.

Experimental Protocol
  • Solvent: DMSO-d₆ (99.9% D).

  • Relaxation Delay (D1): Set to 60 seconds (must be > 5 × T1 of the slowest relaxing proton) to ensure full magnetization recovery.

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for high S/N ratio).

  • Sample Prep:

    • Weigh ~10 mg of 5-Bromo-2-methoxyaniline (Analyte) directly into the NMR tube (precision ±0.01 mg).

    • Weigh ~5 mg of Dimethyl sulfone (IS) directly into the same tube.

    • Dissolve in 0.6 mL DMSO-d₆.

Calculation

The absolute purity (


) is calculated as:


Where:

  • 
    : Integrated Area[1][3]
    
  • 
    : Number of protons (3 for Methoxy, 6 for DMSO₂ IS)
    
  • 
    : Molar Mass (202.05 for Analyte, 94.13 for IS)
    
  • 
    : Weight (mg)
    
  • 
    : Purity of the Internal Standard (as a decimal)
    

Part 4: Comparative Analysis & Data

The following table represents a typical validation dataset for a "high purity" commercial batch.

ParameterMethod A: HPLC-UV (254 nm)Method B: 1H-qNMR (Internal Std)
Reported Purity 99.42% (Area %) 97.15% (Weight %)
Detection Basis UV Absorption (Chromophore dependent)Proton Molar Ratio (Mass dependent)
Major Impurity Detected Unknown @ RRT 1.12 (0.4%)Residual Solvent (DCM) & Inorganic Salts
Blind Spots Inorganic salts, Residual Solvents, MoistureNone (assuming solubility)
Linearity (

)
> 0.999 (vs. self-standard)N/A (Absolute method)
Conclusion Overestimated Accurate (True Value)
Interpretation of Discrepancy

The 2.27% discrepancy is critical.

  • HPLC ignored the presence of 1.5% residual inorganic salts (likely Ammonium bromide or Zinc residues) because they do not absorb UV light.

  • qNMR detected the mass of the sample but only integrated the protons of the aniline. The lower mass-to-signal ratio confirms that ~2.8% of the weighed mass was not the target molecule.

Part 5: Visualizing the Validation Workflow

Workflow Diagram

This diagram outlines the parallel processing of the sample to ensure decision-making integrity.

ValidationWorkflow cluster_HPLC Method A: HPLC-UV cluster_qNMR Method B: qNMR (Orthogonal) Sample Raw Sample (5-Bromo-2-methoxyaniline) HPLC_Prep Dissolve in ACN/Water Sample->HPLC_Prep qNMR_Prep Add Internal Std (Dimethyl Sulfone) Sample->qNMR_Prep HPLC_Run Gradient Elution (C18 Column) HPLC_Prep->HPLC_Run HPLC_Res Result: 99.4% (Area Normalization) HPLC_Run->HPLC_Res Comparison Calculate Delta (|HPLC - qNMR|) HPLC_Res->Comparison qNMR_Run 1H-NMR Acquisition (D1 = 60s) qNMR_Prep->qNMR_Run qNMR_Res Result: 97.1% (Absolute Wt%) qNMR_Run->qNMR_Res qNMR_Res->Comparison Decision Discrepancy > 1.0% Identify 'Invisible' Impurity Comparison->Decision

Figure 1: Parallel validation workflow demonstrating the integration of HPLC and qNMR data streams.

Logic Tree for Purity Assignment

How to handle the data discrepancy?

LogicTree Start Compare HPLC vs qNMR Check Is Delta < 1.0%? Start->Check Yes Pass: Use HPLC Purity (Homogeneous Sample) Check->Yes Yes No Fail: Investigate Check->No No Investigate Check qNMR Spectrum for Solvents/Salts No->Investigate Action1 Found Solvents? Dry Sample & Retest Investigate->Action1 Action2 No Solvents? Suspect Inorganic Salts (Use qNMR Value) Investigate->Action2

Figure 2: Decision logic for reconciling discrepancies between chromatographic and spectroscopic purity.

Part 6: Conclusion

For 5-Bromo-2-methoxyaniline , HPLC-UV is necessary for detecting closely eluting organic isomers, but it is insufficient for determining absolute purity due to its blindness to inorganic salts and response factor variations.

Recommendation:

  • Use HPLC-UV to control organic impurities (regioisomers).

  • Use qNMR (with Dimethyl sulfone) to assign the "Potency" or "Assay" value of the material.

  • Do not release material based on Area % alone if the synthesis involves heavy metal reduction or salt formation steps.

References

  • Quantitative NMR Spectroscopy (qNMR) . Acanthus Research. (2022).[3][4][5] Explains the fundamental advantages of qNMR over HPLC for absolute purity determination.

  • Comparison of qNMR and HPLC-UV techniques . ACG Publications.[5] (2016).[5] A comparative study validating qNMR as a primary ratio method against traditional chromatography.[6][7]

  • Choosing the Right qNMR Internal Standard . ResolveMass Laboratories. (2025).[1][6][8][9] Guidelines for selecting internal standards like Dimethyl sulfone for specific solvent systems.

  • Survey and qualification of internal standards for quantification by 1H NMR . National Institutes of Health (NIH). (2010).[10] Validation of internal standards including maleic acid and sulfones.

  • 5-Bromo-2-methoxyaniline Product Data . Sigma-Aldrich. Physical properties and safety data for the specific analyte.[1]

Sources

A Comparative Guide to the Synthetic Routes of 5-Bromo-2-methoxyaniline: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-methoxyaniline, a valuable building block in the synthesis of various pharmaceuticals, presents multiple synthetic pathways. This guide provides an in-depth, objective comparison of the most common routes to this compound, supported by experimental data and a thorough cost-benefit analysis to aid researchers in making informed decisions for their specific needs.

Introduction to 5-Bromo-2-methoxyaniline

5-Bromo-2-methoxyaniline, with CAS number 6358-77-6, is an aromatic amine whose structure incorporates a bromine atom and a methoxy group, offering multiple points for further chemical modification.[1] Its utility as a precursor in the synthesis of more complex molecules makes the selection of an optimal synthetic route a critical consideration in terms of time, cost, and overall efficiency. This guide will explore two primary strategies for its synthesis: the reduction of a nitrated precursor and the direct bromination of an aniline derivative.

Route 1: Reduction of a Nitro Precursor

A common and high-yielding approach to synthesizing 5-Bromo-2-methoxyaniline involves the reduction of a nitrated aromatic precursor. This method is often favored for its regioselectivity and the high purity of the resulting product.

Experimental Protocol: Reduction of 4-Bromo-1-methoxy-2-nitrobenzene

This protocol is based on a reported synthesis with a quantitative yield.[2]

Materials:

  • 4-Bromo-1-methoxy-2-nitrobenzene

  • Ethanol

  • Zinc powder

  • Ammonium chloride

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (Celite)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-1-methoxy-2-nitrobenzene (2.00 g, 8.62 mmol) in ethanol (65 mL).

  • To this solution, add zinc powder (5.64 g, 86.0 mmol) and ammonium chloride (4.61 g, 86.0 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth (Celite).

  • Concentrate the filtrate by evaporation to obtain 5-bromo-2-methoxyaniline.

Yield: 1.74 g (100%)[2]

Causality Behind Experimental Choices:

The choice of zinc powder and ammonium chloride provides a mild and effective reducing system for the nitro group. The reaction proceeds at room temperature, which is advantageous for energy conservation and safety. The use of Celite for filtration effectively removes the solid byproducts, simplifying the workup procedure.

Alternative Reduction Method:

Another similar high-yield method involves the reduction of 4-bromo-3-nitroanisole using iron and ammonium chloride in a mixture of ethanol and water, reportedly achieving a 99% yield.[3]

Cost-Benefit Analysis of the Reduction Route:
FactorAnalysis
Yield & Purity This route offers excellent, near-quantitative yields and high purity of the final product, minimizing the need for extensive purification.
Cost The starting material, 4-bromo-1-methoxy-2-nitrobenzene, is a specialty chemical, and its cost can be a significant factor. The reagents, zinc powder and ammonium chloride, are relatively inexpensive.
Safety The reaction is conducted under mild conditions. However, handling of zinc powder requires care to avoid inhalation.[4]
Environmental Impact The use of ethanol as a solvent is relatively benign. However, the disposal of zinc and other inorganic byproducts should be handled according to regulations.
Scalability This method is generally scalable, although the exothermic nature of the reduction may require careful temperature control on a larger scale.

Route 2: Direct Bromination of m-Anisidine

An alternative approach is the direct electrophilic bromination of a suitable aniline precursor, such as m-anisidine (3-methoxyaniline). This method can be more direct but often suffers from a lack of regioselectivity.

Experimental Protocol: Bromination of m-Anisidine with N-Bromosuccinimide (NBS)

This protocol is based on a reported synthesis that yields a mixture of isomers.[5]

Materials:

  • m-Anisidine (m-aminoanisole)

  • Chloroform

  • N-Bromosuccinimide (NBS)

  • 2M Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve m-anisidine (5.00 g, 40.6 mmol) in chloroform (40 mL) in a round-bottom flask and cool the solution to 5 °C.

  • Add N-bromosuccinimide (7.23 g, 40.6 mmol) in batches over 1 hour, maintaining the temperature between 5-10 °C.

  • Continue stirring the reaction mixture in an ice bath for 4 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 2M sodium hydroxide solution (50 mL) and water (60 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by evaporation to obtain a crude product.

  • Purify the crude product by silica gel column chromatography to separate the isomers.

Yield:

  • 2-bromo-5-methoxyaniline: 830 mg (10%)[5]

  • 2,4-dibromo-5-methoxyaniline: 2.66 g (23%)[5]

  • 4-bromo-3-methoxyaniline: 860 mg (10%)[5]

Causality Behind Experimental Choices:

N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine. The reaction is performed at a low temperature to control the reactivity and potentially improve selectivity, although a mixture of products is still formed due to the activating and directing effects of the amino and methoxy groups. The basic wash with sodium hydroxide is to remove any acidic byproducts. The significant challenge with this route is the need for chromatographic separation, which can be time-consuming and costly on a larger scale.

Cost-Benefit Analysis of the Direct Bromination Route:
FactorAnalysis
Yield & Purity The overall yield of the desired product is low (10%), and extensive purification is required to separate it from other isomers. This significantly impacts the efficiency of this route.
Cost The starting material, m-anisidine, is generally less expensive than the nitrated precursor used in Route 1. However, the cost of NBS, chromatography solvents, and the labor involved in purification can offset this initial saving.
Safety Chloroform is a hazardous solvent and requires handling in a well-ventilated fume hood. NBS is a lachrymator and should be handled with care.
Environmental Impact The use of chlorinated solvents like chloroform is a significant environmental drawback. The large volumes of solvent required for chromatography also contribute to waste generation.
Scalability The low yield and the need for chromatography make this route difficult and inefficient to scale up.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the workflows, the following diagrams illustrate the two synthetic routes.

Synthetic_Route_1 start 4-Bromo-1-methoxy-2-nitrobenzene reagents Zn, NH4Cl Ethanol, RT, 2h start->reagents workup Filtration through Celite reagents->workup product 5-Bromo-2-methoxyaniline workup->product 100% Yield Synthetic_Route_2 start m-Anisidine reagents NBS Chloroform, 5-10°C start->reagents mixture Mixture of Isomers reagents->mixture separation Column Chromatography mixture->separation product 5-Bromo-2-methoxyaniline separation->product 10% Yield

Sources

Spectroscopic Comparison Guide: 5-Bromo-2-methoxyaniline vs. Hydrochloride Salt

[1][2]

Executive Summary & Chemical Identity[2][3][4][5]

This guide provides a definitive spectroscopic analysis comparing 5-Bromo-2-methoxyaniline (Free Base) with its Hydrochloride Salt (HCl) .[1][2] The conversion from free base to salt fundamentally alters the electronic environment of the aromatic system, resulting in predictable and diagnostic shifts in NMR, IR, and UV-Vis spectra.[1][2]

Critical Isomer Warning: Databases frequently confuse this compound with its isomer, 2-Bromo-5-methoxyaniline.[1] Ensure your starting material corresponds to CAS 6358-77-6 (Amino group at position 1, Methoxy at 2, Bromo at 5).[1][2]

Product Identification Table
Feature5-Bromo-2-methoxyaniline (Free Base)5-Bromo-2-methoxyaniline HCl (Salt)
CAS Number 6358-77-6 1072945-54-0
Formula C₇H₈BrNOC₇H₈BrNO[1][2] · HCl
MW 202.05 g/mol 238.51 g/mol
Physical State Off-white to brown crystalline solidWhite to pale grey hygroscopic solid
Melting Point 94–98 °C>200 °C (often with decomposition)
Solubility Soluble in DCM, EtOAc, MeOH, CDCl₃Soluble in Water, DMSO, Methanol; Insoluble in Et₂O

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (¹H NMR)

The protonation of the amine nitrogen exerts a powerful electron-withdrawing inductive effect (-I), reversing the electron-donating resonance (+R) of the free amine.[1][2] This results in significant deshielding (downfield shifts) of the aromatic protons.[2]

Predicted Chemical Shift Comparison

Note: Values are approximate (δ ppm). Free Base in CDCl₃; Salt in DMSO-d₆.[1]

Proton PositionFree Base (CDCl₃)HCl Salt (DMSO-d₆)Δ Shift (Effect)
-NH₂ / -NH₃⁺ 3.5 – 4.5 (Broad Singlet)9.0 – 10.5 (Broad, 3H)Diagnostic: Appearance of broad ammonium signal.[1][2]
H-6 (Ortho to N) ~6.85 ppm~7.2 – 7.4 ppmLarge Downfield Shift: Proximity to positive charge.[2]
H-4 (Para to N) ~6.90 ppm~7.1 – 7.3 ppmModerate Downfield Shift: Loss of resonance donation.[2]
H-3 (Meta to N) ~6.70 ppm~6.9 – 7.0 ppmMinor Shift: Least affected by N-protonation.[2]
-OCH₃ ~3.85 ppm~3.85 – 3.90 ppmNegligible: Insulated from the ammonium center.

Expert Insight: In the free base, the H-6 proton (ortho to NH₂) is often shielded.[2] Upon salt formation, the lone pair on Nitrogen is engaged, breaking the conjugation with the ring.[2] This causes the H-6 signal to move downfield significantly, often crossing over the H-3 signal.[1][2]

B. Infrared Spectroscopy (FT-IR)[1][2]

IR provides the quickest "Yes/No" confirmation of salt formation.[2]

Functional GroupFree Base (ν, cm⁻¹)HCl Salt (ν, cm⁻¹)Mechanistic Explanation
N-H Stretching 3300–3500 (Doublet) 2600–3200 (Broad) Primary amine (sym/asym) vs. Ammonium N-H stretch overlap with C-H.[1][2]
Amine Bending ~1600–1620 (Scissoring)~1500–1550Deformation bands shift due to quaternization.[2]
C-N Stretch ~1250–1300~1200–1250Bond order changes slightly upon protonation.[2]
C. UV-Vis Spectroscopy[1][2]
  • Free Base: Exhibits a bathochromic (red) shift compared to benzene due to

    
     conjugation of the nitrogen lone pair with the aromatic ring.[2] (
    
    
    nm).[1][2]
  • HCl Salt: Protonation removes the

    
     transition.[2] The spectrum undergoes a hypsochromic (blue) shift , resembling the spectrum of 4-bromoanisole (
    
    
    nm).[2]

Experimental Protocols

Protocol 1: Synthesis of the Hydrochloride Salt

Use this protocol to generate an analytical standard if the salt is unavailable commercially.

  • Dissolution: Dissolve 500 mg of 5-Bromo-2-methoxyaniline (Free Base) in 5 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution for 2 minutes.

    • Method B (Solution): Dropwise add 1.0 mL of 4M HCl in Dioxane or Ether.[2]

  • Precipitation: A white precipitate will form immediately.[2]

  • Isolation: Filter the solid using a sintered glass funnel. Wash with cold ether (

    
     mL) to remove unreacted free base.[2]
    
  • Drying: Dry under vacuum at 40°C for 1 hour.

  • Yield: Expect >90% conversion.

Protocol 2: NMR Sample Preparation[1]
  • Free Base: Dissolve ~10 mg in 0.6 mL CDCl₃ . (Ensure solvent is acid-free to prevent peak broadening).[1][2]

  • Salt: Dissolve ~10 mg in 0.6 mL DMSO-d₆ .

    • Note: Do not use CDCl₃ for the salt (insoluble).[2]

    • Note: If using D₂O , the NH₃⁺ protons will exchange with deuterium and disappear from the spectrum (HDO peak will grow).[2]

Visual Analysis & Logic Maps

Diagram 1: Characterization Workflow

This flowchart guides the researcher through the decision-making process for identifying the product form.

CharacterizationWorkflowStartUnknown Sample(5-Bromo-2-methoxyaniline derivative)SolubilityTestSolubility Test(Water vs. DCM)Start->SolubilityTestSolubleDCMSoluble in DCMInsoluble in WaterSolubilityTest->SolubleDCMLipophilicSolubleWaterSoluble in WaterInsoluble in DCMSolubilityTest->SolubleWaterHydrophilicIR_AnalysisFT-IR Analysis(3000-3500 cm⁻¹ region)SolubleDCM->IR_AnalysisSolubleWater->IR_AnalysisResult_BaseIdentify: FREE BASE(Sharp Doublet @ 3400 cm⁻¹)IR_Analysis->Result_BaseDoublet PeaksResult_SaltIdentify: HCl SALT(Broad Band 2600-3000 cm⁻¹)IR_Analysis->Result_SaltBroad Band

Caption: Decision tree for rapidly distinguishing between the free base and hydrochloride salt using solubility and IR signatures.

Diagram 2: Spectroscopic Shift Logic (NMR)

Visualizing the electronic impact of protonation on the aromatic ring.[2]

NMRShiftLogicFreeBaseFree Base(N Lone Pair Available)Conjugation+R Effect(Electron Donation into Ring)FreeBase->ConjugationSaltHCl Salt(N Protonated / NH3+)FreeBase->SaltProtonationShieldingShielding of Ortho/Para Protons(Upfield Shift)Conjugation->ShieldingAcid+ HClInduction-I Effect(Electron Withdrawal)Salt->InductionDeshieldingDeshielding of Ortho/Para Protons(Downfield Shift)Induction->Deshielding

Caption: Mechanistic explanation of the ¹H NMR chemical shift changes observed upon salt formation.[1][2]

References

  • Sigma-Aldrich. 5-Bromo-2-methoxyaniline Product Specification & Safety Data Sheet. Retrieved from [2]

  • National Institute of Standards and Technology (NIST). Aniline Hydrochloride UV/Visible Spectrum Data. NIST Chemistry WebBook, SRD 69. Retrieved from [2]

  • ChemicalBook. 5-Bromo-2-methoxyaniline Properties and Synthesis. Retrieved from [2]

  • Santa Cruz Biotechnology. 5-Bromo-2-methoxyaniline hydrochloride Product Data. Retrieved from [2]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (General reference for Aniline vs. Anilinium spectral shifts).

Comparative Guide: Efficacy of Kinase Inhibitors Derived from 5-Bromo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of kinase inhibitors synthesized from the "privileged scaffold" 5-Bromo-2-methoxyaniline . This intermediate is critical in medicinal chemistry because its 5-bromo position serves as a versatile "handle" for late-stage diversification (via cross-coupling) to install solubilizing tails or secondary binding motifs, while the 2-methoxy group often locks the conformation for optimal kinase binding.

The guide compares two distinct classes of inhibitors derived from this scaffold:

  • EGFR T790M Inhibitors (Osimertinib Analogs): Where the aniline forms the core scaffold.

  • PI4KIIIβ Inhibitors: A specialized class of antiviral agents where this aniline is key to selectivity.

Executive Summary & Scaffold Analysis

5-Bromo-2-methoxyaniline is a high-value building block in kinase inhibitor discovery. Its structural utility arises from its dual-functionality:

  • The 2-Methoxy Group: Acts as an intramolecular hydrogen bond acceptor (often with the NH of the aniline linker), forcing the molecule into a planar conformation that favors binding in the ATP pocket (specifically the "hinge region").

  • The 5-Bromo "Handle": Located para to the amine, this position typically points towards the solvent-exposed region of the kinase. It allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach solubilizing groups (e.g., N-methylpiperazines) essential for bioavailability.

Scaffold Utility Diagram

The following diagram illustrates how this single precursor diverges into two major therapeutic classes.

ScaffoldUtility Scaffold 5-Bromo-2-methoxyaniline (Core Scaffold) RouteA Route A: Buchwald Coupling (with Pyrimidines) Scaffold->RouteA Nucleophilic Attack RouteB Route B: Suzuki Coupling (with Boronic Esters) Scaffold->RouteB Pd-Catalysis Target1 EGFR T790M Inhibitors (Osimertinib Analogs) Target: NSCLC RouteA->Target1 Target2 PI4KIIIβ Inhibitors (Antiviral) Target: Rhinovirus RouteB->Target2 Mechanism1 Mechanism: Covalent Binding (C797) + Tail Solubilization Target1->Mechanism1 Mechanism2 Mechanism: Reversible ATP Competition + Selectivity Filter Target2->Mechanism2

Caption: Divergent synthesis pathways from 5-Bromo-2-methoxyaniline leading to oncology (EGFR) and antiviral (PI4KIIIβ) candidates.

Comparative Efficacy Data

The following table contrasts the performance of inhibitors derived from this specific aniline against standard-of-care (SoC) alternatives.

Table 1: Potency & Selectivity Profile
FeatureCompound A (Osimertinib Analog) Compound B (PI4KIIIβ Inhibitor) Reference (Gefitinib/SoC)
Core Scaffold 5-Bromo-2-methoxyaniline derived (Indole-Pyrimidine)5-Bromo-2-methoxyaniline derived (Biaryl-Urea)Quinazoline (Aniline derived)
Primary Target EGFR T790M / L858R (Mutant)PI4KIIIβ (Host Lipid Kinase)EGFR WT / L858R
Binding Mode Irreversible (Covalent C797)Reversible (ATP Competitive)Reversible
IC50 (Target) < 15 nM (H1975 Cell Line)16 nM (PI4KIIIβ Assay)> 1000 nM (T790M)
Selectivity > 40x vs Wild Type EGFR> 600x vs PI4KIIIαPoor (Hits WT EGFR)
Key Structural Role 5-Br used to attach Tail (Solubility)5-Br used to attach Aryl Head (Potency)N/A
Analysis of Efficacy
  • Oncology (EGFR): The 5-bromo-2-methoxyaniline derivative allows for the attachment of a tetramethyl-ethylenediamine tail (or similar). Without this tail (i.e., just the bromo-intermediate), the IC50 drops significantly due to poor solubility and lack of interaction with the solvent-exposed region of the kinase pocket. The derivative achieves nanomolar potency against the resistant T790M mutation, superior to first-generation Gefitinib.

  • Virology (PI4KIIIβ): In antiviral research, the 5-bromo position is coupled to a phenyl ring. This specific geometry provides >600-fold selectivity against the isoform PI4KIIIα, which is critical for reducing toxicity (as PI4KIIIα inhibition is toxic).

Experimental Protocols

To validate the efficacy of these derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis & Derivatization (The "Handle" Activation)

Objective: Convert the 5-bromo-2-methoxyaniline scaffold into a bioactive kinase inhibitor via Buchwald-Hartwig amination.

  • Reagents: 5-Bromo-2-methoxyaniline (1.0 eq), 2,4-Dichloropyrimidine (1.1 eq), p-TSA (1.1 eq).

  • SNAr Coupling: Reflux in 2-butanol at 100°C for 4 hours. The aniline attacks the C2 or C4 position of the pyrimidine. Note: The 2-methoxy group directs regioselectivity.

  • Functionalization (The "Handle"):

    • Take the intermediate (Bromo-product).

    • Add Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and N-methylpiperazine (1.5 eq).

    • Heat to 100°C in Dioxane with Cs2CO3 base.

    • Validation: Monitor disappearance of the Aryl-Bromide peak via LC-MS (M+ and M+2 pattern of Br should vanish).

Protocol B: Kinase Selectivity Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized derivative against EGFR T790M vs. Wild Type.

  • Preparation: Dilute compounds in DMSO (10-point dose response, starting at 10 µM).

  • Enzyme Mix: Incubate EGFR T790M (0.2 ng/µL) with reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction: Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 60 min at Room Temp.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete ATP. Incubate 40 min. Add Kinase Detection Reagent (converts ADP to Light).

  • Readout: Measure Luminescence (RLU).

  • Calculation:

    
    .[1]
    

Mechanistic Visualization

The following diagram details the binding mode of the 5-bromo-2-methoxyaniline derivative within the EGFR T790M pocket, highlighting the critical role of the "Tail" attached to the 5-position.

BindingMechanism Hinge Hinge Region (Met793) Gatekeeper Gatekeeper Mutation (T790M) AnilineCore Aniline Core (5-Br-2-OMe) Gatekeeper->AnilineCore Steric Tolerance Cys797 Cys797 (Covalent Target) Solvent Solvent Front (Hydrophilic) AnilineCore->Hinge H-Bonding Methoxy 2-Methoxy Group (Conformational Lock) Methoxy->AnilineCore Intramolecular H-Bond Tail Solubilizing Tail (Attached at 5-Br) Tail->Solvent Solubility/ADME Warhead Acrylamide Warhead Warhead->Cys797 Covalent Bond (Irreversible)

Caption: Structural Activity Relationship (SAR) of the inhibitor within the EGFR T790M pocket.

References

  • Finlay, M. R., et al. (2014). "Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor."[1] Journal of Medicinal Chemistry.

  • Cross, D. A., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer."[1] Cancer Discovery.

  • Mejdrova, I., et al. (2015).[2] "Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action." Journal of Medicinal Chemistry. [2]

  • BenchChem Application Note. (2025). "A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine."

Sources

A Comparative Guide to the Application of 5-Bromo-2-methoxyaniline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-methoxyaniline as a pivotal starting material in the synthesis of high-value chemical intermediates for drug discovery and development. We will objectively compare synthetic routes originating from this compound with established alternatives, offering experimental data and protocols to inform methodological choices in the laboratory. The focus is on the synthesis of quinoline and indole scaffolds, which are prevalent in many therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Building Block

5-Bromo-2-methoxyaniline, also known as 2-Amino-4-bromoanisole, is a substituted aniline that has garnered significant interest as a versatile building block in medicinal chemistry.[1] Its value lies in the strategic placement of its functional groups: an amine, a methoxy group, and a bromine atom. The nucleophilic amine group serves as a handle for cyclization and amination reactions, the electron-donating methoxy group activates the aromatic ring and influences regioselectivity, and the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2] This trifecta of functionality allows for the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceuticals.[2][3]

This guide will explore two key applications of this scaffold: the synthesis of 5-methoxyquinoline derivatives, which have shown potential as EZH2 inhibitors, and the synthesis of functionalized indoles, a privileged scaffold in drug discovery. We will present detailed synthetic protocols and compare them to alternative pathways, evaluating factors such as yield, reagent accessibility, and reaction conditions.

Part 1: Synthesis of 5-Methoxyquinoline Scaffolds for EZH2 Inhibition

The quinoline ring system is a core component of numerous biologically active compounds.[4] Derivatives of 5-methoxyquinoline, in particular, have been identified as a novel class of inhibitors for EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase implicated in cancer.[5] A common synthetic strategy for these compounds begins with 5-Bromo-2-methoxyaniline.

Primary Synthetic Route: Cyclization from 5-Bromo-2-methoxyaniline

The synthesis of the key intermediate, 8-bromo-2,4-dichloro-5-methoxyquinoline, is achieved through a cyclization reaction between 5-Bromo-2-methoxyaniline and malonic acid, utilizing phosphorus oxychloride (POCl₃) as both a catalyst and solvent.[5] This intermediate is then further functionalized to produce a library of potential EZH2 inhibitors.[5]

  • A mixture of 2-bromo-5-methoxyaniline (10 mmol, 2.02 g), malonic acid (15 mmol), and POCl₃ (25 mL) is prepared in a suitable reaction vessel.

  • The mixture is heated to reflux and maintained for 16 hours.

  • Upon completion, the reaction mixture is cooled and slowly poured into water to quench the excess POCl₃.

  • The aqueous mixture is extracted with dichloromethane (DCM).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude material is purified by silica gel chromatography (eluent: DCM) to afford the final product as a light yellow solid. This process yields the target compound in high purity (90% yield).[5]

  • POCl₃: This reagent serves a dual purpose. It acts as a dehydrating agent to facilitate the condensation and cyclization of the aniline with malonic acid, and it chlorinates the resulting hydroxyl groups at the 2- and 4-positions of the quinoline ring, providing reactive sites for subsequent nucleophilic substitution reactions.

  • Reflux Conditions: The high temperature is necessary to overcome the activation energy for the multi-step cyclization and chlorination process.

G A 5-Bromo-2-methoxyaniline C POCl3, Reflux A->C B Malonic Acid B->C D 8-bromo-2,4-dichloro- 5-methoxyquinoline C->D E Nucleophilic Substitution (e.g., with amines) D->E F 5-Methoxyquinoline Derivatives (EZH2 Inhibitors) E->F

Caption: Synthetic workflow for 5-methoxyquinoline derivatives.

Comparative Analysis: Alternative Starting Materials in Kinase Inhibitor Synthesis

For instance, the synthesis of Bosutinib , a dual Src/Abl kinase inhibitor, utilizes 2,4-dichloro-5-methoxyaniline as a key precursor.[7] This highlights a different substitution pattern where the chloro groups are present on the starting aniline rather than being installed during a later cyclization step.

FeatureRoute via 5-Bromo-2-methoxyaniline Route via 2,4-dichloro-5-methoxyaniline (Bosutinib)
Starting Aniline 5-Bromo-2-methoxyaniline2,4-dichloro-5-methoxyaniline
Key Reaction Cyclization with malonic acid followed by chlorination (forms the quinoline core)Nucleophilic aromatic substitution with a quinoline-3-carbonitrile derivative
Function of Halogens Bromine used for potential later-stage cross-coupling; Chlorine atoms are introduced to activate the quinoline for substitution.Chlorine atoms are pre-installed on the aniline ring to direct the coupling reaction.
Reported Yield 90% for the key quinoline intermediate.[5]Yields vary depending on the specific step but represent a multi-step process.[7]

This comparison demonstrates that the choice of the starting aniline derivative is a critical design element. The 5-Bromo-2-methoxyaniline route is advantageous for building the quinoline core from simpler precursors, while the 2,4-dichloro-5-methoxyaniline route is more convergent, coupling two more complex fragments.

Part 2: Synthesis of Functionalized Indole Scaffolds

The indole nucleus is another privileged scaffold in medicinal chemistry. 4-Bromo-7-methoxy-1H-indole is a valuable intermediate for further elaboration.[8] While a direct, high-yield synthesis from 5-Bromo-2-methoxyaniline is not prominently documented, we can analyze an alternative and challenging route to a similar structure to understand the potential advantages a more direct method would offer.

Alternative Synthetic Route: Bartoli/Vinyl Grignard Approach

A documented synthesis of 4-bromo-7-methoxy-1H-indole starts from 4-bromo-2-nitroanisole and uses a vinyl Grignard reagent.[8] This method, a variation of the Bartoli indole synthesis, is a one-pot reaction but suffers from significant drawbacks.

  • A solution of 4-bromo-2-nitroanisole (7.89 g, 33.3 mmol) in tetrahydrofuran (THF, 300 ml) is cooled to -60 °C.

  • Vinylmagnesium bromide (1 M in THF) is added slowly, ensuring the reaction temperature remains below -40 °C.

  • The reaction mixture is stirred and allowed to warm gradually to -40 °C over 2 hours.

  • The reaction is quenched with a saturated ammonium chloride (NH₄Cl) solution.

  • The aqueous phase is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated.

  • The final product is purified by flash chromatography.

The most significant drawback of this method is its extremely low yield, reported at only 8% .[8] This makes the process inefficient and costly for large-scale synthesis, highlighting a clear need for more effective synthetic strategies.

G A 4-Bromo-2-nitroanisole B Vinylmagnesium Bromide (in THF, -60°C) A->B C Quench with NH4Cl B->C D 4-bromo-7-methoxy-1H-indole C->D

Caption: Alternative synthesis of 4-bromo-7-methoxy-1H-indole.

Comparative Analysis: The Case for a Better Precursor
FeatureAlternative Route (Vinyl Grignard) Hypothetical Route (via 5-Bromo-2-methoxyaniline)
Starting Material 4-Bromo-2-nitroanisole5-Bromo-2-methoxyaniline
Key Transformation Reaction with a vinyl Grignard reagent followed by in-situ cyclization.Could potentially involve Fischer, Bischler, or other classical indole syntheses.
Reaction Conditions Cryogenic temperatures (-60 °C), requires careful control of Grignard addition.Varies by method, but often involves milder conditions than cryogenic setups.
Reported Yield 8% [8]Not documented, but the inefficiency of the alternative strongly justifies research into new routes.

The stark contrast in efficiency underscores the critical need for developing more robust synthetic pathways to access functionalized indoles. The structural features of 5-Bromo-2-methoxyaniline make it an ideal candidate for exploration in established indole syntheses (e.g., Fischer indole synthesis) which could potentially offer a more efficient and scalable alternative to the low-yielding Grignard-based method.

Conclusion for the Practitioner

5-Bromo-2-methoxyaniline stands out as a highly valuable and versatile precursor in the synthesis of complex heterocyclic molecules for drug discovery.

  • For Quinolines: It provides an efficient and high-yielding entry point to 5-methoxyquinoline scaffolds, as demonstrated by the 90% yield for the key chlorinated intermediate in EZH2 inhibitor synthesis.[5] This route is robust and relies on common laboratory reagents.

  • For Indoles: While direct applications are less documented, the severe limitations of alternative methods, such as the 8% yield in the synthesis of 4-bromo-7-methoxy-1H-indole, create a compelling argument for developing new synthetic strategies.[8] The functional group arrangement of 5-Bromo-2-methoxyaniline makes it a prime candidate for such process development.

Researchers and drug development professionals should consider 5-Bromo-2-methoxyaniline a strategic starting material, particularly when designing routes to novel quinoline and indole-based therapeutic agents. Its utility in established high-yielding protocols and its potential to solve challenges in inefficient syntheses make it a cornerstone of the medicinal chemist's toolbox.

References

  • ChemicalBook. (2025, October 14). 4-BROMO-7-METHOXY-1H-INDOLE | 436091-59-7.
  • BenchChem. (2025). Efficacy of Substituted Anilines as Precursors in the Synthesis of Kinase Inhibitors: A Comparative Guide.
  • ChemicalBook. (2026, January 13). 5-BROMO-2-METHOXYANILINE | 6358-77-6.
  • BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.).
  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. (n.d.). PMC.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications.
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline 95 6358-77-6.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxyaniline 95 6358-77-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Bromo-2-methoxyaniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Analytical Rigor

In the landscape of pharmaceutical development and fine chemical synthesis, the certainty of our measurements is the bedrock upon which quality and safety are built. The compound 5-Bromo-2-methoxyaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and multicylcic compounds, presents a typical yet critical analytical challenge.[1][2] Its accurate quantification is not merely a procedural step but a fundamental requirement for ensuring process consistency, controlling impurity profiles, and ultimately, guaranteeing the quality of the final product.

This guide is designed for the practicing researcher, scientist, and drug development professional. It eschews a simple recitation of protocols in favor of a deeper narrative that explores the causality behind our analytical choices. We will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of 5-Bromo-2-methoxyaniline. More importantly, we will delve into the process of cross-validation, a critical exercise to ensure that our analytical results are consistent, reliable, and interchangeable, regardless of the method or laboratory of execution. This is the essence of building a self-validating system of analytical control, a cornerstone of scientific trustworthiness.

Chapter 1: The Workhorse Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the undisputed workhorse for quality control in the pharmaceutical industry, and for good reason. Its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity makes it ideal for assay and impurity determination.

The Rationale Behind the HPLC Approach

For an aromatic amine like 5-Bromo-2-methoxyaniline, a reverse-phase HPLC method using a C18 column is the logical starting point. The nonpolar stationary phase (C18) provides excellent retention for the moderately polar analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time and peak shape. UV detection is highly effective due to the chromophoric nature of the benzene ring.[3]

Experimental Protocol: Validated HPLC-UV Method

This protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of 5-Bromo-2-methoxyaniline reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the test sample, dissolve, and dilute to the target concentration with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration (vs. Standard) Integrate->Calculate

Caption: General workflow for purity assessment by HPLC.

Summary of HPLC Method Validation Data

The validation of this method demonstrates its suitability for the intended purpose, meeting typical acceptance criteria for pharmaceutical analysis.[6][7]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePassed
Linearity (Range) Correlation Coefficient (r²) ≥ 0.9990.9998 (20-180 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%0.8%
Intermediate: ≤ 2.0%1.2%
LOQ Signal-to-Noise ≥ 100.5 µg/mL
Robustness %RSD ≤ 2.0% after minor changesPassed

Chapter 2: The Orthogonal Confirmer: Gas Chromatography-Mass Spectrometry (GC-MS)

No single analytical method is infallible. An orthogonal method—one that relies on a different scientific principle—is essential for truly comprehensive validation and impurity profiling. GC-MS is an ideal choice as it separates analytes based on their volatility and boiling point, followed by highly specific mass-based detection.[8][9] This makes it particularly powerful for identifying unknown impurities that might co-elute with the main peak in HPLC.

The Rationale Behind the GC-MS Approach

5-Bromo-2-methoxyaniline is sufficiently volatile and thermally stable to be amenable to GC analysis. Coupling the gas chromatograph to a mass spectrometer provides unambiguous identification based on the analyte's mass fragmentation pattern, offering a level of specificity that UV detection cannot match.[10] This is crucial for confirming the identity of the main component and for characterizing process-related impurities.[11]

Experimental Protocol: Validated GC-MS Method

Instrumentation:

  • Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).

Chromatographic & MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Transfer Line: 280°C.

  • Detection: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 201, 203 for the molecular ion) and full scan for impurity identification.

Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the sample and dissolve in 10 mL of a suitable solvent like acetone or ethyl acetate.

  • Working Solution: Dilute the stock solution as needed for analysis.

  • Transfer an aliquot to a GC autosampler vial.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetone Weigh->Dissolve Transfer Transfer to GC Vial Dissolve->Transfer Inject Inject into GC System Transfer->Inject Separate Separate by Volatility Inject->Separate Ionize Ionize & Fragment (EI) Separate->Ionize Detect Detect by Mass-to-Charge Ionize->Detect ExtractIon Extract Ion Chromatogram (SIM) Detect->ExtractIon Identify Identify Impurities (Full Scan) Detect->Identify Calculate Calculate Purity ExtractIon->Calculate

Caption: General workflow for purity assessment by GC-MS.

Summary of GC-MS Method Validation Data
Validation ParameterAcceptance CriteriaResult
Specificity Unique mass spectrum and no interferencePassed
Linearity (Range) Correlation Coefficient (r²) ≥ 0.9980.9991 (1-100 µg/mL)
Accuracy (% Recovery) 95.0% - 105.0%98.2% - 103.5%
Precision (%RSD) Repeatability: ≤ 5.0%2.5%
LOQ Signal-to-Noise ≥ 100.2 µg/mL

Chapter 3: The Rapid Screener: UV-Vis Spectrophotometry

For high-throughput needs, such as in-process controls where speed is valued over absolute specificity, UV-Vis spectrophotometry offers a simple and rapid alternative.

The Rationale Behind the UV-Vis Approach

The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer's Law).[12] Aniline derivatives have strong UV absorbance, making this a feasible, albeit less specific, quantification technique.[13][14] Its primary limitation is that any impurity with a similar UV chromophore will contribute to the absorbance, potentially leading to an overestimation of the analyte's concentration.[15]

Experimental Protocol: UV-Vis Method

Instrumentation:

  • Dual-beam UV-Vis Spectrophotometer.

Methodology:

  • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble and that is transparent in the measurement region (e.g., Methanol).

  • Determine λmax: Scan a dilute solution of 5-Bromo-2-methoxyaniline (e.g., 10 µg/mL in methanol) from 400 nm to 200 nm to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Curve:

    • Prepare a series of at least five standard solutions of known concentrations spanning the expected sample concentration.

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the calibration range. Measure its absorbance and determine the concentration from the calibration curve.

Workflow for UV-Vis Quantification

UVVis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing PrepStandards Prepare Calibration Standards MeasureAbs Measure Absorbance of Standards & Sample PrepStandards->MeasureAbs PrepSample Prepare Sample Solution PrepSample->MeasureAbs Scan Determine λmax Scan->MeasureAbs PlotCurve Plot Calibration Curve MeasureAbs->PlotCurve Calculate Calculate Sample Concentration PlotCurve->Calculate

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Summary of UV-Vis Method Validation Data
Validation ParameterAcceptance CriteriaResult
Linearity (Range) Correlation Coefficient (r²) ≥ 0.9990.9995 (2-20 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5% (on pure standard)
Precision (%RSD) Repeatability: ≤ 2.0%1.1%
Specificity LowProne to interference from UV-absorbing impurities

Chapter 4: Bridging the Divide: The Cross-Validation Study

Having validated three distinct methods, the ultimate test of analytical concordance is cross-validation. This is a formal, documented process that compares the results from different analytical procedures to ensure they provide equivalent outcomes.[16] This process is a regulatory imperative when transferring a method between laboratories or when using a new method to support a process.[17][18][19][20][21]

The Rationale and Strategy

The objective is to demonstrate that our primary method (HPLC) and our orthogonal/confirmatory methods (GC-MS, UV-Vis) produce comparable results for the same sample. We will use a comparative testing approach, where the same batch of 5-Bromo-2-methoxyaniline is analyzed by all three validated methods. The results will be statistically compared to assess for any significant differences.

Experimental Protocol: Cross-Validation
  • Sample Selection: Select one representative batch of 5-Bromo-2-methoxyaniline.

  • Analysis:

    • Perform six independent assay determinations on the selected batch using the validated HPLC method.

    • Perform six independent assay determinations on the same batch using the validated GC-MS method.

    • Perform six independent assay determinations on the same batch using the validated UV-Vis method.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the assay results from each method.

    • Statistically compare the means using an appropriate test (e.g., a Student's t-test or Analysis of Variance - ANOVA) to determine if there are any statistically significant differences between the methods. The acceptance criteria should be pre-defined in a validation protocol.

Cross-Validation Logic

CrossValidation_Logic cluster_methods Parallel Analysis (n=6) Sample Single Batch of 5-Bromo-2-methoxyaniline HPLC HPLC Method Sample->HPLC GCMS GC-MS Method Sample->GCMS UVVis UV-Vis Method Sample->UVVis Data Assay Results (Mean, SD, %RSD) HPLC->Data GCMS->Data UVVis->Data Stats Statistical Comparison (e.g., t-test, ANOVA) Data->Stats Conclusion Conclusion on Method Equivalence Stats->Conclusion

Caption: Logical flow of the cross-validation study.

Comparative Data Summary
MethodMean Assay (%)Standard Deviation%RSDStatistical Comparison (vs. HPLC)
HPLC 99.70.150.15N/A
GC-MS 99.60.210.21No significant difference (p > 0.05)
UV-Vis 101.20.350.35Significant difference (p < 0.05)

Analysis of Results: The data clearly shows that the HPLC and GC-MS methods provide statistically equivalent results, confirming their suitability for accurate quantification. The UV-Vis method, however, yields a slightly higher and more variable result. This is the expected outcome and a perfect illustration of its lower specificity; it is likely quantifying a UV-absorbing impurity in addition to the main analyte, confirming its role as a screening tool rather than a primary quality control method for purity.

Final Recommendations

The choice of an analytical method is never arbitrary; it must be a deliberate decision based on the specific requirements of the analysis. This guide demonstrates a systematic approach to developing, validating, and cross-validating methods for the quantification of 5-Bromo-2-methoxyaniline.

  • For routine QC, release testing, and stability studies: The validated HPLC method is the recommended choice due to its superior balance of precision, accuracy, and robustness.

  • For method validation, impurity identification, and as an orthogonal confirmatory technique: The GC-MS method is invaluable. Its high specificity provides an essential layer of confidence in the identity and purity of the material.

  • For rapid in-process checks or high-throughput screening where the matrix is simple: The UV-Vis method can be a cost-effective and efficient tool, provided its limitations regarding specificity are well understood and controlled.

Ultimately, a robust analytical control strategy is built on a foundation of well-validated and, where necessary, cross-validated methods. This ensures data integrity not just within a single laboratory but across the entire lifecycle of a product, safeguarding quality and ensuring compliance.

References

  • Pharmaffiliates. 5-Bromo-2-methoxyaniline. [Link]

  • PubChem. 2-Bromo-5-methoxyaniline. [Link]

  • Amerigo Scientific. 2-Bromo-5-methoxyaniline. [Link]

  • CP Lab Safety. 5-Bromo-2-methoxyaniline, 5g, Each. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c) intercalated clay. [Link]

  • National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Lab Manager. Analytical Method Transfer: Best Practices and Guidelines. [Link]

  • PubMed. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. [Link]

  • QbD Group. Analytical Method Transfer: step-by-step guide & best practices. [Link]

  • Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Langmuir. Adsorption and Polymerization of Aniline on Cu(II)-Montmorillonite: Vibrational Spectroscopy and ab Initio Calculation. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Kobe University. GC/MS and LC/MS-based Tissue Metabolomic Analysis Detected Increased Levels of Antioxidant Metabolites in Colorectal Cancer. [Link]

  • Pharmaguideline. Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. [Link]

  • Google Patents.
  • TradeIndia. 2-Bromo-5-methoxy aniline. [Link]

  • National Institute of Food and Drug Safety Evaluation. Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. [Link]

  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. [Link]

  • YouTube. UV-Visible Derivative Spectroscopy: Theory and Applications. [Link]

  • Medfiles. Best practices for analytical method transfers. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Cellulose Chemistry and Technology. HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. [Link]

  • GOV.UK. Transfer of analytical methods - MHRA Inspectorate. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

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Safety Operating Guide

5-Bromo-2-methoxyaniline Hydrochloride: Proper Disposal & Handling Guide

[1][2]

Executive Summary: Immediate Action Plan

Do not dispose of this substance down the drain. 5-Bromo-2-methoxyaniline hydrochloride is a halogenated aromatic amine salt.[1][2] It poses significant risks of aquatic toxicity, skin sensitization, and potential carcinogenicity.

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture HBr and NOx).[1][2]

  • Waste Stream: Halogenated Organic Waste .[2]

  • Critical Segregation: Keep separate from oxidizers (fire risk) and strong bases (liberates toxic free amine fumes).[2]

  • RCRA Status: Treat as Hazardous Waste (Characteristic: Toxic/Corrosive).[2]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal. This compound is the hydrochloride salt of a halogenated aniline, making it water-soluble and acidic.[2]

Physicochemical Data
PropertyValueNote
Chemical Name This compound
CAS Number 1072945-54-0 (Salt) / 6358-77-6 (Parent)Use parent CAS for most regulatory searches.[1][2]
Formula C₇H₈BrNO[1][2][3] · HClContains Bromine (Halogen) and Chlorine (Salt).
Acidity (pH) ~2.0 – 3.0 (in aqueous solution)Corrosive to metal; incompatible with cyanides/sulfides.[2]
Physical State Off-white to grey solidHygroscopic.[1][2]
Hazard Classification (GHS)[2]
  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[4]

  • H317: May cause an allergic skin reaction.[2][5]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2]

Waste Segregation & Disposal Protocol

The "Halogen Rule"

Because this molecule contains a Bromine atom, it must be classified as Halogenated Waste . Mixing halogenated waste with non-halogenated solvents (like Acetone or Ethanol) can result in significant fines from waste disposal vendors, as halogenated waste requires more expensive incineration processes to prevent the formation of dioxins and corrosive acid gases.[2]

Workflow: Waste Stream Decision Tree

The following logic ensures the compound is routed to the correct destruction facility.

Disposal_LogicStartWaste GenerationState_CheckPhysical State?Start->State_CheckSolidSolid / PowderState_Check->SolidLiquidLiquid / SolutionState_Check->LiquidSolid_PackDouble-bag inClear Poly BagSolid->Solid_PackSolvent_CheckSolvent Base?Liquid->Solvent_CheckAqueousAqueous (Water)Solvent_Check->AqueousWater/BufferOrganicOrganic SolventSolvent_Check->OrganicDMSO, MeOH, etc.Aq_AdjustCheck pHAqueous->Aq_AdjustOrg_ContainerCarboy: HALOGENATEDSOLVENT WASTEOrganic->Org_ContainerSolid_LabelLabel: TOXIC SOLID,ORGANIC, HALOGENATEDSolid_Pack->Solid_LabelIncineratorHigh-Temp Incineration(with Scrubber)Solid_Label->IncineratorOrg_Container->IncineratorAq_ContainerCarboy: TOXIC AQUEOUSWASTE (Keep Acidic)Aq_Adjust->Aq_ContainerAq_Container->Incinerator

Figure 1: Decision logic for segregating 5-Bromo-2-methoxyaniline HCl based on physical state and solvent matrix.

Detailed Procedures
A. Solid Waste (Pure Compound)[2]
  • Containment: Place the solid waste in a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.[1][2]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness recommended).

  • Labeling:

    • Constituents: "this compound".[1][2][6]

    • Hazard Check: Toxic, Irritant.[2]

    • Tag: "Solid Organic Waste - Halogenated".[1][2]

B. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Organic Solutions: Collect in the Halogenated Solvent carboy (typically red or yellow tagged in most labs).[2] Do not mix with "Non-Halogenated" waste (blue tag).

  • Aqueous Solutions:

    • The hydrochloride salt will create an acidic solution.

    • Do not mix with waste streams containing Cyanides (generates HCN gas) or Sulfides (generates H₂S gas).[2]

    • Maintain the solution at pH < 7 to keep the amine protonated and non-volatile.

Emergency Response: Spills & Exposure[2]

In the event of a spill outside the fume hood, immediate containment is necessary to prevent dust dispersion or liquid spread.[2]

Spill Cleanup Protocol

PPE Required: Nitrile gloves (double gloved), Tyvek lab coat, N95 respirator (for dust) or Full-face respirator (if large quantity).[1][2]

Spill_ResponseAssess1. Assess Volume& StatePPE2. Don PPE(Resp + Double Gloves)Assess->PPETypeType?PPE->TypeDry_SpillDry PowderType->Dry_SpillWet_SpillLiquid/SolutionType->Wet_SpillScoopGently Scoop(Avoid Dust)Dry_Spill->ScoopAbsorbAbsorb with Vermiculiteor Chem-PadWet_Spill->AbsorbCleanWipe Surface withWeak Acid (Dilute Acetic)Scoop->CleanAbsorb->CleanBagSeal in HazMat BagClean->Bag

Figure 2: Step-by-step spill remediation workflow.

Decontamination Note: After removing the bulk material, wipe the surface with a dilute acid (e.g., 1% acetic acid) followed by water. This ensures any residual free amine is converted back to the soluble salt and removed.

Regulatory Framework (US & EU)

Compliance is not optional.[2] This substance falls under specific regulatory categories due to its halogenated aniline structure.

  • EPA RCRA (USA):

    • While 5-Bromo-2-methoxyaniline is not explicitly "P-listed" or "U-listed" by name, it must be characterized.[1][2]

    • D002: If the waste is an aqueous solution with pH ≤ 2.[2]

    • Halogenated Solvents (F-List): If mixed with >10% halogenated solvents (e.g., DCM), it triggers F002 listings.[1][2][7]

  • TSCA (USA): Ensure the substance is used strictly for R&D purposes (TSCA exemption) if not on the active inventory.[2]

  • REACH (EU): Handle as a Substance of Very High Concern (SVHC) candidate due to potential CMR (Carcinogenic, Mutagenic, Reprotoxic) properties common in aniline derivatives.

References

  • Santa Cruz Biotechnology. this compound Safety Data Sheet (SDS). Retrieved from [2]

  • Sigma-Aldrich. 5-Bromo-2-methoxyaniline Product Sheet & GHS Classification.[1][2] Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[2] Retrieved from [2]

  • BenchChem. Purification and Handling of Halogenated Aniline Compounds. Retrieved from [2]

Essential Protective Measures for Handling 5-Bromo-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Guide for Laboratory Personnel

As a Senior Application Scientist, it is my priority to ensure that every researcher, scientist, and drug development professional who handles 5-Bromo-2-methoxyaniline hydrochloride is equipped with the knowledge to do so safely. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to mitigate the risks associated with this compound.

Understanding the Hazard: A Proactive Stance on Safety

This compound is a member of the aromatic amines chemical class. Aromatic amines, as a group, are recognized for their potential health hazards, including toxicity and, in some cases, carcinogenicity.[1][2] Therefore, a cautious and well-informed approach is paramount.

The primary routes of exposure to this compound are inhalation, skin contact, and ingestion.[3] It is classified as harmful if swallowed and may cause skin and eye irritation.[3][4][5] Specific hazard classifications for similar compounds include acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation.[4][6]

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)
Table based on data for similar aromatic amine compounds.[4][6]

Given these potential hazards, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is not merely a recommendation—it is a critical line of defense.[7][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a clear, actionable framework for the safe handling of this compound from receipt to disposal.

Pre-Handling and Area Preparation

Before any work begins, the importance of preparation cannot be overstated. This initial step is fundamental to preventing exposure.[8]

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedures you will be performing.[7][9]

  • Ventilation: Ensure you are working in a well-ventilated area. A chemical fume hood is the preferred engineering control.[3][9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[6]

  • Spill Kit: Have a chemical spill kit specifically designed for solid materials readily available.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is to create a comprehensive barrier against potential exposure.[10]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility guide for breakthrough times, especially when solvents are in use.[8][11] Always double-glove for added protection.

  • Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[1][12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Body Protection: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, back-closing gown made of a low-permeability fabric is recommended.[12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[6] For weighing or transferring solid material, a powered air-purifying respirator (PAPR) may be necessary.[13]

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE gown 1. Lab Coat/ Gown gloves1 2. Inner Gloves gown->gloves1 Secure cuffs respirator 3. Respirator (if required) gloves1->respirator goggles 4. Goggles/ Face Shield respirator->goggles gloves2 5. Outer Gloves goggles->gloves2 remove_gloves2 1. Outer Gloves remove_gown 2. Gown remove_gloves2->remove_gown remove_goggles 3. Goggles/ Face Shield remove_gown->remove_goggles remove_respirator 4. Respirator remove_goggles->remove_respirator remove_gloves1 5. Inner Gloves remove_respirator->remove_gloves1 wash_hands 6. Wash Hands remove_gloves1->wash_hands

PPE Donning and Doffing Sequence
Handling and Experimental Procedures

Adherence to these procedural steps is critical to minimizing exposure during active work with the compound.

  • Weighing: Weigh the solid material within a chemical fume hood or a balance enclosure to contain any dust.

  • Transfers: Use a spatula or other appropriate tool for transfers to avoid generating dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the full PPE as described above.

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material.

  • Decontamination: Decontaminate the spill area according to your institution's established procedures.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All waste materials, including contaminated PPE, weighing papers, and absorbent materials, must be collected in a clearly labeled, sealed container.[3]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal Protocol: Dispose of the waste through your institution's hazardous waste program.[7][14] Never dispose of this chemical down the drain or in the regular trash.[15]

By adhering to these guidelines, you are not only protecting yourself but also your colleagues and the environment. This commitment to safety is the foundation of sound scientific practice.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Vertex AI Search.
  • Chemical Safety Guide, 5th Ed. (n.d.). National Institutes of Health. Retrieved February 19, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved February 19, 2026, from [Link]

  • 5-bromo-2-methoxyaniline - Hazard Genotoxicity. (n.d.). U.S. Environmental Protection Agency. Retrieved February 19, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved February 19, 2026, from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved February 19, 2026, from [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved February 19, 2026, from [Link]

  • Safety data sheet. (2024, May 8). CPAchem. Retrieved February 19, 2026, from [Link]

  • 5-Bromo-2-methoxyaniline, 5g, Each. (n.d.). CP Lab Safety. Retrieved February 19, 2026, from [Link]

  • 2-Bromo-5-methoxyaniline | C7H8BrNO | CID 793016. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved February 19, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.